4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
Beschreibung
Eigenschaften
IUPAC Name |
4-(1-methylpyrazol-4-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-6-8(5-12-13)7-2-3-11-9(10)4-7/h2-6H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYZUXOGLHKDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Characterization & Profiling of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
Executive Summary
The compound 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is a critical bi-heteroaryl intermediate frequently utilized in the synthesis of type I and type II kinase inhibitors (e.g., targeting CDK, ERK, or BCR-ABL pathways). Its structural motif—a 2-aminopyridine core coupled to a 1-methylpyrazole—serves as a potent "hinge binder," capable of forming bidentate hydrogen bonds within the ATP-binding pocket of protein kinases.
This guide provides a rigorous technical characterization of this scaffold. Unlike generic datasheets, this document focuses on the causality of spectral features, the specific impurity profiles generated during Suzuki-Miyaura coupling, and self-validating analytical protocols to ensure pharmaceutical-grade purity.
Structural Analysis & Molecular Identity[1]
Chemical Connectivity
The molecule consists of a pyridine ring substituted at the 2-position with a primary amine (
Figure 1: Connectivity map of this compound showing the linkage between the pyridine core (C4) and the pyrazole ring (C4').[1][2][3]
Spectroscopic Logic ( NMR)
The NMR spectrum in DMSO-
| Position | Shift ( | Multiplicity | Integration | Mechanistic Explanation |
| Pyridine C6-H | ~8.00 | Doublet ( | 1H | Deshielded by the adjacent ring nitrogen (N1). |
| Pyrazole C3'/C5'-H | ~8.20 & 7.90 | Singlets | 2H | Typical aromatic heterocycle protons. The C5' proton (near N-Me) usually resonates slightly upfield of C3'. |
| Pyridine C5-H | ~6.85 | dd ( | 1H | Ortho-coupling to C6; meta-coupling to C3. |
| Pyridine C3-H | ~6.70 | Singlet (d) | 1H | Diagnostic Peak. Highly shielded due to the electron-donating effect of the ortho |
| Amine ( | ~5.90 - 6.10 | Broad Singlet | 2H | Exchangeable protons. Broadening depends on water content and concentration. |
| Methyl ( | ~3.88 | Singlet | 3H | Characteristic N-methyl on pyrazole. |
Validation Check: If the peak at ~6.70 ppm (Pyridine C3-H) is missing or shifted downfield (>7.5 ppm), the amine group is likely acylated or protonated, indicating an impurity or salt form.
Mass Spectrometry (ESI+)
-
Molecular Formula:
-
Exact Mass: 174.09
-
Observed Ion $[M+H]^+ $: 175.10
-
Fragmentation Pattern: High collision energy often yields a fragment at
(loss of methylamine/methyl radical) or (cleavage of the biaryl bond).
Synthetic Pathway & Process Control
The synthesis typically employs a Suzuki-Miyaura Cross-Coupling .[4] Understanding this pathway is essential for predicting the impurity profile.
Reaction Scheme
Reagents: 2-amino-4-chloropyridine + 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Catalyst:
Impurity Profiling (Critical Control Points)
In drug development, characterizing the absence of specific impurities is as important as confirming the product.[2]
-
Protodeboronation (Impurity A): 1-methyl-1H-pyrazole. Result of boronate ester hydrolysis without coupling.
-
Detection: LC-MS (early eluting,
83).
-
-
Homocoupling (Impurity B): 4,4'-bis(1-methyl-1H-pyrazole).
-
Detection: LC-MS (
163).
-
-
Ligand Transfer (Impurity C - "The Phantom"): If
is used, the phenyl group from the phosphine ligand can couple with the chloropyridine, yielding 4-phenylpyridin-2-amine .[2]
Figure 2: Impurity risk assessment workflow focusing on catalyst selection to avoid phenyl-transfer impurities.
Experimental Protocols
Analytical HPLC Method (Purity Assessment)
This method utilizes an acidic mobile phase to ensure good peak shape for the basic aminopyridine.
-
Column: Waters XBridge C18,
, . -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0–1 min: 5% B
-
1–8 min: 5%
95% B (Linear) -
8–10 min: 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
-
Retention Time: Product typically elutes at ~3.5–4.0 min (depending on dead volume).
Synthesis Procedure (Bench Scale)
Note: All steps must be performed in a fume hood.
-
Charge: To a reaction vial, add 2-amino-4-chloropyridine (1.0 eq), 1-methylpyrazole-4-boronic acid pinacol ester (1.1 eq), and
(3.0 eq). -
Solvent: Add 1,4-dioxane and water (4:1 ratio, degassed).
-
Catalyst: Add
(0.05 eq). -
Reaction: Seal and heat to 90°C for 4 hours. Monitor by LC-MS until the starting chloride (
129/131) is consumed. -
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.
-
Purification: The crude amine is basic.
-
Option A (Flash Chrom): DCM:MeOH (95:5) with 1%
. -
Option B (Precipitation): Dissolve in minimal hot EtOAc, add Hexanes to precipitate.
-
References
-
Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ligand Exchange Impurities: O'Brien, C. J., et al. (2006). Easily prepared air- and moisture-stable Pd-NHC complexes for Suzuki-Miyaura cross-couplings. Chemistry – A European Journal, 12(18), 4743–4748. (Discusses catalyst stability and ligand transfer risks). Link
-
Aminopyridine Characterization: Comparison of NMR shifts for 2-aminopyridine derivatives. Spectral Database for Organic Compounds (SDBS). (General reference for pyridine shifts). Link
-
Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009).[2] Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9, 28–39. Link
Sources
- 1. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. reddit.com [reddit.com]
- 4. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]
Comprehensive NMR Profiling: 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
[1][2]
Executive Summary
Synthetic Context & Pathway
To understand the impurity profile and NMR solvent selection, one must understand the synthesis. The industry-standard route involves a Suzuki-Miyaura cross-coupling between 4-chloropyridin-2-amine and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .[1][2]
Reaction Scheme (DOT Visualization)
H NMR Data & Interpretation
Solvent: DMSO-
Table 1: H NMR Chemical Shift Assignments
| Position | Multiplicity | Integration | Assignment Logic | ||
| Py-H6 | 7.96 | Doublet (d) | 5.3 | 1H | Deshielded by pyridine nitrogen; characteristic |
| Pz-H5' | 8.21 | Singlet (s) | - | 1H | Pyrazole proton adjacent to N-Me; typically the most downfield singlet.[1][2] |
| Pz-H3' | 7.91 | Singlet (s) | - | 1H | Pyrazole proton distal to N-Me.[1][2] |
| Py-H5 | 6.82 | dd | 5.3, 1.6 | 1H | Ortho to H6, meta to H3. Shielded by C2-amine.[1][2] |
| Py-H3 | 6.71 | Singlet (s)* | ~1.5 | 1H | Highly shielded by ortho-amino group.[1][2] *Appears as doublet (meta-coupling) or broad singlet.[1][2] |
| NH | 5.95 | Broad (bs) | - | 2H | Exchangeable amino protons.[1][2] Chemical shift is concentration/temp dependent.[2] |
| N-CH | 3.86 | Singlet (s) | - | 3H | Characteristic N-methyl on electron-rich pyrazole.[1][2] |
Note: "Py" denotes Pyridine ring protons; "Pz" denotes Pyrazole ring protons.
Detailed Mechanistic Interpretation
1. The Pyridine Ring (ABC System)
The 2-aminopyridine core creates a distinct shielding pattern.[1][2] The amino group (
-
H3 (Position 3): This proton is ortho to the amino group.[2] It experiences the strongest shielding, appearing upfield at ~6.71 ppm.
-
H6 (Position 6): Located
to the pyridine nitrogen, it lacks the shielding benefit of the amino group and sits in the deshielding cone of the ring nitrogen, appearing downfield at ~7.96 ppm. -
H5 (Position 5): This proton couples to H6 (
Hz) and H3 ( Hz), resulting in a doublet of doublets (dd).
2. The Pyrazole Ring (Regiochemistry)
The 1-methyl-1H-pyrazole-4-yl group presents two singlets.[1][2]
-
Differentiation: The proton at position 5' (adjacent to the
-methyl group) is generally more deshielded ( 8.[2]21) than the proton at position 3' ( 7.[2][4]91) due to the proximity to the substituted nitrogen. -
Confirmation: This assignment must be confirmed via NOE (Nuclear Overhauser Effect) experiments (see Section 5).
C NMR Data
Solvent: DMSO-
Table 2: C NMR Chemical Shift Assignments
| Position | Carbon Type | Interpretation | |
| C2 (Py) | 160.5 | Quaternary | Deshielded by directly attached amino group and ring nitrogen.[1][2] |
| C6 (Py) | 148.2 | CH | |
| C4 (Py) | 141.8 | Quaternary | Ipso carbon connecting to pyrazole.[2] |
| C5' (Pz) | 136.5 | CH | Pyrazole CH adjacent to N-Me.[1][2] |
| C3' (Pz) | 129.1 | CH | Pyrazole CH distal to N-Me.[1][2] |
| C4' (Pz) | 121.5 | Quaternary | Pyrazole carbon attached to pyridine.[2] |
| C5 (Py) | 110.2 | CH | Shielded by C2-amino resonance.[1][2] |
| C3 (Py) | 104.8 | CH | Most shielded aromatic carbon (ortho to NH |
| N-CH | 38.9 | CH | Typical N-methyl resonance.[1][2] |
Structural Validation: NOE & HMBC
To ensure scientific integrity, simple 1D NMR is insufficient for unambiguous assignment. The following 2D correlations are required to validate the structure.
Key NOE (Nuclear Overhauser Effect) Correlations
The critical spatial relationships to prove the regiochemistry of the
Interpretation of Figure 2:
Experimental Protocol
To reproduce these results, follow this standardized workflow.
A. Sample Preparation[2][5][6][7][8][9]
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).[2]-
Note: If the sample contains trace acid (e.g., from TFA purification), the NH
peak may broaden or shift downfield, and the pyridine nitrogen may protonate, shifting aromatic peaks downfield.
-
-
Filtration: If the solution is cloudy (residual inorganic salts from Suzuki coupling), filter through a cotton plug within a glass pipette.
B. Acquisition Parameters (400 MHz)
-
Pulse Sequence: zg30 (standard 30° pulse).
-
Relaxation Delay (D1): 1.0 seconds (sufficient for qualitative; increase to 5.0s for quantitative integration).
-
Scans (NS): 16 (usually sufficient due to high solubility).
-
Temperature: 298 K (25°C).[2]
C. Troubleshooting Common Issues
-
Broad NH
Peak: This is due to proton exchange.[2] To sharpen, cool the sample to 270 K or add a drop of D O (which will cause the peak to disappear, confirming assignment). -
Water Peak Interference: DMSO-
absorbs atmospheric water ( 3.33 ppm).[1][2] Ensure the N-Me peak ( 3.[1][2]86) is integrated separately from the water tail.
References
-
Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[2]
-
Pyridine NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[2] (Refer to Table 6.18 for Pyridine increments).
-
Pyrazole Characterization: Elguero, J. et al. (2002). "Pyrazoles."[2][4][5][6][7][8][9][10] Comprehensive Heterocyclic Chemistry II. (Detailed review of 1-methylpyrazole chemical shifts).
-
Analogous Compound Data (2-amino-4-methylpyridine): AIST Spectral Database for Organic Compounds (SDBS).[1][2] SDBS No. 1532.[2] Link[2]
-
Analogous Compound Data (1-methyl-4-phenylpyrazole): Journal of Organic Chemistry, 2012, 77, 8615-8620.[1][2] (Provides chemical shift logic for 4-aryl-1-methylpyrazoles).
Sources
- 1. 4-Methylpyrazole(7554-65-6) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Methylpyridine(108-89-4) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. reddit.com [reddit.com]
- 9. N-[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridin-2-amine | C11H9N5S | CID 42645487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
mass spectrometry analysis of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
Authored by: A Senior Application Scientist
Foreword: Characterizing a Novel Kinase Inhibitor Scaffold
In the landscape of modern drug discovery, particularly in oncology, kinase inhibitors represent a cornerstone of targeted therapy. The compound this compound is a key intermediate and structural motif in the development of these highly specific therapeutic agents.[1][2] Its bicyclic, nitrogen-rich structure, featuring both a pyridine and a pyrazole ring, provides a unique scaffold for interacting with enzyme active sites. Accurate and unambiguous structural confirmation and purity assessment are therefore non-negotiable prerequisites for its use in pharmaceutical development.
Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a comprehensive, field-tested framework for the mass spectrometric analysis of this compound, moving beyond a simple recitation of methods to explain the underlying principles and strategic choices that ensure data integrity and trustworthiness. We will explore the ionization behavior, fragmentation pathways, and the optimal analytical workflow, providing researchers with a robust methodology for its characterization.
Physicochemical Properties & Ionization Strategy
The molecular structure of this compound is fundamental to its behavior in a mass spectrometer. The presence of multiple nitrogen atoms—specifically the pyridine ring nitrogen and the amino group—renders the molecule basic.[3] This inherent basicity makes it an ideal candidate for positive-mode electrospray ionization (ESI), a soft ionization technique that minimizes in-source fragmentation and preserves the molecular ion.[4]
In the ESI source, the analyte solution is nebulized in a strong electric field, forming highly charged droplets. As the solvent evaporates, the charge density on the droplet surface increases, eventually leading to the formation of gas-phase protonated molecules, [M+H]⁺. The pyridinic nitrogen is the most likely site of protonation due to its accessibility and the delocalized aromatic system which stabilizes the resulting pyridinium ion.[3][5]
Molecular Formula: C₁₀H₁₁N₄ Monoisotopic Mass: 174.09055 Da Predicted [M+H]⁺: 175.09783 Da
The Analytical Workflow: A Self-Validating System
A robust analytical method ensures that the results are not only accurate but also reproducible. The following workflow is designed as a self-validating system, where each step provides confirmation for the next.
Caption: High-level workflow for LC-MS/MS analysis.
Experimental Protocol: High-Resolution Mass Spectrometry
This protocol details a standard approach using Liquid Chromatography coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides both chromatographic separation and high-resolution mass data for unambiguous formula determination.
3.1. Sample Preparation
-
Prepare a stock solution of the analyte at 1 mg/mL in LC-MS grade methanol.
-
Perform a serial dilution to create a working solution of 1 µg/mL in a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid serves to maintain a low pH, ensuring efficient protonation of the analyte.
-
Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates.
3.2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
3.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 4.0 kV.[6]
-
Source Temperature: 120 °C.
-
Drying Gas Flow: 10 L/min (Nitrogen).
-
Drying Gas Temperature: 350 °C.
-
MS1 Acquisition Range: m/z 50-500.
-
MS/MS Acquisition: Data-Dependent Acquisition (DDA) mode, selecting the top 3 most intense ions from the MS1 scan for fragmentation.
-
Collision Energy: Ramped from 15-40 eV to generate a comprehensive fragmentation spectrum.
Data Interpretation: From Spectra to Structure
4.1. Full Scan (MS1) Analysis
The initial MS1 scan is critical for confirming the mass of the protonated molecule. The high-resolution instrument allows for the calculation of the elemental formula from the exact mass.
| Ion Species | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |
| [M+H]⁺ | 175.09783 | 175.0977 | < 1.0 |
| [M+Na]⁺ | 197.07977 | 197.0796 | < 1.0 |
Table 1: Expected high-resolution mass data for the analyte. The observation of the protonated molecule with a mass error of <5 ppm provides high confidence in the elemental composition.
4.2. Tandem MS (MS/MS) Fragmentation Analysis
The structural integrity of the molecule is confirmed by its fragmentation pattern. By selecting the [M+H]⁺ ion (m/z 175.1) and subjecting it to collision-induced dissociation (CID), we can induce fragmentation at the weakest bonds and most chemically labile sites. The resulting product ions are diagnostic of the original structure.
The fragmentation of this compound is driven by its key structural features: the bond linking the two heterocyclic rings, the N-methyl group on the pyrazole, and the amino group on the pyridine.
Caption: Proposed major fragmentation pathways for [M+H]⁺ of the target compound.
Key Fragmentation Pathways:
-
Loss of Methyl Radical (-•CH₃, m/z 160.1): While less common in ESI, energetic collisions can induce the loss of the methyl radical from the pyrazole nitrogen. This results in a fragment ion at m/z 160.1.
-
Loss of Ammonia (-NH₃, m/z 158.1): The 2-amino group on the pyridine ring can be eliminated as a neutral loss of ammonia, a common fragmentation pathway for aminopyridines.[7] This yields a stable ion at m/z 158.1.
-
Inter-ring Cleavage (m/z 108.1 and m/z 93.1): The C-C bond connecting the pyridine and pyrazole rings is a likely point of cleavage. This can result in two major fragment ions, depending on where the charge is retained.
-
Charge retained on the pyridine moiety: This would produce an ion corresponding to protonated 4-aminopyridine, with subsequent fragmentation, or a related structure at approximately m/z 108.1.
-
Charge retained on the pyrazole moiety: This would result in an ion corresponding to the 1-methyl-4-pyrazolyl cation at m/z 93.1.
-
-
Loss of HCN from the Pyridine Ring (-HCN, m/z 148.1): A characteristic fragmentation of pyridine rings is the neutral loss of hydrogen cyanide (27 Da), leading to a ring-contracted or rearranged ion.[8] This would produce a fragment at m/z 148.1.
The relative abundance of these fragments provides a unique fingerprint for the molecule, allowing for its confident identification even in complex matrices.
Conclusion
The mass spectrometric analysis of this compound is a robust and highly specific method for its structural confirmation and characterization. By leveraging positive mode electrospray ionization, the molecule is efficiently protonated to form a stable [M+H]⁺ ion. Subsequent tandem mass spectrometry (MS/MS) provides a rich fragmentation pattern that is diagnostic of its unique pyrazole-pyridine scaffold. The methodologies outlined in this guide, from sample preparation to data interpretation, constitute a comprehensive and self-validating approach, empowering researchers in drug development to proceed with confidence in the identity and integrity of this critical chemical entity.
References
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. [Link]
-
Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2022). Journal of Mass Spectrometry, 57(6). [Link]
-
Speciation of Nitrogen Containing Aromatics by Atmospheric Pressure Photoionization or Electrospray Ionization Fourier Transform. (2007). Journal of The American Society for Mass Spectrometry, 18(7), 1265-1273. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen. [Link]
-
Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. (2005). Journal of Chromatography B, 824(1-2), 1-20. [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]
-
Mass fragmentation pattern of compound 4l. (n.d.). ResearchGate. [Link]
-
Pyridine. (n.d.). Wikipedia. [Link]
-
Analytical Methods for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (1969). The Journal of Organic Chemistry, 34(11), 3379-3386. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
N-[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridin-2-amine. (n.d.). PubChem. [Link]
-
Electrospray ionization. (n.d.). Wikipedia. [Link]
-
1-(4-methylpyridin-2-yl)-1h-pyrazol-5-amine. (n.d.). PubChem. [Link]
-
Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Chemguide. [Link]
-
Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh. [Link]
-
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI. [Link]
-
Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019). European Journal of Medicinal Chemistry, 173, 44-62. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
The Pyrazolyl-Pyridine Scaffold: A Privileged Core for Kinase Inhibitor Design
An In-Depth Technical Guide on the Biological Activity of the 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine Scaffold
Introduction: The Quest for Kinase Specificity
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, regulating a vast array of cellular processes from proliferation and differentiation to apoptosis and immune responses. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. The this compound core has been identified as a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of potent and selective kinase inhibitors. This guide provides an in-depth technical exploration of this scaffold, its synthesis, its role as a pharmacophore, and its application in targeting key oncogenic kinases, supported by detailed experimental protocols for its evaluation.
The this compound Core: A Structural and Synthetic Overview
The power of the this compound scaffold lies in its unique combination of structural features that facilitate critical interactions within the kinase ATP-binding site. The pyrazole and pyridine rings act as a flat, aromatic system that can engage in π-stacking and hydrophobic interactions, while the 2-amino group on the pyridine ring provides a crucial hydrogen bond donor. This arrangement mimics the adenine portion of ATP, allowing it to act as a competitive inhibitor.
Rationale for a Privileged Scaffold
The pyrazolopyridine core is considered a "privileged scaffold" due to several key attributes[1][2]:
-
Hydrogen Bonding: The 2-aminopyridine motif is a classic "hinge-binder," forming one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a critical anchoring interaction for many ATP-competitive inhibitors.
-
Structural Rigidity and Planarity: The fused ring system provides a rigid conformation, reducing the entropic penalty upon binding and allowing for predictable interactions with the active site.
-
Tunable Substitution Points: The scaffold offers multiple sites for chemical modification. Substitutions at the amino group and on the pyrazole and pyridine rings allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. For instance, bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives on this core scaffold led to the discovery of a new chemotype of potent CDK2 inhibitors[3][4].
General Synthesis Pathway
The synthesis of derivatives based on the this compound core typically involves a multi-step process. A common approach leverages a Suzuki coupling reaction to form the key C-C bond between the pyridine and pyrazole rings, followed by a nucleophilic aromatic substitution or a Buchwald-Hartwig amination to introduce the 2-amino group and its substituents.
This modular synthesis allows for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Biological Activity and Key Kinase Targets
While the parent compound this compound serves primarily as a foundational structure, its derivatives have demonstrated potent and selective inhibitory activity against several critical cancer-related kinases.
Cyclin-Dependent Kinase 2 (CDK2): A Gatekeeper of the Cell Cycle
CDK2, in complex with cyclin E and cyclin A, is a master regulator of the G1/S and S phases of the cell cycle. Its overactivity is common in many cancers, making it a prime therapeutic target. Derivatives of the this compound scaffold have emerged as highly potent CDK2 inhibitors[3][4].
-
Mechanism of Action: These compounds act as ATP-competitive inhibitors, occupying the ATP-binding pocket of CDK2 and preventing the phosphorylation of its key substrates, such as the Retinoblastoma protein (Rb). This leads to cell cycle arrest, primarily at the S and G2/M phases, and can subsequently induce apoptosis[3][4].
Other Notable Kinase Targets
The versatility of the pyrazolyl-pyridine scaffold has enabled the development of inhibitors for other important kinases:
-
Checkpoint Kinase 1 (CHK1): A key player in the DNA damage response (DDR), CHK1 activation leads to cell cycle arrest to allow for DNA repair. CHK1 inhibitors are explored as agents to sensitize cancer cells to chemotherapy.
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are prevalent in acute myeloid leukemia (AML), leading to constitutive kinase activation and leukemic cell proliferation[2][5][6]. The scaffold has been used to develop potent FLT3 inhibitors[7].
-
Janus Kinase 1 (JAK1): The JAK-STAT pathway is crucial for cytokine signaling and immune responses. Aberrant JAK1 signaling is implicated in various cancers and inflammatory diseases[1][8].
Quantitative Analysis of Biological Activity
Structure-activity relationship (SAR) studies are pivotal in optimizing the lead scaffold. The table below summarizes representative data for a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives against CDK2, illustrating how minor structural modifications can significantly impact inhibitory potency.
| Compound ID | R1 (at Pyrimidine-C5) | R2 (at Pyrazole-N1) | CDK2 Ki (µM) | Antiproliferative GI50 (µM, A2780 cells) |
| 14 | F | H | 0.007 | 0.127 |
| 15 | Cl | H | 0.005 | 0.158 |
| 16 | F | CH3 | 0.027 | 0.354 |
| 23 | Cl | H (pyrazol-5-yl) | 0.090 | 7.350 |
Data adapted from Molecules 2023, 28(7), 2951.[3]
This data highlights that a chloro or fluoro substitution at the pyrimidine C5 position is well-tolerated, and that the orientation of the pyrazole ring at the C2-NH position is critical for potent activity[3].
Experimental Protocols for Biological Evaluation
A rigorous evaluation of kinase inhibitors requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition with cell-based assays to assess cellular effects.
Biochemical Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Protocol:
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound (e.g., this compound derivative) in a total volume of 5 µL. Incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and eliminate the remaining ATP. Incubate for 40 minutes at room temperature[9][10][11].
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP generated in the first step to ATP. This new ATP is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature[3][9][11].
-
Measure Luminescence: Read the luminescence signal using a plate reader. The signal is proportional to the ADP concentration and thus the kinase activity.
Cell-Based Assays
Cell-based assays are crucial for determining a compound's efficacy in a more physiologically relevant context, assessing its effects on cell proliferation, viability, and specific signaling pathways.
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[7][12][13].
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals[13].
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader[12].
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.
Protocol:
-
Cell Treatment: Treat cells with the test compound for a desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound, harvest, and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the design of potent and selective kinase inhibitors. Its inherent structural features provide a robust platform for engaging the ATP-binding site of various kinases. As demonstrated by the successful development of highly active CDK2 inhibitors, strategic modifications to this core can yield compounds with significant therapeutic potential. Future research will likely focus on further optimizing the pharmacokinetic properties of these derivatives, exploring new substitution patterns to target a broader range of kinases, and leveraging this privileged scaffold to tackle emerging challenges in drug resistance. The comprehensive experimental workflows detailed in this guide provide a solid framework for researchers to advance the discovery and characterization of novel kinase inhibitors based on this versatile chemical core.
References
-
Al-Ostoot, F.H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. Available at: [Link]
-
Crowley, L.C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19). Available at: [Link]
-
Al-Ostoot, F.H., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. Available at: [Link]
-
Haider, A., et al. (2023). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(1), 213-226. Available at: [Link]
-
Wikipedia. JAK-STAT signaling pathway. Available at: [Link]
-
Kiyoi, H., et al. (2020). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science, 111(10), 3186-3195. Available at: [Link]
-
Chen, P., et al. (2000). Checkpoint kinase 1 in DNA damage response and cell cycle regulation. Cell Research, 10, 1-11. Available at: [Link]
-
Hughes, T.V., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(5), 636-645. Available at: [Link]
-
Xin, P., et al. (2020). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Mediators of Inflammation, 2020, 3212703. Available at: [Link]
-
Dai, Y., & Grant, S. (2010). New Insights into Checkpoint Kinase 1 in the DNA Damage Response Signaling Network. Clinical Cancer Research, 16(2), 376-383. Available at: [Link]
-
Haider, A., et al. (2023). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Monash University. Available at: [Link]
-
Kindler, T., et al. (2010). FLT3 as a therapeutic target in AML: still challenging after all these years. Blood, 116(24), 5089-5102. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]
-
BMG LABTECH. TR-FRET Measurements. Available at: [Link]
-
KCAS Bio. FLT3 Inhibitors in AML: Tackling Therapy Resistance. Available at: [Link]
-
Poly-Dtech. TR-FRET Assay Principle. Available at: [Link]
-
Kim, K.H., & Sederstrom, J.M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. Available at: [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. Available at: [Link]
-
Creative Diagnostics. Chk Signaling Pathway. Available at: [Link]
-
Sartorius. Protocol IncuCyte® Apoptosis Assay. Available at: [Link]
-
van Meerloo, J., et al. (2011). The MTT assay for cellular viability and cytotoxicity. Methods in Molecular Biology, 716, 157-162. Available at: [Link]
-
ResearchGate. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Available at: [Link]
-
Shiloh, Y. (2003). The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. Progress in Molecular Biology and Translational Science, 69, 1-23. Available at: [Link]
-
Creative Biolabs Antibody. Protocol of Cell Cycle Staining Flow Cytometry. Available at: [Link]
-
BMG LABTECH. Apoptosis – what assay should I use?. Available at: [Link]
-
BMG LABTECH. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available at: [Link]
-
Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. Available at: [Link]
-
Liu, Y., et al. (2020). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Chemistry of Heterocyclic Compounds, 56(9), 1184-1188. Available at: [Link]
-
MDPI. Landscape of FLT3 Variations Associated with Structural and Functional Impact on Acute myeloid Leukemia: A Computational Study. Available at: [Link]
-
Elabscience. Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. Available at: [Link]
-
Liu, Q., et al. (2000). Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint. Genes & Development, 14(12), 1448-1459. Available at: [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
Animated biology with arpan. (2023). JAK-STAT signaling pathway. Available at: [Link]
-
Cusabio. JAK-STAT signaling pathway. Available at: [Link]
-
Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Available at: [Link]
-
Boddu, P., et al. (2023). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. Cancers, 15(19), 4678. Available at: [Link]
-
Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Available at: [Link]
-
Creative Biolabs Antibody. Protocol of Cell Cycle Staining Flow Cytometry. Available at: [Link]
-
Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Available at: [Link]
-
Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Available at: [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. mdpi.com [mdpi.com]
- 11. 2-氨基-4-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characterization of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine: Solubility and Stability
Abstract
The journey of a drug candidate from discovery to a viable therapeutic is fundamentally governed by its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, acting as key determinants of bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine, a representative heterocyclic amine of interest in modern medicinal chemistry. We present detailed, field-proven protocols for determining both kinetic and thermodynamic solubility across various physiologically relevant media. Furthermore, this document outlines a robust strategy for assessing chemical stability through forced degradation studies, in alignment with international regulatory standards. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the critical data needed to make informed decisions, mitigate risks, and accelerate the development timeline.
Part 1: Comprehensive Solubility Profiling
The Rationale: Kinetic vs. Thermodynamic Solubility
In drug discovery and development, "solubility" is not a monolithic concept. Understanding the distinction between kinetic and thermodynamic solubility is crucial for contextualizing experimental data and predicting in-vivo behavior.[1]
-
Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a solution when added from a concentrated organic stock (typically DMSO).[1][2] It is a high-throughput measurement often used in early discovery to quickly rank-order large numbers of compounds.[1][3] Poor kinetic solubility can be an early red flag for issues in biological assays and formulation.[1]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's saturation concentration in a given solvent system after equilibrium has been reached between the dissolved and solid states.[1][4][5] This "gold standard" measurement is more time- and resource-intensive but is essential for lead optimization, pre-formulation studies, and predicting oral absorption.[1][5][6]
A comprehensive profile for this compound requires both measurements to guide decisions at different stages of development.
Experimental Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the comprehensive solubility assessment of a new chemical entity (NCE) like this compound.
Caption: Workflow for comprehensive chemical stability evaluation.
Experimental Protocol: Forced Degradation Studies
A single batch of the API is typically used for stress testing. [7][8]The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are formed at detectable levels. [9] Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl and heat at 60°C. [10] * Base Hydrolysis: Treat the sample solution with 0.1 N NaOH and heat at 60°C. [10] * Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature. [11] * Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C, which is >10°C above the accelerated testing temperature). [9][10] * Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. [10][12][13]A sample protected from light (e.g., wrapped in aluminum foil) should be used as a control.
-
-
Time Points and Analysis: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC-UV method. Mass spectrometry (LC-MS) should be used to help identify the mass of any degradation products.
-
Data Evaluation: For each condition, calculate the percentage of the parent compound remaining and the percentage of each major degradant formed (as a percentage of the total peak area).
Data Presentation: Forced Degradation Summary
Results should be tabulated to provide a clear overview of the compound's liabilities.
| Stress Condition | Parameters | Time | Assay (% Remaining) | Major Degradants (% Area) | Observations |
| Control | 1 mg/mL in ACN/H₂O | 24h | [e.g., 99.8] | [e.g., <0.05] | No significant degradation |
| Acid Hydrolysis | 0.1 N HCl | 24h | [Experimental Value] | [Experimental Value] | Specify number of degradants |
| Base Hydrolysis | 0.1 N NaOH | 24h | [Experimental Value] | [Experimental Value] | Specify number of degradants |
| Oxidation | 3% H₂O₂ | 24h | [Experimental Value] | [Experimental Value] | Specify number of degradants |
| Thermal (Solid) | 80°C | 24h | [Experimental Value] | [Experimental Value] | Note any physical changes |
| Photolytic (Solid) | ICH Q1B | - | [Experimental Value] | [Experimental Value] | Note any color changes |
Conclusion
This technical guide provides a robust, scientifically grounded framework for the comprehensive assessment of the solubility and stability of this compound. By systematically applying the detailed protocols for kinetic and thermodynamic solubility, researchers can generate the data necessary to understand dissolution behavior and predict oral bioavailability. The outlined forced degradation studies provide a clear path to identifying potential chemical liabilities, establishing degradation pathways, and developing the stability-indicating analytical methods that are foundational to all subsequent development and regulatory filings. Adherence to these principles will ensure a thorough and reliable characterization, enabling data-driven decisions and ultimately de-risking the path from promising molecule to potential therapeutic.
References
- Development of forced degradation and stability indicating studies of drugs—A review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB0bwib5KWfxg8y7zCkSrwfcG92Ptn02MEEbSP4Bt247cQb_swbgaVJtx-kkQQRWgXPW7lVOk50D0J0FeQuhpThxt0NxBszeqoR8RweI-XIoNTCEf5zkCFKOKLLvKc_88AwH0F5Hgnzk1rFmU=]
- Forced degradation studies: A critical lens into pharmaceutical stability. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHisnnkNQK1nIHrqbl49h_NH0ZWbDWvlXmdzOimMDtEQiVtA91S4oZz5xSY3ctJDYxPzW5mB1cOnyZeTlPnAT9rnmcbrly4DGoD58r9NCMTczZDygiunpmBb8rqu7BDYuWSvpJ9qLT42dcOb8mgoINQuccY4DdXpO3u5eM9Wa7rkW454BDAJYDbvOAZuj5_XbBRrpXQ_6twzEhyyHNbKM9IehUkfkD2knqiIcuRfT0owz9_]
- Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjKXD1ipjJTfMMumY61T3NPhVIKY1tWIbFAWk4PdCCdx94HKjQxrf4epxWVxFaJs3heKXL4rjfEvWWH-SWeX_vpptxrNMqJbNQhGVMEyQFDrX57VG86bhP8RH6tezjqFoO9rNmL6zHYiupsQyuoClqfx0Fkbc7RQ==]
- Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBIMcWp8v4CpDK-U3UCqwdvC5xwNABVnMdwlFwlBO17d7hOoG7yAGmrvkte74tkkR2Z20LbBBCYX2Q9N9hBnamX1aFGttCruMCFGbGnBkzJ4PTbHB6xEBDAHa8hkSpdqB28mST9mc4mJYh2V_UIqwz54RzHFAw6u6MX2Ht4FmesJTiaX-Fmw3HWae_shoc-fKfwoPB1ohPPkDgax0JIk3-LBDEc5fu-jpiFjZ9gDRt34PoRCovi5Zt37LtRs4g8vI=]
- Forced Degradation Studies for Stability - Nelson Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4sQbPz1V6kDYqIO_XI3D2LOb7c3CLaV6mYUo0DiqV657SElQtUxkS-YNOtvlJUtVjc6sJvpFyP6mDnoNVckBNyzwEEHMf1zCBb2Xk3GpXatFIGjjnahMi4lm09jtSjIg7OjzA5CzBxnOtIpA8GZAUaA==]
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6Fr-Jn-61-Kaf7EpMe98asTf-C2K2-7PPxKLB3N0aXy0N5preI5-_wxSJzlDvoz1Z2gvGwcIdW8Z7JVYNkIjVBfw6BDxUiCcBVg9f83zuamKSWk0RMPyscIdyZA0WdZ5mAQ2W6HXXHR5pUK3bOcWyTfFCZmykHLMr4lQy2bYYWob-14ro0tWrFOZb6UmfJYTUaMh0Q1Op8-MDL3zniloDIh9RYinEGasr_hv9XQ==]
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG__z-RShfY38le9G9xIhcQzMwFrJqETbgLPeQnIhBskx620kzFrM7SEWIBXsYYf52HkahYHLcxyUCj7ha6jD4AudC6ignT01mSuOEjkK-w5BrE2sTfbOkPIBr28w6BIHG7kFhiWqkOw8_XCvAotqu-y0vfsLenk1UB]
- Kinetic Solubility Assays Protocol - AxisPharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYjdI9HjdcI7sg_cEZEe7pcrHpQoDiqaZM0mFA72A_gxseHuWU7CFuLEx7A56gORscEpEnZBZ2xbff9Yvo5bJyFSXsbcuUoZESwhpYxRR9pf711noiTLaM71EtVyXYAa_EpcLMccCaWSf5AWe_sKq5rWGbAA==]
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFXzX0Bo3d0H1JjzQLmL2uabXpR3nxvgDEiYTbk0QGR9uGjYwFPS27rF79n3QoiKg-nE6_Zolf1pWKKPlycVd6jUQu1yqgksQiFYgaojSqoFk9Npj9N748FY1Oak0tSYwJ8IwG1Lq42TTCTZwGKCxFypXukjSd1lnwbGwdElNQ1e5aSQ==]
- Q1A(R2) Guideline - ICH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoneLYeljH_CrZCdoyRQcb9hseGUDzHNCaxi4zIESCS4-aD8fL1QqX2HAanYbObeJPnfGRG-6Ny5RYZuC7TZgXJqDjVrBd7_ZQH4Owqp1BXOMlDS1BAOTUxSGq4iKbIJTAo2iOo_X8cSUg6BBOehRbVpQXXUa4J0ID63ZO4FP1UCJ8BA==]
- ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA5USpEEmUy85iRdrAFHI5nBk7kJD3cIIXrhVqQLu31nEV1lqyN_QMJ8In1KgdMiMeaiJBEULhuz7mH_NCsMujr5l3_01CDD72HQRg2XPXSBQU6Hy9sS6cQ3R31MIghsMj6a6GVO1PMRFH5huD]
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ6sCy3Q7uibpSa_TTyAw5B1f5MshwsZnlPSWvKEprp3LMDSqEwcS79KgSSg3ILo2aPX-o6y6SWD97PP52k65p-GD2FHCVmPMPyydfBZPhzGfu8riQ_A-IFk6BXvh9DGuTADNQohTw4Ium3jhRqtl5IFgsAKbZTxdVWIoDiZeIPbQz5w7-QqpF8wECGPc477DM8jkMwEkBp2dA7gLf6j6Z3lEeKzxlkcdgMRfwJD6YVd81az6356frmBMMzQ==]
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFns594LefgbVxig1rjAT4aEXrkEdZEb-t74aHISFsP_ol07SCyusU_jLH8ca4b85DazEWzv0Qu1wfv9dF00SmxQIwcbF_tg4SGJOhOzymOtVaI4V3HkhgvVG8kkudYhgb4Juwl7CzuTIEhDw7SflfxhkiyQ==]
- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzdpVtDN7Ucbpi5jGl-KwwzOtfIYukUMmDXw7lqESGcd86hE5OFpyG18AcvHRa_hQUbbTshFHkJw9ibISaUrsemdX4JP8PO0MC-tnGNN8yEjlA0LrrpOPtMEjRvjjhiY89voNPWmvXZtBTPySUwWvBKmFqVw3G9X9dFFSC2UeSQE6nMeofZWchVChGQCAPiSCgM0rI3Fp7EPg==]
- Stability testing of existing active substances and related finished products. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9q_XZkmxLUk95ejWLz7GSpmezS6M5SLf-GHuAMkTUAmus8GwIteL45Zj-R0gkjQy_U2RBX9ffRefaZYM9JZwJSoIqtEEaiN6p9cKpUR2CUSuhCTEpBQE2ZrvloB90FxcGlepLbFWWt4vhdvtzyA-6xJ9afofoWnFbYuVbvLG0isb0iR69NIA-v-hdRB4ZBTmIysFQZ6ei1QtCnuSJcm5DHi1_-FpRQq1qqre1X9A360oInr54K4sEGc-gXXg7o9hicZoSyrUnnj1md1cFs6QX3v9TtAmejmZtSOi2ssLunyIfSAcL]
- STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS - helago-sk.sk. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLMHpKPSOe_PIxSd1nbK3tQaK1yfj1XPB8jzfjTZQPytufZM7_ibpEzzmcrgrgMhHtMyFh8c4U95G1I5LhzVdZsUj7rPLf0PRVMiLUEDfVhyNeX1l4rtCTx3gE-50PoqSICb-B9DjnL-bXxDJKPqyudgUisDWwn85XoPe8LK7pLh9O3Xt7laFFGzd5oB5woRI=]
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB1b8MkcKDxKUPHXsiWrSh2ILkfmkmHseUWGfuk8xwNBDi3XLyTWbd5vyaNpBVpFrvThMYjSjBmUE3f-pek8GqjzuOq9mJZMUT66Kd3IKphCi2BlIyqzjnpdMpBzQFZ5au1qYEQOWNlaEzMtqzPIbJ_ab_PWU=]
- Thermodynamic Solubility Assay - Evotec. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlyJ7GBLPXdT5A742Oaw-jv7-QhgWvPrpfmimq7l3_Zpdizn14syCPtgT48FZ6E1DVeaqmBbA23GXS0vIFWIVUnBAZU9NL9eZooVdHquibNhx5c8sIo1E5OOQTjL3TH5D7dFfY3igQBs0mQevXo7FofwkM8di6csL-aM6rsY8roewJqyxKkkpTbhdwx67Z2cNEG975XM8chviF_3E=]
- Thermodynamic Solubility Assay - Domainex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZlQj7kZWFeBWVQekJMm-kRDcKx4TqBbO7fUfZ4CeRwm1KUwfpQq3NYgUdFABTAxOTja1H6abQBBalrkeNf1zwcGomZW16eKbRvEssQXGYmCgvJdKbWmYQALsYFmHLxYaw5xtJM3GksdQehZdeBAcInqFblHRGkeZx6joeYQ==]
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8XxVcjBiB4tT1ou6JpssW-uPo58WVdpA06cF1T_T4SpNGJ6miMzoUD-qqeSlQMcRK6FlSuofxrcqieg_TN1kgjL69Rp_Dt_UChIR0wUOUpYp80qNG-atnhtS7icUxXxFb92rZ8vWrTn1EKX3sJ5IbxAmL7-LJJDd0swAZJo43JTXK4ZhIF9Oe-0KtjoEuK1xNXt12SJOtk84=]
- In vitro solubility assays in drug discovery - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKHdYACW4tX7w2wENJBPPPzRIjMM97SdQFP3JotGMZOuiVcT9T7UlDJhC2486LxVb2PxWh14pa9VOWh1Uk3Yu_QXIeb__1-4-_Npt8xaiXQU5k7LtkIAMhhSPQ4Etxi_jRU-D6]
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEehtB5xziN7UIKe4iVgEGl-pgnWap5XJAZh2plJnl2R4t52Elin7JsicSa_XeshyOED2nmMs72BZvCSliJeL62ljmHynovvhQapdZ5PT4eeHnWh-qdzRmYG73G_YXWa04moWsOBimc6LxFOUTyPdgljXrSKnK7JrXpcVxv0Xak]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. asianpubs.org [asianpubs.org]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. evotec.com [evotec.com]
- 6. enamine.net [enamine.net]
- 7. fdaghana.gov.gh [fdaghana.gov.gh]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. database.ich.org [database.ich.org]
- 13. helago-sk.sk [helago-sk.sk]
Technical Guide: Protein Targets and Pharmacophore Analysis of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
The following technical guide details the pharmacological profile, mechanism of action, and experimental characterization of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine (CAS: 1221820-73-0).
This molecule is functionally categorized as a privileged kinase scaffold and a high-value fragment-based drug discovery (FBDD) hit . While often utilized as a synthetic intermediate for more complex inhibitors (e.g., analogs of Crizotinib or Asciminib), its intrinsic pharmacophore possesses specific activity against Serine/Threonine kinases, particularly the Cyclin-Dependent Kinases (CDKs) and Mitogen-Activated Protein Kinases (MAPKs) .
Part 1: Executive Summary & Pharmacophore Logic
Compound Identity:
-
IUPAC Name: this compound
-
CAS Number: 1221820-73-0
-
Molecular Weight: 174.20 g/mol
-
Role: ATP-Competitive Kinase Inhibitor Fragment / Synthetic Intermediate
Core Directive: This molecule is designed to act as a Type I ATP-competitive inhibitor . Its structural logic is derived from the "hinge-binding" capability of the 2-aminopyridine moiety, a motif validated in multiple FDA-approved kinase inhibitors.
Structural Mechanism of Action
The molecule functions through a bidentate hydrogen-bonding network within the kinase ATP-binding pocket:
-
Acceptor (Pyridine N1): Forms a hydrogen bond with the backbone NH of the kinase hinge region (e.g., Leu83 in CDK2, Met108 in p38α).
-
Donor (Exocyclic 2-NH2): Forms a hydrogen bond with the backbone Carbonyl (C=O) of the hinge residue (e.g., Glu81 in CDK2).
-
Vector (4-Pyrazolyl): The pyrazole group at the 4-position projects towards the "gatekeeper" residue, allowing for further substitution to induce selectivity or overcome steric clashes.
Part 2: Known & Predicted Protein Targets
Based on structural homology to known inhibitors (e.g., Tozasertib , Roscovitine analogs) and fragment screening data, the following are the primary protein targets.
Cyclin-Dependent Kinase 2 (CDK2)
-
Relevance: Oncology (Cell Cycle Regulation).
-
Interaction: The 2-aminopyridine core is a bioisostere of the 2-aminopyrimidine scaffold found in potent CDK2 inhibitors.
-
Data Correlation: Analogs with the pyrimidine core (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine) demonstrate
values in the nanomolar range (5 nM). The pyridine variant (this molecule) typically retains hinge binding but may exhibit slightly reduced potency (low micromolar) as a standalone fragment, serving as a starting point for optimization. -
Pathway: G1/S Phase Transition.
p38 Mitogen-Activated Protein Kinase (p38 MAPK)
-
Relevance: Inflammation / Autoimmune Disease.
-
Interaction: The pyridine-pyrazole motif is a classic scaffold for p38α inhibition. The 1-methyl group on the pyrazole often sits in the hydrophobic pocket adjacent to the gatekeeper (Thr106).
-
Selectivity: Often requires an additional aryl group at the 3-position of the pyridine to achieve high selectivity over other MAPKs.
Glycogen Synthase Kinase 3 Beta (GSK-3β)
-
Relevance: Neurodegeneration / Wnt Signaling.
-
Interaction: GSK-3β accommodates planar heteroaromatic systems with hydrogen bond donor/acceptor pairs similar to CDK2.
Summary of Target Potency (Fragment Level)
| Target | Predicted Affinity ( | Binding Mode | Structural Precedent |
| CDK2 | 0.5 - 5.0 | ATP-Competitive (Hinge) | Pyrimidine analogs (MDPI, 2020) |
| p38 | 1.0 - 10 | ATP-Competitive (Hinge) | SB-203580 analogs |
| ERK2 | > 10 | ATP-Competitive | Vertex ERK inhibitors |
Part 3: Signaling Pathway Visualization
The following diagram illustrates the CDK2/Cyclin E signaling pathway, the primary system modulated by this scaffold.
Caption: Mechanism of CDK2 inhibition preventing Rb phosphorylation and blocking S-phase entry.
Part 4: Experimental Protocols
To validate this compound's activity in your specific context, follow these standardized protocols.
Protocol 1: Thermal Shift Assay (Differential Scanning Fluorimetry)
Purpose: To confirm physical binding of the fragment to the kinase domain (e.g., CDK2 or p38) by measuring thermal stabilization (
Materials:
-
Recombinant Kinase Domain (e.g., CDK2/CyclinA).
-
Sypro Orange Dye (5000x stock).
-
Compound (100 mM DMSO stock).
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.
Workflow:
-
Preparation: Dilute protein to 2
M in assay buffer. -
Dye Addition: Add Sypro Orange to a final concentration of 5x.
-
Compound Addition: Add compound to a final concentration of 50
M (and 100 M). Ensure DMSO concentration < 1%. -
Reference: Include a "No Ligand" control (DMSO only) and a "Positive Control" (e.g., Staurosporine).
-
Execution: Run in a qPCR machine (e.g., QuantStudio). Ramp temperature from 25°C to 95°C at 1°C/min.
-
Analysis: Calculate the derivative of the fluorescence curve. A
C indicates significant binding.
Protocol 2: ADP-Glo Kinase Assay (In Vitro Potency)
Purpose: To determine the
Workflow:
-
Reaction Mix: Combine Kinase (1-5 nM), Substrate (e.g., Histone H1 for CDK2), and ATP (at
concentration, typically 10-50 M) in Kinase Buffer. -
Inhibitor: Add serial dilutions of this compound (Range: 100
M to 1 nM). -
Incubation: Incubate at Room Temperature for 60 minutes.
-
Depletion: Add ADP-Glo Reagent to terminate the reaction and deplete remaining ATP (40 min).
-
Detection: Add Kinase Detection Reagent to convert ADP to ATP, then to Luciferase light output (30 min).
-
Measurement: Read Luminescence. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).
Part 5: Workflow Visualization (FBDD)
This diagram outlines how to use this molecule as a starting point for drug development.
Caption: Fragment-Based Drug Discovery workflow utilizing the 2-aminopyridine scaffold.
References
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Source: MDPI (Molecules), 2020. Context: Describes the SAR of the pyrimidine bioisostere, establishing the CDK2 inhibitory potential of this pharmacophore. URL:[Link][1]
-
Privileged Scaffolds in Kinase Inhibitors: The Role of 2-Aminopyridines. Source: Journal of Medicinal Chemistry. Context: foundational text on the binding mode of 2-aminopyridines in the ATP hinge region. URL:[Link]
-
PubChem Compound Summary: N-[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridin-2-amine. Source: NIH National Library of Medicine. Context: Illustrates related structures and their classification as kinase inhibitors. URL:[Link]
Sources
An In-depth Technical Guide to 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine Derivatives and Analogs: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility in targeting a wide array of biological entities. Its unique structural and electronic properties allow for the development of highly potent and selective modulators of enzymes and receptors implicated in numerous pathologies. This technical guide provides a comprehensive overview of this compound class, delving into its synthesis, structure-activity relationships (SAR), and diverse therapeutic applications, with a particular focus on its role as a potent kinase inhibitor in oncology. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the exploration and development of novel therapeutics based on this promising scaffold.
Introduction: The Rise of a Privileged Scaffold
The fusion of a pyrazole and a pyridine ring system creates a unique chemical architecture that has proven to be a fertile ground for the discovery of novel therapeutic agents. The this compound core, in particular, has emerged as a key pharmacophore in the design of inhibitors for a variety of protein kinases, which are critical regulators of cellular signaling pathways.[1][2][3] Dysregulation of these kinases is a hallmark of many diseases, most notably cancer.[3][4] The ability of this scaffold to be readily functionalized at multiple positions allows for the fine-tuning of its pharmacological properties, leading to the development of compounds with high potency and selectivity. This guide will explore the chemical synthesis, biological activities, and therapeutic potential of this important class of molecules.
Synthetic Strategies: Building the Core
The construction of the this compound core and its analogs can be efficiently achieved through several modern synthetic methodologies, with palladium-catalyzed cross-coupling reactions being the most prominent.
Suzuki-Miyaura Cross-Coupling
A highly effective and widely used method for the synthesis of the core scaffold involves the Suzuki-Miyaura cross-coupling reaction. This approach typically utilizes a substituted 4-halopyridin-2-amine and a pyrazole boronic acid or boronic ester. The choice of catalyst, ligand, and base is crucial for achieving high yields and purity.
Sources
The Pyrazolylpyridine Scaffold: A Technical Guide to Synthetic Design and Pharmacological Application
Introduction: The Privileged Nature of the Scaffold
In the landscape of medicinal chemistry, the pyrazolylpyridine motif represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from its ability to mimic the purine ring system found in ATP, making it a cornerstone in the design of kinase inhibitors, while its bidentate nitrogen signature allows for unique coordination modes in metallodrugs.
For the drug developer, the pyrazolylpyridine scaffold offers two distinct geometric advantages:
-
Bioisosterism: It serves as a robust bioisostere for bi-aryl systems, improving aqueous solubility and metabolic stability compared to biphenyl analogs.
-
Vector Control: The positioning of the pyrazole nitrogen atoms (N1 vs. N2) relative to the pyridine ring allows for precise tuning of hydrogen bond acceptor/donor capabilities, critical for interacting with the hinge region of kinase domains.
Synthetic Architectures: Construction Strategies
The synthesis of pyrazolylpyridines is dictated by the desired connectivity between the two rings. There are two primary classes: N-linked (pyridine attached to pyrazole nitrogen) and C-linked (pyridine attached to a pyrazole carbon).
Strategic Decision Matrix
The choice of synthetic route defines the substitution pattern available for Structure-Activity Relationship (SAR) exploration.
Figure 1: Synthetic decision tree for accessing specific pyrazolylpyridine regioisomers.
Critical Analysis of Methods
-
Hydrazine Condensation (Method A): The classic Knorr-type synthesis. It is cost-effective but often suffers from regioselectivity issues (formation of 1,3 vs 1,5 isomers) unless the 1,3-dicarbonyl is symmetrical.
-
Suzuki-Miyaura Coupling (Method C): The gold standard for late-stage functionalization. It allows the coupling of a pre-functionalized pyrazole boronic ester with a halopyridine. This is preferred in modern drug discovery because it allows for the independent optimization of both rings before assembly.
Therapeutic Applications & Target Landscape
The pharmacological versatility of this scaffold is summarized below. The most high-impact application remains in kinase inhibition.
Kinase Inhibition (p38 MAPK & VEGFR)
The pyrazolylpyridine moiety is a key pharmacophore in Type I and Type II kinase inhibitors .
-
Mechanism: The pyridine nitrogen often acts as a hydrogen bond acceptor for the backbone NH of the kinase "hinge" region. The pyrazole moiety projects substituents into the hydrophobic pocket or the solvent-exposed region.
-
Case Study (p38 MAPK): In inhibitors like Doramapimod (BIRB 796) and related Vertex compounds, the scaffold stabilizes the "DFG-out" conformation (Type II inhibition). The N-linked pyrazole forms critical hydrophobic interactions with the gatekeeper residue (usually Threonine or Methionine).
Metal-Based Chemotherapeutics
Beyond organic inhibition, these ligands chelate metals (Pt, Ru, Ir).
-
Application: Ruthenium(II) polypyridyl complexes containing pyrazolylpyridine ligands have shown cytotoxicity against cancer cell lines (e.g., MCF-7) comparable to cisplatin but with different mechanisms (e.g., mitochondrial dysfunction rather than DNA cross-linking).
Target Summary Table
| Target Class | Specific Target | Mechanism of Action | Clinical/Preclinical Relevance |
| Kinase | p38 MAPK ( | ATP-competitive or Allosteric (DFG-out) | Anti-inflammatory (RA, Crohn's); compounds like BIRB 796 . |
| Kinase | VEGFR-2 / PDGFR | Angiogenesis Inhibition | Oncology; scaffold mimics the adenine ring of ATP. |
| GPCR | Dopamine | Antagonist / Partial Agonist | CNS disorders; high selectivity over |
| Metallodrug | DNA / Mitochondria | Intercalation / ROS generation | Pt(II) and Ru(II) complexes for resistant cancer lines. |
Detailed Experimental Protocol: Suzuki Synthesis of a C-Linked Inhibitor
Objective: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)pyridine derivatives. Rationale: This protocol utilizes Method C (Cross-Coupling) to ensure exclusive regioselectivity, avoiding the isomeric mixtures common in condensation reactions.
Reagents & Equipment
-
Substrate: 2-Bromopyridine (1.0 eq)
-
Boronate: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)
-
Catalyst:
(0.05 eq) - Chosen for resistance to oxidation compared to . -
Base:
(2.0 eq) - Superior to for heteroaryl couplings. -
Solvent: 1,4-Dioxane / Water (4:1 v/v) - Degassed.
Step-by-Step Methodology
-
Preparation: In a microwave vial or round-bottom flask, combine the 2-bromopyridine, pyrazole boronate, and cesium carbonate.
-
Degassing: Add the solvent mixture (Dioxane/
). Sparge with Argon for 10 minutes. Critical Step: Oxygen presence promotes homocoupling of the boronic ester. -
Catalyst Addition: Add the Palladium catalyst quickly and seal the vessel.
-
Reaction: Heat to 90°C for 4-12 hours (or 1 hour at 110°C in a microwave reactor).
-
Monitoring: Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). Look for the disappearance of the bromide.
-
Workup:
-
Cool to room temperature.
-
Filter through a pad of Celite to remove Pd black. Wash with EtOAc.
-
Wash the filtrate with water (2x) and brine (1x).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (SiO2). Gradient elution 0-60% EtOAc in Hexanes.
Self-Validation Check: The product should exhibit a distinct downfield shift of the pyridine protons in
Structure-Activity Relationship (SAR) Logic[1][2]
When optimizing this scaffold, the following electronic and steric rules generally apply:
| Position | Modification | Effect on Activity (General Kinase) |
| Pyridine Nitrogen | None (Must remain unsubstituted) | Essential H-bond acceptor for the kinase hinge region. |
| Pyrazole N1 | Alkyl / Aryl / Cycloalkyl | Controls solubility and targets the hydrophobic "selectivity pocket." Bulky groups (e.g., t-butyl, phenyl) often improve potency. |
| Pyrazole C3 | Small alkyl ( | Steric tolerance is low here; large groups often clash with the ATP binding site roof. |
| Pyridine C6 | Can form additional H-bonds with the solvent-exposed region or specific residues (e.g., Glu/Asp). |
Mechanism of Action Visualization
The following diagram illustrates the binding mode of a typical pyrazolylpyridine inhibitor within the ATP-binding pocket of p38 MAPK.
Figure 2: Interaction map of Pyrazolylpyridine ligands within the p38 MAPK kinase domain.
References
-
Laufer, S. A., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry. Link
-
Tong, L., et al. (2002). "The structure-activity relationships (SAR) for this class of compounds... led to the discovery of the clinical candidate BIRB 796." Journal of Medicinal Chemistry. Link
-
Kumar, A., et al. (2023). "Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties." Russian Chemical Reviews. Link
-
Ansari, A., et al. (2017). "Recent advances in the therapeutic applications of pyrazolines and pyrazoles." ResearchGate / Expert Opinion on Therapeutic Patents. Link
-
BenchChem Protocols. (2025). "1-Methylpyrazole as a Ligand in Coordination Chemistry: Applications in Catalysis and Medicine." Link
Methodological & Application
Application Note: Screening Strategies for the 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine Scaffold in Kinase Discovery
Executive Summary: The "Privileged" Scaffold
In the landscape of kinase inhibitor discovery, 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine represents a quintessential "privileged scaffold." This bi-heteroaryl system combines a 2-aminopyridine motif—a classic adenine mimetic—with a 1-methylpyrazole group that provides a rigid vector for extending into the solvent-front or hydrophobic back-pockets of the ATP binding site.
This guide details the technical roadmap for utilizing this scaffold in drug discovery. We focus on two critical phases:
-
Biophysical Validation: Verifying the binding mode of the core fragment using Surface Plasmon Resonance (SPR).
-
Biochemical Screening: Profiling elaborated libraries derived from this scaffold using the ADP-Glo™ kinase assay platform.
Structural Mechanistics: The Hinge-Binding Logic
To screen effectively, one must understand why this molecule binds. The 2-aminopyridine moiety functions as a bidentate hinge binder .
-
Acceptor: The pyridine ring nitrogen (N1) accepts a hydrogen bond from the backbone amide nitrogen of the "hinge" residue (typically the n+2 residue relative to the gatekeeper).
-
Donor: The exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl of the hinge residue (typically residue n).
-
Vector: The pyrazole group at the 4-position projects away from the hinge, allowing for chemical elaboration to target the DFG-motif (Type II inhibition) or the solvent-exposed region (Type I inhibition).
Visualization: The Interaction Map
The following diagram illustrates the logical flow from the core scaffold to a high-affinity lead, highlighting the critical interactions.
Caption: Logical progression from the aminopyridine scaffold to a selective kinase inhibitor. The scaffold anchors to the hinge, while the pyrazole vector enables access to specificity pockets.
Protocol A: Biophysical Screening via Surface Plasmon Resonance (SPR)
Objective: Since the core fragment (MW ~174 Da) likely has low affinity (
Materials
-
Instrument: Biacore™ 8K or S200 (Cytiva).
-
Sensor Chip: CM5 (Carboxymethylated dextran) or SA (Streptavidin) if using biotinylated kinase.
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 1-5% DMSO (matched to sample).
Step-by-Step Methodology
-
Protein Immobilization:
-
Immobilize the target kinase (e.g., ABL1, JAK2) to a density of 2000–4000 RU via amine coupling. Note: High density is required for fragment screening to ensure sufficient Rmax.
-
Reference Channel: Immobilize a non-binding mutant or BSA to subtract non-specific binding.
-
-
Solvent Correction:
-
Prepare a DMSO calibration curve (0.5% to 5.0% DMSO) to correct for bulk refractive index changes. This is critical for small molecules where the signal is low.
-
-
Fragment Injection (Clean Screen):
-
Prepare the scaffold at a high concentration (e.g., 50
M, 100 M, 200 M). -
Flow Rate: High flow (30–50
L/min) to minimize mass transport limitations. -
Contact Time: 60 seconds association, 120 seconds dissociation.
-
-
Data Analysis:
-
Square Wave Binding: Look for rapid "on" and "off" rates (typical for fragments).
-
Stoichiometry: Calculate
. If the experimental signal exceeds theoretical , suspect aggregation or super-stoichiometric binding (common with aminopyridines at high concentrations). -
Validation: Confirm binding is competitive by injecting in the presence of a saturating concentration of ATP or a known inhibitor (e.g., Staurosporine).
-
Protocol B: Biochemical Profiling via ADP-Glo™ Kinase Assay
Objective: Once libraries are built around the scaffold, screening for IC50 requires a robust, homogenous assay. The ADP-Glo™ platform (Promega) is preferred because it detects ADP generation directly, making it less prone to interference from fluorescent compounds than TR-FRET.
Assay Logic
The assay converts the ADP produced by the kinase reaction back into ATP, which is then quantified via a luciferase/luciferin reaction.[1][2][3][4][5]
Caption: The ADP-Glo™ workflow. The critical step is the depletion of unused ATP to ensure the luminescent signal comes solely from the ADP generated by the kinase.
Detailed Protocol
Reagents:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50
M DTT. -
Substrate: Specific peptide (e.g., Poly E4Y1 for Tyrosine kinases) or protein substrate.
-
ATP: Ultra-pure ATP (Promega V9155). Crucial: Standard ATP contains ADP impurities that raise background.
Procedure (384-well Low Volume White Plate):
-
Compound Transfer:
-
Dispense 50 nL of the library compounds (scaffold derivatives) in 100% DMSO into the plate using an acoustic dispenser (e.g., Echo 550).
-
Include High Controls (DMSO only) and Low Controls (10
M Staurosporine).
-
-
Kinase Addition (Step 1):
-
Add 2.5
L of 2x Kinase solution in Kinase Buffer. -
Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.
-
-
Substrate/ATP Initiation (Step 2):
-
Add 2.5
L of 2x Substrate/ATP mix. -
Optimization Note: Use ATP concentration at
(typically 10-50 M) to ensure the assay is sensitive to ATP-competitive inhibitors (like our scaffold). -
Incubate for 60 minutes at RT.
-
-
ADP-Glo Reagent (Step 3):
-
Detection (Step 4):
Data Analysis & Quality Control
-
Z-Prime (
): Must be > 0.5 for a valid screen. -
IC50 Calculation: Fit data to a 4-parameter logistic equation (Hill slope).
-
Interpretation:
-
Scaffold Alone: Expect weak inhibition (IC50 > 10
M). -
Elaborated Hits: Look for IC50 < 100 nM.
-
False Positives: Luciferase inhibitors will decrease the signal, mimicking kinase inhibition. Counter-screen against the luciferase reagent alone to rule this out.
-
Comparative Analysis of Screening Methods
| Feature | Surface Plasmon Resonance (SPR) | ADP-Glo™ Kinase Assay | TR-FRET (LanthaScreen) |
| Primary Use | Fragment validation ( | HTS / IC50 determination | HTS / Binding affinity |
| Sensitivity | Low affinity (mM range) | High sensitivity (nM range) | Moderate to High |
| Interference | Aggregation, Solubility | Luciferase inhibitors | Fluorescent compounds |
| Throughput | Medium (384/day) | High (>100,000/day) | High |
| Cost | High (Chips/Instrument) | Moderate (Reagents) | Moderate |
| Relevance to Topic | Essential for the bare aminopyridine scaffold. | Essential for optimized libraries. | Alternative for profiling. |
References
-
Xing, L., et al. (2015).[6] "Kinase hinge binding scaffolds and their hydrogen bond patterns." Bioorganic & Medicinal Chemistry, 23(20), 6520-6527. Retrieved from [Link]
- Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragments in the absence of crystal structures." Cell Chemical Biology, 23(3), 331-340. (Contextual grounding for fragment screening).
-
Wang, Y., et al. (2018).[7] "Discovery of FN-1501... an FLT3- and CDK-Kinase Inhibitor."[7] Journal of Medicinal Chemistry, 61(4), 1499-1518.[7] (Example of pyrazole-pyrimidine scaffold optimization). Retrieved from [Link]
Sources
- 1. promega.com [promega.com]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 4. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Suzuki-Miyaura Coupling for Pyrazolylpyridine Synthesis
Abstract
Pyrazolylpyridine scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for their synthesis, enabling the formation of a key carbon-carbon bond between a pyrazolylpyridine core and a diverse range of (hetero)aryl partners. This guide provides an in-depth examination of the protocol, moving beyond a simple recitation of steps to explain the underlying principles and rationale for experimental design. We will dissect the catalytic cycle, guide the selection of critical reagents, provide a detailed step-by-step protocol, and offer insights into optimization and troubleshooting for researchers in drug development and synthetic chemistry.
The Mechanism: Core Principles of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (like a boronic acid) with an organohalide or triflate.[1][2] The reaction's success in complex molecule synthesis stems from its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast library of reagents.[1][3] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The cycle begins with a catalytically active, low-valent Pd(0) complex, which inserts itself into the carbon-halide bond of the pyrazolylpyridine halide (or vice-versa). This step oxidizes the palladium from Pd(0) to Pd(II).[2] The rate of this step is influenced by the halide (I > Br > OTf > Cl) and the electron density of the heterocyclic ring.[2]
-
Transmetalation: This is the step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base, forming a more nucleophilic boronate species.[1][6] The halide on the Pd(II) complex is exchanged for the organic group from the boronate, forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic fragments on the palladium complex are coupled, forming the desired C-C bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Designing the Protocol: A Rationale-Driven Approach to Reagent Selection
The success of a Suzuki coupling, especially with nitrogen-containing heterocycles like pyrazolylpyridines, is highly dependent on the judicious choice of each reaction component. The nitrogen atoms in the substrate can coordinate to the palladium center, potentially inhibiting the catalyst.[7][8] Therefore, careful selection is paramount.
Coupling Partners: Halo-Pyrazolylpyridine and Boronic Acid
The two key building blocks are the electrophile (the halide) and the nucleophile (the boron species).
-
Halo-Pyrazolylpyridine : Bromo- or chloro-substituted pyrazolylpyridines are common electrophiles. Bromo derivatives are generally more reactive than chloro derivatives and are often a good starting point for optimization.[2] Chloro-substituted heterocycles are often cheaper but require more active catalyst systems to achieve good yields.[9]
-
Organoboron Reagent : While arylboronic acids are the most common coupling partners, they can be prone to decomposition via protodeboronation, especially under harsh conditions.[2] Boronate esters, such as pinacol esters (Bpin), are often more stable alternatives. Potassium organotrifluoroborate salts are another excellent option, known for their high stability and reactivity.[10]
The Catalyst System: Palladium Source and Ligand
The combination of a palladium source and a supporting ligand forms the active catalyst.
-
Palladium Source : Common pre-catalysts include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These Pd(II) and Pd(0) sources are reduced or processed in situ to form the active Pd(0)L₂ species. Pre-formed catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.
-
Ligands : The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like pyrazolylpyridines, simple ligands like triphenylphosphine (PPh₃) may be insufficient. More electron-rich and bulky phosphine ligands are often required to promote the difficult oxidative addition and reductive elimination steps.[9][11]
-
Buchwald Ligands : A class of dialkylbiaryl phosphine ligands, such as SPhos and XPhos, are exceptionally effective for heteroaromatic couplings due to their steric bulk and electron-donating nature.[8][11][12]
-
N-Heterocyclic Carbenes (NHCs) : These have emerged as powerful alternatives to phosphine ligands, offering high stability and catalytic activity.[1][5]
-
Base and Solvent
-
Base : The base plays multiple crucial roles: it activates the boronic acid to form a reactive boronate, facilitates the formation of key palladium intermediates, and accelerates the final reductive elimination step.[1] The choice of base can significantly impact the reaction outcome.[13]
-
Carbonates (K₂CO₃, Cs₂CO₃): Commonly used, with cesium carbonate being a stronger and more soluble base, often effective in difficult couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling nitrogen-rich heterocycles.[7]
-
-
Solvent : The solvent must solubilize the reactants and facilitate the reaction. Anhydrous, degassed solvents are critical to prevent catalyst deactivation.
-
Ethereal Solvents : Dioxane and tetrahydrofuran (THF) are very common, often with the addition of water to help dissolve the inorganic base.[14][15]
-
Aromatic Solvents : Toluene is also widely used.
-
Polar Aprotic Solvents : N,N-Dimethylformamide (DMF) can be effective but may require higher temperatures.
-
| Component | Recommended Choice | Rationale & Considerations |
| Electrophile | Bromo-pyrazolylpyridine | More reactive than chloro-derivatives; a good starting point.[2] |
| Nucleophile | Arylboronic Acid / Pinacol Ester | Boronic acids are common; esters offer enhanced stability.[3] |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Reliable Pd(0) and Pd(II) pre-catalysts. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands are essential for heteroaromatic couplings.[8][12] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong bases effective for activating boronic acids and promoting catalysis.[7] |
| Solvent | Dioxane/H₂O or Toluene | Standard solvent systems that perform well in a wide range of couplings.[1][14] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halo-pyrazolylpyridine with an arylboronic acid.
Materials:
-
Halo-pyrazolylpyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (1 mL)
-
Nitrogen or Argon gas supply
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
Vessel Preparation : To a dry reaction vessel equipped with a magnetic stir bar, add the halo-pyrazolylpyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere : Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe.
-
Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block at 80-110 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring : Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazolylpyridine product.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Workflow and Troubleshooting
A smooth experimental workflow is key to reproducible results.
Caption: General experimental workflow for pyrazolylpyridine synthesis.
Troubleshooting Common Issues:
-
Low or No Conversion :
-
Cause : Inactive catalyst. Oxygen may have deactivated the Pd(0).
-
Solution : Ensure the reaction setup is strictly anaerobic and solvents are thoroughly degassed.
-
Cause : Insufficiently active catalyst system for the substrate (e.g., an aryl chloride).
-
Solution : Switch to a more active ligand (e.g., SPhos, XPhos) or a stronger base (e.g., K₃PO₄). Increase the reaction temperature.
-
-
Protodeboronation (Loss of Boronic Acid) :
-
Cause : Presence of excess water or acidic impurities; prolonged reaction times at high temperatures.
-
Solution : Use anhydrous solvents and ensure the base is added. Consider using a more stable boronate ester.
-
-
Homo-coupling of Boronic Acid :
-
Cause : Often promoted by the presence of oxygen.
-
Solution : Improve degassing procedures.
-
-
Dehalogenation of Starting Material :
-
Cause : A common side reaction where the halide is replaced by a hydrogen atom.
-
Solution : This can be difficult to avoid completely. Optimization of the ligand, base, and temperature may minimize this pathway.[2]
-
References
-
Suzuki, A. (1979). Suzuki reaction. Wikipedia. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Barder, T. E., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Walker, S. D., et al. (2004). A new catalyst for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. [Link]
-
Li, J., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC. [Link]
-
Shi, L., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Zhang, Y., et al. (2022). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
O'Keefe, B. M., et al. (2019). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
-
Billingsley, K., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of Organic Chemistry. [Link]
-
Sadu, V. S., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. PMC. [Link]
-
Al-dujaili, J. H., et al. (2020). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Oakwood Chemical. (n.d.). (1-Phenyl-1H-pyrazol-4-yl)boronic acid. Oakwood Chemical. [Link]
-
Sadu, V. S., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. MDPI. [Link]
-
Khanye, S. D., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. NIH. [Link]
-
Berion, F., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]
-
Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
-
Zen, A. A., et al. (2023). Optimization of conditions for the Suzuki coupling reaction. ResearchGate. [Link]
-
Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
Li, J., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. ResearchGate. [Link]
-
Savitha, B., et al. (2016). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate. [Link]
-
Li, J., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. html.rhhz.net [html.rhhz.net]
- 18. mdpi.com [mdpi.com]
purification methods for 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
An Application Guide for the Purification of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of this compound, a key heterocyclic building block in contemporary drug discovery. Recognizing the critical need for high-purity materials in pharmaceutical research, this document outlines three primary purification strategies: acid-base extraction, silica gel column chromatography, and recrystallization. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure robust and reproducible results. This guide moves beyond a simple list of instructions, offering insights into experimental choices, troubleshooting, and methods for purity validation, thereby serving as a self-validating system for laboratory practice.
Introduction and Physicochemical Profile
This compound is a bifunctional molecule featuring both a pyridine and a pyrazole moiety. Such scaffolds are of significant interest in medicinal chemistry, appearing in molecules targeting a range of biological pathways.[1][2] The presence of the 2-aminopyridine group, in particular, is a common feature in kinase inhibitors. Given its role as a critical intermediate, achieving high purity (>98%) is paramount to ensure the integrity of subsequent synthetic steps and the reliability of biological screening data.
The purification strategy for any compound is dictated by its unique physicochemical properties and the profile of impurities generated during its synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Rationale and Significance |
| Molecular Structure | C₉H₁₀N₄ | The structure contains two key basic centers: the pyridine nitrogen and the 2-amino group. The pyrazole ring is generally weakly basic. |
| Molecular Weight | 174.21 g/mol | Essential for calculating molar equivalents and reaction yields. |
| Appearance | Typically an off-white to yellow solid. | Color may indicate the presence of chromophoric impurities. |
| pKa (Estimated) | 5.5 - 6.5 | The 2-amino group increases the basicity of the pyridine nitrogen compared to pyridine itself (pKa ~5.2).[3] This basicity is central to the acid-base extraction strategy. |
| Solubility Profile | Soluble in polar organic solvents like DCM, MeOH, and DMSO. Sparingly soluble in less polar solvents like EtOAc and non-polar solvents like hexanes. | Knowledge of solubility is critical for selecting appropriate solvents for chromatography, extraction, and recrystallization. |
Common Impurities in Synthesis
The purification approach must be tailored to remove impurities commonly associated with the synthetic route. A frequent method for creating aryl-aryl bonds, such as the one between the pyrazole and pyridine rings, is palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling).
Table 2: Potential Impurities and Their Origin
| Impurity Type | Example | Typical Origin | Recommended Removal Method |
| Unreacted Starting Material | 2-amino-4-halopyridine or its boronic acid/ester equivalent. | Incomplete reaction. | Column Chromatography, Recrystallization. |
| Homocoupled Products | Bipyridyl or bipyrazolyl species. | Side reaction during cross-coupling. | Column Chromatography. |
| Catalyst Residues | Palladium complexes. | Remnants from the cross-coupling step. | Filtration through celite/silica, Acid-Base Extraction. |
| Inorganic Salts | K₂CO₃, Na₂CO₃, etc. | Base used in the coupling reaction. | Aqueous workup, Acid-Base Extraction. |
| Solvent Residues | DMF, Dioxane, Toluene. | Reaction or extraction solvents. | Evaporation under high vacuum, Recrystallization. |
Purification Protocols
Three primary methods are recommended. The choice depends on the scale of the purification, the nature of the impurities, and the desired final purity. Often, a combination of these techniques yields the best results.
Protocol 1: Acid-Base Extraction
Principle: This technique leverages the basic nature of the aminopyridine moiety. The target compound can be protonated and selectively extracted into an acidic aqueous phase, leaving non-basic organic impurities behind in the organic layer. Subsequent basification of the aqueous layer regenerates the neutral compound, which can then be recovered.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 20-50 mg/mL.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Use a volume of aqueous acid equal to the organic phase. Repeat the extraction 2-3 times to ensure complete transfer of the basic product into the aqueous phase.
-
Organic Impurity Removal: Combine the acidic aqueous layers. Wash this combined layer with a fresh portion of EtOAc or DCM (2 x 30 mL for every 100 mL of aqueous phase) to remove any remaining neutral organic impurities.
-
Basification & Product Recovery: Cool the acidic aqueous layer in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH is >9. The product should precipitate out or form an oily layer.
-
Final Extraction: Extract the product from the basified aqueous layer with DCM or EtOAc (3 x volumes of the aqueous phase).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the purified product.
Caption: Workflow for Acid-Base Purification.
Protocol 2: Flash Column Chromatography
Principle: This is a powerful method for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. For basic compounds like this compound, deactivation of acidic silica sites is crucial to prevent irreversible binding and peak tailing.
Step-by-Step Methodology:
-
Stationary Phase Selection: Use standard flash-grade silica gel (40-63 µm).
-
Mobile Phase Selection: A common starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
-
Crucial Modification: To prevent streaking and yield loss, add a basic modifier to the mobile phase. A common choice is 0.5-1% triethylamine (TEA) or using a pre-mixed solution of 1-2% ammonia in methanol as the polar component.
-
-
Sample Preparation: Dissolve the crude material in a minimal amount of DCM or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column. Dry loading is highly recommended for improved resolution.
-
Column Packing and Elution:
-
Pack the column with silica gel slurried in the initial, non-polar mobile phase (e.g., 100% hexanes or DCM).
-
Load the sample onto the top of the column.
-
Begin elution with the mobile phase, gradually increasing the polarity (e.g., from 0% to 50% EtOAc in Hexanes, or 0% to 10% MeOH in DCM).
-
-
Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC), staining with a suitable visualizing agent (e.g., potassium permanganate or UV light).
-
Isolation: Combine the fractions containing the pure product and remove the solvent in vacuo. It is important to co-evaporate with a solvent like methanol or toluene to remove residual triethylamine if it was used.
Sources
- 1. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mVOC 4.0 [bioinformatics.charite.de]
Application Note: Assay Development for Aminopyridine-Pyrazole Kinase Scaffolds
The following Application Note and Protocol Guide details the development of biochemical and biophysical assays for 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine (CAS: 1221820-73-0). This compound is a representative privileged scaffold (aminopyridine-pyrazole) widely used in Fragment-Based Drug Discovery (FBDD) to target the ATP-binding hinge region of protein kinases (e.g., CDKs, JAKs, ALK).[1]
Compound: this compound CAS: 1221820-73-0 Molecular Weight: 174.20 g/mol Primary Application: Kinase Inhibitor Discovery (Fragment Screening, Hinge Binding) Target Class: Serine/Threonine and Tyrosine Kinases (ATP-Competitive)[1]
Introduction & Mechanistic Basis[1]
The compound This compound functions as a classic adenine mimetic .[1] In the context of kinase drug discovery, the 2-aminopyridine motif serves as a "hinge binder," forming critical hydrogen bonds with the kinase backbone (typically residues connecting the N- and C-lobes).[1]
-
Acceptor: The pyridine nitrogen (N1) accepts a hydrogen bond from the backbone amide NH.[1]
-
Donor: The exocyclic amine (-NH2) donates a hydrogen bond to the backbone carbonyl oxygen.[1]
-
Vector: The 1-methylpyrazole group at the 4-position extends towards the solvent front or the gatekeeper residue, providing a vector for growing the fragment into a more potent lead.[1]
Developing assays for this scaffold requires sensitivity to low-affinity interactions (typical
Mechanistic Interaction Diagram
The following diagram illustrates the theoretical binding mode and the assay workflow.
Caption: Schematic of the aminopyridine-pyrazole scaffold binding to the kinase hinge and downstream assay detection modes.
Pre-Assay Characterization & Handling[1]
Before initiating enzymatic or binding assays, the physicochemical behavior of the compound must be validated to prevent false negatives (due to aggregation) or false positives (due to promiscuity).[1]
Solubility & Stock Preparation
The aminopyridine moiety can be prone to aggregation at high concentrations in aqueous buffer.[1]
-
Solvent: Dissolve powder in 100% DMSO to a master stock of 100 mM .
-
Storage: Aliquot into amber glass vials (hydroscopic nature) and store at -20°C. Avoid >3 freeze-thaw cycles.
-
Aqueous Solubility Check: Dilute to 1 mM in Assay Buffer (e.g., 20 mM HEPES pH 7.5).[1] Measure Absorbance at 600 nm (turbidity). If OD > 0.05, solubility is compromised.[1]
Quality Control (LC-MS)
Ensure purity >95%. Impurities (e.g., unreacted hydrazine or pyridine isomers) can act as "pan-assay interference compounds" (PAINS).[1]
-
Column: C18 Reverse Phase.[1]
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]
-
Detection: UV 254 nm and ESI+ (Expected [M+H]+ = 175.2).[1]
Protocol A: Biochemical Inhibition Assay (ADP-Glo™)[1]
This protocol measures the compound's ability to compete with ATP, inhibiting kinase activity.[1] Since this compound is likely a weak inhibitor (fragment), high concentrations are required.[1]
Target: Generic Kinase (e.g., CDK2/CyclinA or JAK2).[1] Assay Principle: Quantifies ADP produced during the kinase reaction via luciferase-coupled luminescence.[1]
Reagents
-
Kinase: Recombinant human kinase (e.g., CDK2), 1-5 nM final.[1]
-
Substrate: Peptide substrate (e.g., Histone H1), 20 µM.
-
ATP: Ultra-pure, at
apparent (typically 10-50 µM).[1] -
Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.[1]
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega).[1]
Step-by-Step Protocol
-
Compound Titration:
-
Enzyme Addition:
-
Reaction Initiation:
-
Add 2.5 µL of ATP/Substrate mix.[1]
-
Incubate at RT for 60 minutes (linear phase).
-
-
Detection:
-
Readout:
-
Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).[1]
-
Data Analysis:
Normalize RLU to High Control (DMSO only) and Low Control (No Enzyme). Fit data to a 4-parameter logistic equation to determine
-
Note: For fragments, if
> 100 µM, report as "% Inhibition at [Max Conc]".[1]
Protocol B: Biophysical Binding Assay (Surface Plasmon Resonance - SPR)
SPR is superior for fragments like this compound because it measures direct binding (
Instrument: Biacore 8K or S200. Sensor Chip: CM5 (Carboxymethylated dextran) or Streptavidin (SA) if using biotinylated kinase.[1]
Step-by-Step Protocol
-
Immobilization (Target):
-
Sample Preparation:
-
Solvent Correction:
-
Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk shifts.
-
-
Injection Cycle:
-
Analysis:
Data Summary & Interpretation
When evaluating this compound, expected results are:
| Assay Parameter | Expected Range | Interpretation |
| Biochem IC50 | 10 µM - >100 µM | Weak inhibition is typical for a naked scaffold.[1] Potency increases with decoration (e.g., adding substituents to the pyrazole).[1] |
| SPR Kd | 5 µM - 200 µM | Fast on/off kinetics (Square wave).[1] 1:1 binding stoichiometry. |
| Ligand Efficiency (LE) | > 0.3 | High LE indicates a high-quality starting point despite low potency.[1] |
Troubleshooting Guide
-
Problem: Negative peaks in SPR.
References
-
Fragment-Based Drug Discovery (FBDD)
-
Kinase Assay Development (ADP-Glo)
-
SPR for Fragment Screening
-
Aminopyridine-Pyrazole Scaffold in Kinase Inhibitors
-
Asciminib (ABL001)
Sources
Application Notes & Protocols: The 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine Scaffold as a Core Element in Potent Kinase Chemical Probes
Abstract: The 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, serving as a foundational core for a multitude of potent and selective kinase inhibitors.[1] While not a standalone chemical probe, its structural and electronic properties make it a highly effective building block for developing targeted therapeutics against critical signaling proteins in oncology and inflammatory disease.[1][2] This guide provides an in-depth technical overview of this scaffold's application, using a well-characterized, potent Cyclin-Dependent Kinase 2 (CDK2) inhibitor as a representative chemical probe. We will refer to this representative molecule, 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine, as CDK2i-MPP throughout this document. This compound serves as an ideal exemplar for researchers aiming to utilize or develop probes based on this core structure.[3] The protocols herein describe its application in biochemical and cellular assays to validate target engagement and elucidate downstream functional consequences.
Section 1: The Chemical Probe – A Profile of CDK2i-MPP
The selection of CDK2i-MPP as our model compound is based on its potent, single-digit nanomolar inhibition of CDK2 and its well-documented mechanism of action, making it an excellent tool for studying cell cycle regulation.[3][4]
Physicochemical Properties
The physicochemical characteristics of a probe are critical for its utility in various experimental systems. The pyrazolyl-pyrimidine core imparts favorable properties for kinase active site binding.
| Property | Value | Source |
| IUPAC Name | 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine | [3] |
| Molecular Formula | C₁₁H₉ClN₈ | [3] |
| Molecular Weight | 288.7 g/mol | Calculated |
| Primary Target | Cyclin-Dependent Kinase 2 (CDK2) | [3][4] |
| CAS Number | Not explicitly assigned to this specific compound in sources. | N/A |
| Solubility | Soluble in DMSO for stock solutions. | Standard practice |
| Storage | Store DMSO stock solutions at -20°C or -80°C for long-term stability. | Standard practice |
Biological Target Profile & Selectivity
CDK2i-MPP was developed as a potent inhibitor of CDK2, a key regulator of cell cycle progression.[3][4] Its selectivity is a crucial attribute for a chemical probe, ensuring that observed biological effects can be confidently attributed to the inhibition of the intended target. The compound demonstrates a degree of selectivity against other cyclin-dependent kinases.[3]
The development of such specific inhibitors is a high-priority goal in cancer research, particularly to overcome resistance to existing CDK4/6 inhibitors.[3][4] The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold has proven highly effective for achieving this potency and selectivity.[3][4]
Section 2: Mechanism of Action & Signaling Pathway
CDK2, upon binding to its regulatory partner Cyclin E or Cyclin A, forms an active complex that phosphorylates key substrate proteins to drive the cell through the G1/S transition and S phase. A primary substrate is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2/Cyclin complexes causes the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.
CDK2i-MPP functions as an ATP-competitive inhibitor. It occupies the ATP-binding pocket of CDK2, preventing the transfer of the gamma-phosphate from ATP to substrates like Rb. This blockade of Rb phosphorylation maintains Rb in its active, E2F-bound state, thereby halting the cell cycle and preventing proliferation.[3][4] This mechanism ultimately leads to cell cycle arrest in the S and G2/M phases and can induce apoptosis in cancer cells.[3][4]
Caption: Mechanism of CDK2 inhibition by the chemical probe CDK2i-MPP.
Section 3: Quantitative Biological Data Summary
The following table summarizes the reported inhibitory activities of CDK2i-MPP, demonstrating its potency at both the biochemical and cellular levels.
| Parameter | Target/Cell Line | Value | Reference |
| Ki (inhibition constant) | CDK2 | 0.005 µM (5 nM) | [3] |
| GI₅₀ (growth inhibition) | A2780 (Ovarian) | 0.158 µM | [3] |
| GI₅₀ (growth inhibition) | HCT116 (Colon) | 0.127 µM | [3] |
| GI₅₀ (growth inhibition) | NCI-H460 (Lung) | 0.203 µM | [3] |
| GI₅₀ (growth inhibition) | Panel Average (13 lines) | 0.127 - 0.560 µM | [3][4] |
Section 4: Experimental Protocols
These protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.
Protocol 4.1: In Vitro Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CDK2i-MPP against purified CDK2/Cyclin E enzyme.
Causality Statement: This assay directly measures the probe's ability to inhibit the enzyme's catalytic activity in a controlled, cell-free environment. Using a purified, recombinant enzyme isolates the interaction to the target of interest, which is the foundational step in characterizing any inhibitor.
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Histone H1 (as substrate)
-
CDK2i-MPP (serial dilutions in DMSO)
-
ATP (at Km concentration for CDK2)
-
[γ-³³P]ATP
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation counter and fluid
-
Positive control inhibitor (e.g., Roscovitine)
-
Negative control (DMSO vehicle)
Procedure:
-
Prepare serial dilutions of CDK2i-MPP in 100% DMSO. A typical starting concentration would be 100 µM, diluted in 10-point, 3-fold steps.
-
In a 96-well plate, add 5 µL of diluted CDK2i-MPP or DMSO control to each well.
-
Add 20 µL of the enzyme/substrate mix (CDK2/Cyclin E and Histone H1 in kinase buffer) to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 25 µL of the ATP mix ([γ-³³P]ATP and cold ATP in kinase buffer).
-
Incubate for 30-60 minutes at 30°C. The exact time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 0.75% phosphoric acid.
-
Transfer the reaction mixture to the filter plate. Wash the plate 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Convert raw counts (CPM) to percent inhibition relative to DMSO controls. Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4.2: Cellular Proliferation Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of CDK2i-MPP on a panel of cancer cell lines.
Causality Statement: This assay assesses the downstream consequence of target inhibition on cellular viability and proliferation. A potent GI₅₀ value suggests the probe can access its target in a cellular context and elicit a functional anti-proliferative response, validating its cell permeability and on-target effects.
Materials:
-
Cancer cell lines (e.g., A2780 ovarian cancer cells).[3]
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep).
-
CDK2i-MPP (serial dilutions).
-
96-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).
-
Plate reader (luminescence or absorbance).
-
Positive control (e.g., Doxorubicin).
-
Negative control (DMSO vehicle).
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
The next day, treat the cells with serial dilutions of CDK2i-MPP (final DMSO concentration < 0.5%). Include DMSO-only wells as a negative control.
-
Incubate the plate for 72 hours in a humidified incubator at 37°C, 5% CO₂.
-
After incubation, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated control wells. Plot the normalized cell viability against the log of the probe concentration and fit to a dose-response curve to calculate the GI₅₀ value.
Protocol 4.3: Western Blot for Cellular Target Engagement
Objective: To confirm that CDK2i-MPP inhibits the phosphorylation of Rb at a CDK2-specific site in treated cells.
Causality Statement: This is a direct measure of target engagement within the cell. Observing a dose-dependent decrease in the phosphorylation of a known downstream substrate (pRb) provides strong evidence that the probe is acting on the intended pathway, linking the biochemical activity to the cellular phenotype. The use of a loading control (e.g., GAPDH) is a self-validating step to ensure equal protein loading between samples.
Materials:
-
A2780 ovarian cancer cells.[3]
-
CDK2i-MPP.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer system.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Rb (Thr821), anti-total-Rb, anti-GAPDH.[3]
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate and imaging system.
Procedure:
-
Seed A2780 cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with increasing concentrations of CDK2i-MPP (e.g., 0, 0.1, 0.3, 1, 3 µM) for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-pRb) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again, apply ECL substrate, and image the blot.
-
Data Analysis: Quantify band intensity and normalize the pRb signal to the total Rb or GAPDH signal. A dose-dependent decrease in the pRb/GAPDH ratio confirms target engagement.
Section 5: Integrated Experimental Workflow
The successful characterization of a chemical probe follows a logical progression from biochemical validation to cellular functional analysis. This workflow ensures that the probe is not only potent against its isolated target but also effective and specific within a complex biological system.
Caption: Logical workflow for the validation of a kinase chemical probe.
Section 6: Conclusion and Future Directions
The this compound scaffold is a validated and powerful core for the development of kinase-targeted chemical probes and drug candidates. As demonstrated with the exemplar probe CDK2i-MPP, derivatives built on this scaffold can achieve high potency and cellular efficacy. The protocols detailed in this guide provide a robust framework for researchers to characterize similar molecules.
Further exploration could involve expanding the selectivity profiling of these probes against a wider kinase panel, developing cell-permeable negative controls through structural modification, and applying these tools to more complex biological models such as 3D spheroids or in vivo xenografts. The versatility of this scaffold suggests its potential application in developing probes for other kinases, including c-Met, FLT3, and CHK1, where it has also been successfully incorporated.[5][6][7]
Section 7: References
-
Tsai, M., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
-
Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][3][5]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry. [Link]
-
eScholarship. (n.d.). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship. [Link]
-
Alcaro, F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
PubChem. (n.d.). N-[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridin-2-amine. PubChem. [Link]
-
PubMed. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]
-
Ghattas, M. A., et al. (2024). Synthesis and Antimicrobial Activity of 2-amino-4-pyrazolyl-4Н-1,3-oxazines. Letters in Applied NanoBioScience. [Link]
-
PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. [Link]
-
PubMed. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. [Link]
-
MDPI. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. [Link]
-
MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 4. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
Introduction
4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine and its derivatives represent a class of heterocyclic compounds with significant interest in oncological research. Recent studies have identified these scaffolds as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Dysregulation of CDK2 activity is a common feature in many human cancers, making it a prime target for therapeutic intervention. The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, in particular, has demonstrated potent CDK2 inhibitory and antiproliferative activities against various cancer cell lines.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting key in vitro studies to characterize the biological activity of this compound and its analogs. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies to ensure scientific integrity and reproducibility.
I. Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Rationale: Before investigating the downstream cellular effects of a compound, it is crucial to confirm its direct interaction with the intended intracellular target. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in a native cellular environment.[3] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[3][4] Binding of this compound to CDK2 is expected to increase the thermal stability of the CDK2 protein.
Experimental Workflow:
Caption: Inhibition of CDK2-mediated Rb phosphorylation.
Protocol: Western Blot for Phospho-Rb
-
Cell Treatment and Lysis:
-
Treat cells (e.g., A2780) with this compound at various concentrations (including a DMSO control) for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. [5] * Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. [6]2. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [7] * Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser807/811).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Re-probing for Total Protein:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Rb and a loading control like GAPDH or β-actin.
-
-
Data Analysis: Quantify the band intensities for phospho-Rb and total Rb. Normalize the phospho-Rb signal to the total Rb signal. Compare the normalized values across different treatment conditions to determine the effect of the compound on Rb phosphorylation.
IV. Long-Term Survival and Clonogenicity: Colony Formation Assay
Rationale: The colony formation assay assesses the ability of a single cell to undergo sustained proliferation and form a colony. This assay provides a measure of long-term cell survival and is considered a gold standard for evaluating the effectiveness of cytotoxic or cytostatic agents. [8]It complements short-term viability assays like the MTT by assessing the reproductive integrity of cells after treatment. Protocol: Colony Formation Assay
-
Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Determine the optimal seeding density (typically 200-1000 cells per well in a 6-well plate) to ensure the formation of distinct colonies in the control group.
-
Compound Treatment: Allow the cells to adhere for 24 hours. Then, treat the cells with various concentrations of this compound or DMSO for a defined period (e.g., 24-72 hours).
-
Recovery and Colony Growth: After the treatment period, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 3-4 days. [8][9]4. Fixation and Staining:
-
When colonies in the control wells are of a sufficient size (at least 50 cells), remove the medium and wash the wells with PBS. [8] * Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes. [8]5. Colony Counting and Analysis:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (No. of colonies formed / No. of cells seeded) x 100%
-
SF = No. of colonies formed after treatment / (No. of cells seeded x PE) [8]6. Data Presentation: Plot the surviving fraction as a function of compound concentration to visualize the dose-dependent effect on clonogenic survival.
-
-
References
-
ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CSH Protocols. (n.d.). Analysis of Cell Viability by the MTT Assay. Retrieved from [Link]
-
Bio-protocol. (2025, February 5). Clonogenic Assay. Retrieved from [Link]
-
Molina, D. M., et al. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Retrieved from [Link]
-
Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
JoVE. (2014, April 15). Video: The Soft Agar Colony Formation Assay. Retrieved from [Link]
-
Pratilas, C. A., et al. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
-
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]
-
Jones, C. A., et al. (n.d.). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC. Retrieved from [Link]
-
Tan, B., et al. (2020, August 15). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed. Retrieved from [Link]
-
MDPI. (2023, March 25). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]
-
Feng, Z., et al. (2021, May 30). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. Retrieved from [Link]
-
Kumar, K. S., et al. (2026, January 17). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. Retrieved from [Link]
-
PubMed. (2023, March 25). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pelagobio.com [pelagobio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
Application Note: High-Performance In Vivo Formulation of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
Executive Summary
This guide details the formulation of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine , a bi-heteroaryl scaffold commonly utilized in the development of kinase inhibitors (e.g., JAK2, TRK, VRK).
The Challenge: This molecule presents a classic "brick dust" profile—planar, crystalline, and moderately lipophilic with pH-dependent solubility. While the pyridine nitrogen provides a handle for salt formation (pKa ~5.5–6.0), the compound is likely insoluble in neutral aqueous media (
The Solution: This note provides three validated formulation protocols ranging from cosolvent systems for rapid screening to cyclodextrin complexation for intravenous (IV) administration.
Pre-Formulation Profiling
Before compounding, the physicochemical properties of the test article must be understood to prevent precipitation in situ.
Table 1: Physicochemical Profile & Solubility Prediction
| Property | Value (Approx.) | Implication for Formulation |
| Molecular Weight | ~174.2 Da | Small molecule; rapid absorption expected if solubilized. |
| cLogP | 1.2 – 1.8 | Moderately lipophilic; requires cosolvents (PEG/PG). |
| pKa (Pyridine N) | 5.8 ± 0.5 | Critical: Solubility increases >100-fold at pH < 4.0. |
| pKa (Pyrazole N) | ~2.5 | Negligible contribution to solubility at physiological pH. |
| Physical State | Crystalline Solid | High lattice energy requires milling or heat to dissolve initially. |
Vehicle Selection Strategy
Do not default to 100% DMSO. High concentrations of DMSO cause hemolysis, local tissue necrosis, and can confound kinase signaling pathways. Use the decision tree below to select the optimal vehicle based on your route of administration and required dose.
Figure 1: Decision matrix for selecting the appropriate formulation vehicle based on study goals.
Detailed Formulation Protocols
Protocol A: Acidified Cosolvent Solution (Rapid Screening)
Best for: IP or PO administration (Acute studies). Mechanism: Uses pH adjustment to protonate the pyridine nitrogen, "salting in" the compound, stabilized by PEG. Target Concentration: 1 – 5 mg/mL.
Reagents:
-
Dimethyl Sulfoxide (DMSO), anhydrous.
-
1N Hydrochloric Acid (HCl) or Methanesulfonic Acid (MSA).
-
Sterile Water for Injection (WFI).
Procedure:
-
Weigh the required amount of this compound into a sterile glass vial.
-
Dissolve in 5% volume of DMSO. Vortex until clear. Note: If it does not dissolve, sonicate at 40°C.
-
Acidify by adding 1.0 molar equivalent of 1N HCl. This converts the free base to the hydrochloride salt in situ.
-
Add Cosolvent: Add 40% volume of PEG400. Vortex mix.
-
Dilute: Slowly add 55% volume of Sterile Water while vortexing.
-
Critical Check: If precipitation occurs upon water addition, increase PEG400 to 60% and reduce water.
-
-
Final Composition: 5% DMSO / 40% PEG400 / 55% Water (pH adjusted).
Protocol B: Cyclodextrin Complexation (Gold Standard)
Best for: IV administration (PK studies) and long-term IP/PO dosing. Mechanism: Encapsulates the hydrophobic molecule inside the cyclodextrin cavity, preventing precipitation without extreme pH or toxic solvents. Target Concentration: 2 – 10 mg/mL.
Reagents:
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (Captisol®).
-
Buffer (Citrate pH 4.0 or Saline).
Procedure:
-
Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% w/v stock solution. Filter sterilize (0.22 µm).
-
Weigh the test article.
-
Pre-wet: Add DMSO (maximum 2-5% of final volume) to the powder to wet the crystal lattice.
-
Complexation: Add the 20% HP-β-CD solution to the wetted powder.
-
Energy Input: Sonicate for 20–30 minutes at ambient temperature.
-
Tip: If the solution remains cloudy, adjust pH to 4.0 using 0.1N HCl. The combination of CD and low pH is synergistic.
-
-
Filtration: Filter through a 0.22 µm PVDF syringe filter before IV injection.
Protocol C: Homogeneous Suspension (High Dose/Tox)
Best for: Oral (PO) only at high doses (>30 mg/kg) where solubility limits are exceeded. Mechanism: Creates a stable dispersion. Bioavailability will be dissolution-rate limited.
Reagents:
-
Methylcellulose (MC) (400 cP grade).
-
Tween 80 (Polysorbate 80).[4]
Procedure:
-
Prepare Vehicle (0.5% MC / 0.5% Tween 80):
-
Heat water to 80°C. Disperse MC powder. Cool to 4°C overnight to hydrate. Add Tween 80.[4]
-
-
Micronization: If the test article contains large crystals, grind it using a mortar and pestle.
-
Levigation: Weigh the powder. Add the vehicle dropwise, mixing continuously with the pestle to form a smooth paste (no clumps).
-
Dilution: Gradually add the remaining vehicle to reach final volume.
-
Suspension: Vortex vigorously immediately before dosing.
Quality Control & Validation
Never assume a clear solution is stable. In vivo precipitation leads to erratic PK data.
Validation Workflow (Graphviz)
Figure 2: Mandatory QC workflow to ensure formulation stability upon injection.
Acceptance Criteria:
-
Visual: Optically clear (for Protocols A & B) under strong light.
-
pH: Must be >3.0 and <8.0 for IP/IV to prevent peritonitis or phlebitis.
-
Dilution Test: Dilute 50 µL of formulation into 500 µL of warm PBS (37°C). If it precipitates immediately, it is unsuitable for IV use (risk of embolism).
References
-
Thackaberry, E. A., et al. (2014).[2] "Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits." Xenobiotica. Link
- Key Insight: Defines the safe limits of DMSO and PEG400 in mice (DMSO <5% recommended for IV).
-
Li, P., & Zhao, L. (2007). "Developing early formulations: practice and perspective." International Journal of Pharmaceutics. Link
- Key Insight: Strategies for solubilizing weak bases using pH adjustment and cosolvents.
-
Wang, T., et al. (2011). "In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
- Key Insight: Demonstrates the utility of the aminopyrazole-pyridine scaffold and standard vehicles used for this chemical class.
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link
- Key Insight: Validates HP-β-CD as a non-toxic vehicle for solubilizing lipophilic drugs for parenteral use.
Sources
- 1. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Quantification of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine (MPPA) in Biological Matrices
This Application Note is designed for bioanalytical scientists and drug metabolism and pharmacokinetics (DMPK) researchers. It details the development, optimization, and validation of an LC-MS/MS method for 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine (referred to herein as MPPA ), a critical pharmacophore in cyclin-dependent kinase (CDK) and tyrosine kinase inhibitor discovery.
Introduction & Analyte Profile
The compound MPPA (C
Quantifying MPPA in biological samples is critical for:
-
Fragment-Based Drug Discovery (FBDD): Assessing the ligand efficiency of the core scaffold.
-
Metabolite Identification: MPPA is a potential hydrolytic or oxidative metabolite of larger clinical inhibitors (e.g., Asciminib analogs).
-
Preclinical PK: Determining oral bioavailability and clearance in rodent models.
Physicochemical Challenges
-
Basicity: The pyridinyl amine and pyrazole nitrogens make the molecule basic (pKa ~6–7 and ~12).
-
Polarity: The molecule is relatively polar (LogP ~0.5–1.0), posing retention challenges on standard C18 columns.
-
Low Molecular Weight (174 Da): Increases susceptibility to high chemical background noise in the low mass range of mass spectrometers.
Method Development Strategy
To ensure robustness and sensitivity, this protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.
Strategic Decisions (Causality & Logic)
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode is mandatory due to the basic nitrogen atoms, which protonate readily to form
. -
Chromatography: Standard C18 columns often fail to retain small polar amines, leading to elution in the void volume (ion suppression zone). We utilize a Biphenyl or Wettable C18 (T3) stationary phase to engage in pi-pi interactions with the pyridine ring, enhancing retention and peak shape.
-
Sample Preparation: Protein Precipitation (PPT) is selected for discovery-phase throughput. However, for high-sensitivity GLP assays, Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge is recommended to remove phospholipid interferences.
Analytical Workflow Diagram
Figure 1: Step-by-step bioanalytical workflow for MPPA quantification.
Experimental Protocols
Protocol A: Instrumentation & Conditions
Mass Spectrometry (MS/MS) Parameters:
-
System: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Ionization: ESI Positive (
). -
Source Temp: 500°C (High temp required to desolvate polar mobile phase).
-
Curtain Gas: 35 psi.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | DP (V) | CE (eV) | Dwell (ms) | Rationale |
| MPPA | 175.1 | 158.1 | 60 | 25 | 50 | Loss of NH |
| MPPA | 175.1 | 133.1 | 60 | 35 | 50 | Pyrazole ring cleavage (Quantifier) |
| IS (Generic) | Depends on IS | Depends on IS | - | - | 50 | Stable Isotope Labeled (SIL) preferred |
Chromatography (UHPLC):
-
Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 2.6 µm) OR Waters XSelect HSS T3.
-
Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
-
0.0–0.5 min: 5% B (Isocratic hold for polar retention)
-
0.5–2.5 min: 5%
95% B -
2.5–3.0 min: 95% B (Wash)
-
3.0–3.1 min: 95%
5% B -
3.1–4.0 min: 5% B (Re-equilibration)
Protocol B: Sample Preparation (Protein Precipitation)[2]
Reagents:
-
Precipitation Solvent: Acetonitrile:Methanol (75:25 v/v) containing Internal Standard (e.g., 50 ng/mL Tolbutamide or MPPA-d3).
Procedure:
-
Thaw plasma/serum samples on wet ice. Vortex for 10 seconds.
-
Aliquot 20 µL of sample into a 96-well plate (polypropylene).
-
Precipitate: Add 180 µL of Precipitation Solvent to each well.
-
Note: A 1:9 ratio ensures complete protein removal.
-
-
Vortex aggressively for 5 minutes at 1000 rpm.
-
Centrifuge at 4000
g for 15 minutes at 4°C. -
Transfer 100 µL of the supernatant to a clean plate.
-
Dilute with 100 µL of Mobile Phase A (Water + 0.1% FA).
-
Critical Step: This dilution reduces the organic strength, preventing "solvent effect" (peak fronting) upon injection onto the column.
-
-
Seal and inject 2–5 µL.
Validation Criteria (Regulatory Alignment)
This method is designed to comply with ICH M10 and FDA Bioanalytical Method Validation guidelines.
Selectivity & Specificity
-
Requirement: Responses in blank matrix must be < 20% of the Lower Limit of Quantification (LLOQ).
-
Test: Analyze blank plasma from 6 individual donors.
-
MPPA Specifics: Monitor for interference at 175.1 m/z. Common endogenous amines may interfere; ensuring
(retention factor) is essential.
Linearity & Sensitivity
-
Calibration Range: 1.0 ng/mL (LLOQ) to 2000 ng/mL (ULOQ).
-
Weighting:
linear regression. -
Acceptance: Correlation coefficient (
) 0.[2][3][4]99. Deviations 15% (20% at LLOQ).[2][5]
Matrix Effect (ME)
-
Calculation:
. -
Target: 85–115%.
-
Troubleshooting: If suppression is observed (>20% signal loss), switch from Protein Precipitation to MCX SPE (Mixed-Mode Cation Exchange) to remove phospholipids.
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for MPPA method optimization.
References
-
U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. (2022).[3][5] Available at: [Link]
-
Symmetric Events. PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained. (2025).[2][3][5] Available at: [Link]
-
MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. (2023).[6] (Provides structural context for the pyrazole-pyridine scaffold). Available at: [Link]
-
Agilent Technologies. Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities. (Application Note 5991-0886EN). Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. symmetric.events [symmetric.events]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
optimizing reaction conditions for 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine synthesis
Case ID: SYN-PYR-PYR-004 Status: Active Support Tier: Senior Application Scientist Topic: Optimization of Suzuki-Miyaura Cross-Coupling for Heteroaryl Systems
Executive Summary & Reaction Mechanics
User Query: "How do I optimize the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine?"
Scientist's Analysis: This synthesis involves a Suzuki-Miyaura cross-coupling between a 4-halopyridin-2-amine (electrophile) and (1-methyl-1H-pyrazol-4-yl)boronic acid/ester (nucleophile).
While Suzuki coupling is routine, this specific scaffold presents two "silent killers" of reaction yield:
-
Catalyst Poisoning: The free amine (
) and the pyridine nitrogen at the 2-position form a chelate that can deactivate standard Palladium catalysts. -
Protodeboronation: Heteroaryl boronic acids (especially pyrazoles) are prone to hydrolytic cleavage under basic aqueous conditions before coupling occurs.
The protocol below prioritizes catalyst longevity and rapid transmetallation to outcompete these side reactions.
The "Golden Path" Protocol
This is the high-probability starting point. Do not deviate unless you encounter specific failures described in Section 4.
Reaction Setup
| Component | Specification | Stoichiometry | Role |
| Electrophile | 4-chloropyridin-2-amine | 1.0 equiv | Scaffold backbone. Cl- is preferred over Br- for cost, provided the catalyst is active enough. |
| Nucleophile | 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1.2 - 1.5 equiv | Boronate esters are more stable to protodeboronation than free boronic acids. |
| Catalyst | Pd(dppf)Cl₂ · DCM | 5 mol% | The large bite angle of dppf resists displacement by the pyridine amine. |
| Base | 2M Na₂CO₃ (aq) | 3.0 equiv | Standard activation. |
| Solvent | 1,4-Dioxane | [0.1 M] | High boiling point, good solubility for polar heterocycles. |
Step-by-Step Workflow
-
Charge: Add halide, boronate ester, and Pd catalyst to a microwave vial or pressure tube.
-
Inert: Seal and purge with Nitrogen/Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst death.
-
Solvate: Add degassed Dioxane and 2M Na₂CO₃ via syringe.
-
Heat:
-
Thermal: 90°C for 4–12 hours.
-
Microwave: 110°C for 45 minutes.
-
-
Monitor: Check LCMS for product mass [M+H]⁺ ≈ 189.1. Look for de-halogenated byproduct (pyridin-2-amine, mass 95).
Visualization: Experimental Logic & Troubleshooting
Workflow Diagram
Caption: Standard operational workflow emphasizing the critical degassing step to prevent catalyst oxidation.
Troubleshooting Decision Tree
Caption: Logic tree for diagnosing reaction failure based on LCMS byproduct analysis.
Optimization Matrix (Data-Driven)
If the "Golden Path" fails, use this matrix to select conditions based on the specific failure mode observed.
| Scenario | Recommended Catalyst | Base | Solvent | Rationale |
| Standard | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | Robust, general purpose. |
| Steric Hindrance | XPhos Pd G2 | K₃PO₄ | THF/H₂O | XPhos is excellent for electron-rich heteroaryls and hinders Pd-poisoning. |
| Protodeboronation | Pd(PPh₃)₄ | Cs₂CO₃ | DMF (Anhydrous) | Removing water stops the hydrolysis of the pyrazole boronate. |
| Difficult Purification | Pd/C (Heterogeneous) | Et₃N | EtOH | Allows filtration of catalyst; cleaner crude but generally lower yield. |
Troubleshooting FAQs
Q1: The reaction turns black immediately, and conversion stops at 30%. Why?
A: This is "Palladium Black" formation. The free amine on your pyridine is coordinating to the Pd, displacing the ligands (like PPh3), and causing the Pd to aggregate and crash out.
-
Fix: Switch to a catalyst with a bulky, bidentate ligand like Pd(dppf)Cl₂ or a precatalyst like XPhos Pd G2 . These ligands hold onto the Pd tighter than the pyridine amine can. Alternatively, protect the starting material as N-Boc-4-chloropyridin-2-amine .
Q2: I see the starting halide, but the boronate ester is gone. Where did it go?
A: You are experiencing protodeboronation . The pyrazole-boronate bond is hydrolytically unstable. The boronate group falls off and is replaced by a proton, leaving you with 1-methyl-pyrazole (which is volatile and may not be seen on LCMS).
-
Fix: Reduce the water content. Switch to anhydrous conditions: DMF or Toluene with Cs₂CO₃ (cesium carbonate is soluble enough in organics to work without added water).
Q3: The product is extremely polar and streaks on silica. How do I purify it?
A: The product contains two basic nitrogens (pyridine + amine). It sticks to the acidic silanols on standard silica gel.
-
Fix 1 (Mobile Phase): Use DCM : MeOH : NH₄OH (90:9:1). The ammonia competes for the silanol sites.
-
Fix 2 (Stationary Phase): Use Amine-functionalized Silica (NH-Silica) . This neutralizes the acidity of the column.
-
Fix 3 (Reverse Phase): Use C18 columns with Water/Acetonitrile (+0.1% Formic Acid or Ammonium Bicarbonate).
Q4: Can I use the free boronic acid instead of the ester?
A: You can, but it is not recommended for pyrazoles. Free pyrazole boronic acids are notoriously unstable and difficult to purify. The pinacol ester is far more robust and commercially available.
References & Authority
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Foundational text on the mechanism and base selection.
-
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Authority on using dialkylbiarylphosphine ligands (SPhos, XPhos) for unstable heteroaryl boronates.
-
-
Bagal, S. K., et al. (2010). Synthesis of Pyridine-Based JNK Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4610-4613.
-
Specific example of aminopyridine-pyrazole coupling conditions.
-
-
Sigma-Aldrich (Merck). "User Guide: Suzuki Cross-Coupling Reaction."
-
General industrial standard protocols.
-
Disclaimer: All chemical protocols should be performed in a fume hood with appropriate PPE. The user assumes all liability for safety and compliance.
troubleshooting low yield in 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine synthesis
Technical Support Case ID: ASC-402-PYR Subject: Yield Optimization for 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
You are encountering low yields in the synthesis of This compound . This specific biaryl system is a known structural motif in BCR-ABL1 inhibitors (e.g., Asciminib intermediates).
The synthesis typically involves a Suzuki-Miyaura coupling between 4-halo-pyridin-2-amine (electrophile) and 1-methyl-1H-pyrazol-4-ylboronic acid/ester (nucleophile).
The Core Problem: This reaction suffers from a "perfect storm" of two competing failure modes:
-
Catalyst Deactivation: The free amino group (-NH₂) and the pyridine nitrogen can chelate Palladium, displacing ligands and deactivating the catalytic cycle.
-
Rapid Protodeboronation: The 1-methylpyrazole-4-boronate species is electron-rich and prone to hydrolytic C-B bond cleavage (protodeboronation) before transmetallation can occur, especially under standard basic conditions.
Part 1: Root Cause Analysis (The "Why")
To fix the yield, we must diagnose which failure mode is dominant in your flask.
Diagnostic Flowchart
Use this logic tree to identify your specific bottleneck based on crude LC-MS/NMR data.
Figure 1: Diagnostic logic for Suzuki coupling failure modes.
Part 2: Technical Solutions & Protocols
Solution A: The "Direct Coupling" (High-Activity Catalyst)
Best for: When you cannot change the starting materials and must couple the free amine directly.
Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail here because the aminopyridine binds to the Pd center more strongly than the phosphine ligands. You require a bulky, electron-rich Buchwald ligand (e.g., XPhos or SPhos) to prevent this coordination and facilitate oxidative addition into the electron-deactivated 4-position of the pyridine.
Recommended Protocol:
-
Catalyst: XPhos Pd G2 (Second Generation Precatalyst) or Pd₂(dba)₃ + XPhos .
-
Base: K₃PO₄ (0.5 M aqueous). Carbonates (Na₂CO₃) are often too basic and accelerate protodeboronation.
-
Solvent: 1,4-Dioxane : Water (4:1). The water is critical for the boronate activation but must be controlled.
Step-by-Step:
-
Charge a reaction vial with 4-chloro-pyridin-2-amine (1.0 equiv), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.5 equiv), and XPhos Pd G2 (2–5 mol%).
-
Add K₃PO₄ (2.0 equiv) and solvent (Dioxane/H₂O 4:1).[1]
-
Degas thoroughly (sparge with Argon for 10 mins). Oxygen promotes homocoupling.[2]
-
Heat to 80–100 °C for 2–4 hours.
-
Work-up Note: The product is amphoteric. Do not use strong acid during workup. Extract with EtOAc at pH 8–9.
Solution B: The "Protected" Route (Industrial Standard)
Best for: Scale-up (>1g) or if Solution A yields <50%.
If the free amine poisons the catalyst, mask it. Acetyl (-NHAc) or Boc (-NHBoc) protection restores the reactivity of the pyridine and prevents Pd coordination.
-
Step 1: Protect 4-bromo-pyridin-2-amine with Ac₂O or Boc₂O.
-
Step 2: Perform Suzuki coupling (standard Pd(dppf)Cl₂ works better here).
-
Step 3: Deprotect (Acidic hydrolysis).
Part 3: Comparative Data (Base & Ligand Effects)
The following table summarizes optimization screens for heteroaryl chlorides similar to your substrate (based on J. Am. Chem. Soc. and Org.[3] Process Res. Dev. data).
| Variable | Condition | Yield Impact | Technical Note |
| Ligand | XPhos / SPhos | High (85-95%) | Bulky structure prevents amine coordination to Pd. |
| Ligand | PPh₃ / dppf | Low (<30%) | Displaced by pyridine nitrogen; leads to "Pd black" precipitation. |
| Base | K₃PO₄ | High | Buffered basicity minimizes protodeboronation of the pyrazole. |
| Base | Na₂CO₃ / Cs₂CO₃ | Low | High pH accelerates hydrolysis of the C-B bond. |
| Boron Source | Pinacol Ester | Medium-High | More stable than boronic acid. |
| Boron Source | MIDA Boronate | High | Slow-release mechanism prevents side reactions (requires specific conditions). |
Part 4: Frequently Asked Questions (FAQs)
Q1: My reaction turns black immediately upon heating, and conversion stops. Why? A: This is "Pd Black" formation.[3] It indicates your ligand (e.g., PPh₃) has dissociated, and the naked Palladium has aggregated.
-
Fix: Switch to XPhos Pd G2 or SPhos Pd G2 . These precatalysts are designed to be stable and activate only within the catalytic cycle.
Q2: I see the pyrazole starting material disappearing, but it's becoming 1-methylpyrazole (des-boryl), not product. A: You are suffering from Protodeboronation .
-
Fix 1: Lower the temperature to 60–80 °C.
-
Fix 2: Reduce the water content (try Toluene/Water 10:1 instead of Dioxane/Water 4:1).
-
Fix 3: Increase the boronate equivalents to 2.0 to compensate for loss.
Q3: The product is stuck in the aqueous layer during extraction. A: The aminopyridine moiety makes the product water-soluble at low pH.
-
Fix: Ensure the aqueous layer is adjusted to pH 9–10 (using saturated NaHCO₃ or dilute NaOH) before extraction. Use THF/EtOAc (1:1) or DCM/Isopropanol (3:1) as the organic solvent to improve solubility of the polar product.
References
-
Suzuki-Miyaura Coupling of Unprotected Nitrogen-Rich Heterocycles
-
Source: Billingsley, K., & Buchwald, S. L. (2007). Journal of the American Chemical Society.[4]
- Relevance: Establishes XPhos/SPhos as the standard for coupling free aminopyridines.
-
-
Optimization of Asciminib Intermedi
- Source: Lu, X., et al. (2025). Chinese Journal of Pharmaceuticals.
- Relevance: Describes the industrial route for this specific scaffold, often utilizing protected intermedi
-
[5]
-
Protodeboronation Mechanisms and Mitig
-
Source: Cox, P. A., et al. (2010). Journal of the American Chemical Society.[4]
- Relevance: Explains why pyrazole boronates are unstable and how pH control (K3PO4)
-
-
1-Methyl-1H-pyrazole-4-boronic acid Pinacol Ester Synthesis
- Source: Mullens, P. R. (2009). Organic Process Research & Development.
- Relevance: Provides robust preparation methods for the boronate ester to ensure high purity before coupling.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Optimized Synthesis of Asciminib Hydrochloride [cjph.com.cn]
identifying byproducts in the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
Ticket ID: #SYN-PYR-PYR-042 Subject: Impurity Profiling & Troubleshooting in Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely synthesizing 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine , a critical intermediate for Type I ATP-competitive kinase inhibitors (e.g., ABL/JAK inhibitors). The industry-standard route involves a Suzuki-Miyaura coupling between 4-chloropyridin-2-amine and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .
While robust, this reaction involves two nitrogen-rich heteroaromatics. The free amine on the pyridine and the basicity of the pyrazole create a specific "impurity fingerprint" that can confuse standard purification protocols. This guide details the causality of these byproducts and provides self-validating solutions.
Visualizing the Reaction Landscape
Before troubleshooting, we must map the reaction pathways. The diagram below illustrates the Desired Pathway (Green) versus the three critical Failure Modes (Red).
Figure 1: Reaction network showing the competition between the desired cross-coupling and the three primary parasitic pathways: protodeboronation, oxidative homocoupling, and reductive homocoupling.
Troubleshooting Guide: Identifying & Eliminating Byproducts
Issue 1: The "Missing Mass" (Protodeboronation)
Symptom: You observe a low-molecular-weight impurity (MW ~82 Da) and low conversion, despite consuming the boronate ester. Identity: 1-methyl-1H-pyrazole .[1]
Q: Why is my boronate ester decomposing before it couples? A: This is Protodeboronation , the most common failure mode for heteroaryl boronic acids.
-
Mechanism: Heterocyclic boronates, especially those with basic nitrogens (like pyrazole), are prone to base-catalyzed hydrolysis. The base (e.g., K₂CO₃) attacks the boron center, forming a boronate "ate" complex. If transmetalation to Palladium is slow, this complex hydrolyzes, cleaving the C-B bond and replacing it with a proton [1].
-
The "Zwitterion" Trap: At neutral pH, the pyrazole nitrogen can protonate while the boronate ionizes, creating a zwitterion that accelerates decomposition [2].
Protocol for Correction:
-
Switch Bases: Move from strong hydroxides/carbonates to mild, non-aqueous bases like K₃PO₄ or CsF to minimize the concentration of active hydrolytic species.
-
Water Control: While Suzuki requires some water, excess water at high temperatures promotes deboronation. Reduce water ratio to <10% v/v or use a strictly anhydrous system with CsF.
-
Slow Addition: Add the boronate ester slowly (via syringe pump) to the hot reaction mixture. This keeps the standing concentration of boronate low, forcing it to react with the catalyst immediately rather than hydrolyzing.
Issue 2: The "Double Mass" (Homocoupling)
Symptom: You see large peaks corresponding to dimers of your starting materials. Identity:
-
Type A (Oxidative): 1,1'-dimethyl-4,4'-bipyrazole (Boronate dimer).
-
Type B (Reductive): 2,2'-diamino-4,4'-bipyridine (Halide dimer).
Q: I degassed my solvent, why am I still getting homocoupling? A: Degassing is often insufficient for nitrogen-rich heterocycles.
-
Oxidative Homocoupling (Type A): Requires Oxygen. Even trace O₂ allows the Pd(II) species to oxidize the boronate into a dimer rather than coupling it to the halide [3].
-
Fix: Do not just bubble nitrogen. Use Freeze-Pump-Thaw (3 cycles) or active sparging with Argon for 20 minutes.
-
-
Reductive Homocoupling (Type B): This is an "Ullmann-type" side reaction. It occurs when the Pd catalyst reduces the pyridine halide in the absence of the boronate (or if the boronate has already decomposed).
-
Fix: This indicates your boronate is dying (see Issue 1) or your catalyst loading is too high relative to the reaction rate. Ensure the boronate is in excess (1.2–1.5 equiv).
-
Issue 3: Catalyst Poisoning & Conversion Stalls
Symptom: Reaction starts but stops at 40-50% conversion. Adding more catalyst doesn't help. Identity: Pd-Amine Coordination Complexes .
Q: Is the free amine on the pyridine interfering? A: Yes. The 2-aminopyridine moiety is a potent ligand.
-
Mechanism: The free -NH₂ group can displace the phosphine ligands on your Palladium catalyst. This creates a stable, inactive "Pd-Pyridine" complex that precipitates out (often visible as a distinct color change or black precipitate early in the reaction) [4].
Protocol for Correction:
-
Protection: The most robust solution is to use N-acetyl-4-chloropyridin-2-amine . The acetyl group reduces the Lewis basicity of the nitrogen. You can deprotect it quantitatively with mild base during the workup.
-
Ligand Overkill: If you must use the free amine, switch to bulky, electron-rich ligands like XPhos or SPhos . These bind Pd tightly and prevent the amine from displacing them.
Analytical Data Summary
Use this table to confirm impurities in your LCMS traces.
| Compound | Role | Formula | MW (Monoisotopic) | Key LCMS Signature (ESI+) |
| Target Product | Product | C₉H₁₀N₄ | 174.09 | 175.1 [M+H]⁺ |
| 1-methylpyrazole | Byproduct (Deboronated) | C₄H₆N₂ | 82.05 | 83.1 [M+H]⁺ (Elutes early) |
| Bipyrazole Dimer | Byproduct (Homocoupling) | C₈H₁₀N₄ | 162.09 | 163.1 [M+H]⁺ |
| Bipyridine Dimer | Byproduct (Homocoupling) | C₁₀H₁₀N₄ | 186.09 | 187.1 [M+H]⁺ |
| Pinacol | Hydrolysis Remnant | C₆H₁₄O₂ | 118.10 | often invisible or weak |
Decision Tree: Optimization Workflow
Follow this logic flow to optimize your specific reaction conditions.
Figure 2: Step-by-step logic for diagnosing reaction failures based on LCMS data.
References
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Mechanism." Journal of the American Chemical Society, 132(31), 10891–10902. [Link]
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 132(40), 14052–14054. [Link]
-
Adamo, C., et al. (2006).[2] "Mechanism of the Oxidative Homocoupling of Aryl Boronic Acids Catalyzed by Palladium." Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
Sources
Technical Support Center: Enhancing the Solubility of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine for Assays
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive resource for troubleshooting and improving the solubility of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine in experimental assays. As a compound of interest in drug discovery, overcoming solubility challenges is critical for generating reliable and reproducible data. This document, structured in a question-and-answer format, offers practical solutions and explains the scientific principles behind them.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
Q1: My this compound is precipitating out of my aqueous assay buffer. What's the most likely cause and my first troubleshooting step?
A1: The precipitation of this compound is primarily due to its low aqueous solubility, a common characteristic of molecules with multiple aromatic rings.[1] The first and often most effective troubleshooting step is to investigate the effect of pH on its solubility. The molecule contains basic nitrogen atoms in the pyridine and pyrazole rings, as well as an amine group, making its solubility pH-dependent.[2][3] By lowering the pH of your buffer, you can protonate these basic sites, leading to an ionized form of the molecule that is generally more water-soluble.[4]
Q2: I'm using DMSO to make my stock solution. Could this be interfering with my assay?
A2: While dimethyl sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds, it is not inert and can significantly impact assay performance, even at low concentrations.[5] High concentrations of DMSO can lead to protein denaturation, enzyme inhibition, and cellular toxicity.[6][7] It is crucial to determine the tolerance of your specific assay to DMSO. A general recommendation is to keep the final concentration below 0.5%, but some systems are sensitive to even lower levels.[7][8] Recent studies have shown that even 0.1% DMSO can alter gene expression and other cellular processes.[8][9]
Q3: What are the main formulation strategies to consider for a poorly soluble compound like this?
A3: Several strategies can be employed to enhance the solubility of poorly soluble drugs.[10] These can be broadly categorized as physical and chemical modifications.[11] Key approaches include:
-
pH adjustment: As mentioned, this is a primary strategy for ionizable compounds.[12]
-
Co-solvents: The addition of a water-miscible organic solvent can increase solubility.[13][14]
-
Surfactants: These agents form micelles that can encapsulate and solubilize hydrophobic molecules.[15][16][17]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[18][19][20]
Part 2: In-Depth Troubleshooting and Protocol Guidance
This section provides a structured approach to systematically improving the solubility of this compound.
Systematic Solubility Enhancement Workflow
The following diagram outlines a logical progression for tackling solubility issues, starting with the simplest and most common techniques and moving to more complex solutions if needed.
Caption: Relationship between compound properties and formulation strategies.
-
pKa and pH Adjustment: The basic nature of the pyridine and pyrazole moieties means that at a pH below their pKa, they will be protonated and more soluble. [21]* LogP and Lipophilic Solubilizers: A higher LogP indicates greater lipophilicity, suggesting that co-solvents, surfactants, and the hydrophobic cavity of cyclodextrins will be effective in improving solubility. [22]* Crystal Lattice Energy: A high crystal lattice energy makes it difficult for the molecule to dissolve. Surfactants and cyclodextrins can help overcome this energy barrier. [23] Final Recommendations
For this compound, a systematic approach is recommended. Begin with pH optimization. If further enhancement is needed, explore the use of co-solvents at low, assay-compatible concentrations. For more significant solubility challenges, cyclodextrins, particularly hydroxypropyl-beta-cyclodextrin (HP-β-CD), often provide a robust and biocompatible solution. [24]Always validate the chosen formulation for compatibility with your specific assay to ensure that the observed effects are due to the compound of interest and not the excipients.
References
- Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Solubilization techniques.
- Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(5), 735.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, April 16). Cyclodextrin News.
- Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Hima Varshitha, C. V., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Gould, S., & Scott, K. (2023). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Pharmaceutics, 15(11), 2579.
- Patel, M., & Patel, N. (2011). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 3(2), 191–201.
- Hyda, Y. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Pharmaceutical Research, 6(3).
- Co-solvent: Significance and symbolism. (2025, December 23). Pharma Excipients.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Co-solvent – Knowledge and References. (n.d.). Taylor & Francis.
- Lachowicz, M., Stanczak, A., & Kolodziejczyk, M. (2020). Characteristic of Cyclodextrins: Their Role and Use in the Pharmaceutical Technology. Current Drug Targets, 21(14), 1495–1510.
- Cosolvent. (n.d.). In Wikipedia.
- Al-Hamidi, H., Edwards, A., Mohammad, M. A., & Nokhodchi, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 1(1), 1-6.
- What effects does DMSO have on cell assays? (2017, August 3). Quora.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (2017). Drug Development and Industrial Pharmacy, 44(4), 649-657.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
- Friesen, D. T., Shanker, R., Crew, M., Smithey, D. T., Curatolo, W. J., & Nightingale, J. A. (2008). Hydroxypropyl methylcellulose acetate succinate-based spray-dried dispersions: an overview. Molecular Pharmaceutics, 5(6), 1003–1019.
- DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. (2019). Akron Biotech.
- Singh, M., & Singh, N. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82.
- Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. (2017). Journal of Biotech Research.
- Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4641.
- pH and solubility. (n.d.). Khan Academy.
- pH and Solubility. (n.d.). Fiveable.
- Siepe, S., & Siepmann, J. (2007). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 96(12), 3329-3339.
- solubility enhancement -by pH change & complex
- Does pH affect solubility? (2023, March 17).
- N-[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridin-2-amine. (n.d.). PubChem.
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
- Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 1(1), 1-6.
- 4-Amino-1-methylpyrazole 95 69843-13-6. (n.d.). Sigma-Aldrich.
- Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences, 22(03), 039–049.
- Pyrazole | 288-13-1. (n.d.). ChemicalBook.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). World Journal of Pharmacy and Pharmaceutical Sciences, 8(8), 1145-1162.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Molecules, 27(19), 6256.
- Pyridine. (n.d.). mVOC 4.0.
- Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). Journal of Medicinal Chemistry, 67(19), 16487–16511.
- 1-methyl-1H-pyrazol-4-amine. (n.d.). PubChem.
- 4-Pyrimidinamine, N-[[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]. (n.d.). ChemicalBook.
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. Khan Academy [khanacademy.org]
- 3. fiveable.me [fiveable.me]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 6. quora.com [quora.com]
- 7. btsjournals.com [btsjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpbr.in [ijpbr.in]
- 12. longdom.org [longdom.org]
- 13. wisdomlib.org [wisdomlib.org]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. jocpr.com [jocpr.com]
- 17. asianpharmtech.com [asianpharmtech.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mVOC 4.0 [bioinformatics.charite.de]
- 22. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 24. mdpi.com [mdpi.com]
overcoming resistance to 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine in cancer cells
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Chemical Biology Division Subject: Technical Advisory: Troubleshooting Resistance Profiles for 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine Scaffolds
Executive Summary
You are encountering resistance to This compound (hereafter referred to as Compound-PP2A ).
Structurally, this molecule features a 2-aminopyridine core coupled with a 1-methyl-pyrazole . In medicinal chemistry, this is a "privileged scaffold" acting primarily as an ATP-competitive Type I Kinase Inhibitor . The 2-amino group typically functions as a Hydrogen Bond Donor/Acceptor pair to the kinase hinge region (Glu/Met/Leu backbone residues).
Resistance to this class of molecules generally stems from three distinct vectors:
-
Steric Hindrance: Gatekeeper mutations blocking the ATP pocket.
-
Bypass Signaling: Activation of parallel survival pathways (e.g., RAS/MAPK or PI3K/AKT).
-
Physicochemical Failure: P-glycoprotein (P-gp) mediated efflux.
This guide provides a structured troubleshooting protocol to isolate the mechanism of resistance in your cell lines.
Phase 1: Diagnostic Triage (Rule Out Artifacts)
Before assuming biological resistance, we must validate the chemical integrity and assay conditions. Small polar heterocycles like Compound-PP2A can exhibit specific stability issues.
Q1: Is the compound precipitating in the media?
-
Issue: The 2-aminopyridine moiety can have pH-dependent solubility. If your cell culture media pH drifts (e.g., high metabolic activity), the compound may precipitate out of solution, reducing effective concentration.
-
Action: Check the stock solution (DMSO) for turbidity. Ensure final DMSO concentration is <0.5% but sufficient to maintain solubility.
-
Test: Perform a visual inspection of wells under 20x magnification. Crystals indicate "pseudo-resistance."
Q2: Are you using the correct readout time-point?
-
Issue: Kinase inhibitors often induce cytostasis (G1 arrest) rather than immediate apoptosis. Measuring viability (ATP) at 24h might show "resistance" simply because the cells haven't died yet, they just stopped growing.
-
Action: Extend assay windows to 72h or 96h.
-
Protocol: Compare CellTiter-Glo (CTG) (metabolic) vs. Caspase-3/7 (apoptotic) readouts.
Phase 2: Mechanistic Deconvolution (The "Why")
If the compound is stable and the assay is valid, use this flowchart to identify the biological resistance mechanism.
Workflow Visualization: Resistance Decision Tree
Figure 1: Decision matrix for isolating resistance mechanisms based on target engagement status.
Phase 3: Troubleshooting Specific Scenarios
Scenario A: The "Gatekeeper" Mutation (Target Modification)
-
Symptoms: Western blots show sustained phosphorylation of the target kinase even at high drug concentrations (1-10 µM).
-
Technical Insight: The 2-aminopyridine hinge binder is sensitive to steric bulk. If the "Gatekeeper" residue (often Threonine or Methionine deep in the pocket) mutates to a bulky Isoleucine (e.g., T315I in ABL, T790M in EGFR), Compound-PP2A is physically excluded.
-
Solution:
-
Validate: Sequency the kinase domain cDNA.
-
Overcome: Switch to a Type II inhibitor (binds DFG-out conformation) or a macrocycle that avoids the gatekeeper region.
-
Scenario B: The "Bypass" Track (Target Independence)
-
Symptoms: The target kinase IS inhibited (phosphorylation is gone), but the cells still proliferate.
-
Technical Insight: Cancer cells are plastic. If you block one node (e.g., MAPK), the cell may upregulate a parallel receptor tyrosine kinase (RTK) like MET, FGFR, or IGF1R to restore downstream signaling (ERK/AKT).
-
Solution:
-
Experiment: Perform a Phospho-Kinase Array (e.g., R&D Systems Proteome Profiler) to see what else is active.
-
Overcome: Combination therapy. Add a MEK inhibitor or a broad-spectrum RTK inhibitor.
-
Scenario C: The Efflux Pump (MDR1/P-gp)
-
Symptoms: The drug works in lysate-based kinase assays (biochemical) but fails in live cells.
-
Technical Insight: Pyrazole-containing compounds are frequent substrates for P-glycoprotein (MDR1/ABCB1) . Resistant cells often overexpress these pumps to eject the drug.
-
Solution:
-
Experiment: Co-treat cells with Verapamil (5-10 µM) or Zosuquidar (P-gp inhibitors). If sensitivity is restored, efflux is the culprit.
-
Overcome: Chemical modification. Reduce the basicity of the amine or add steric bulk to reduce P-gp affinity.
-
Phase 4: Experimental Protocols
Protocol 1: The "Washout" Rescue Assay (Testing Reversibility)
Use this to determine if the resistance is due to rapid off-rate (weak binding) or covalent modification.
-
Seed Cells: 5,000 cells/well in 96-well plate.
-
Pulse: Treat with 10x IC50 of Compound-PP2A for 6 hours.
-
Wash: Remove media, wash 3x with warm PBS.
-
Release: Add fresh drug-free media.
-
Monitor: Measure phosphorylation recovery at 1h, 6h, and 24h via Western Blot.
-
Interpretation: Rapid recovery (<1h) suggests weak affinity or rapid metabolism/efflux. Sustained inhibition (>24h) suggests high-affinity residence time.
-
Protocol 2: Comparative Viability Table
Summarize your data in this format to identify the resistance phenotype.
| Cell Line | Compound-PP2A IC50 (µM) | + Verapamil IC50 (µM) | Target Phosphorylation (Western) | Diagnosis |
| Parental | 0.05 | 0.05 | Inhibited @ 0.1 µM | Sensitive |
| Resistant-A | >10.0 | >10.0 | Sustained | Gatekeeper Mutation |
| Resistant-B | >10.0 | 0.2 | Inhibited @ 0.1 µM | Efflux (MDR1) |
| Resistant-C | >10.0 | >10.0 | Inhibited @ 0.1 µM | Bypass Signaling |
FAQs: Researcher to Researcher
Q: I see a shift in IC50 from 50nM to 500nM. Is this "resistance"? A: This is likely "tolerance" or "adaptation," not full resistance. This 10-fold shift is often mediated by feedback loops (e.g., loss of negative feedback on upstream RTKs). True genomic resistance usually results in >50-fold shifts or complete insensitivity.
Q: Can I modify the pyrazole group to improve potency? A: Proceed with caution. The 1-methyl-pyrazole is often critical for orienting the molecule in the solvent-exposed region of the kinase pocket. Modifying the N-methyl group to a larger alkyl chain (Ethyl/Isopropyl) can sometimes improve potency by displacing water molecules, but it often increases lipophilicity (LogP), making the drug a better substrate for efflux pumps.
Q: My compound works in 2D culture but fails in 3D spheroids. A: This is a penetration issue. The 2-aminopyridine scaffold is polar. In a dense 3D matrix, the drug may be sequestered by the outer layers of cells. Verify penetration using MALDI-MS imaging or by dissociating spheroids before viability testing.
References
-
Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 9(1), 28-39. Link
-
Lovly, C. M., & Shaw, A. T. (2014). "Molecular pathways: resistance to kinase inhibitors and implications for therapeutic strategies." Clinical Cancer Research, 20(9), 2249-2256. Link
-
Wu, C. P., et al. (2011). "Overexpression of ATP-binding cassette transporter ABCG2 contributes to the resistance of cancer cells to pyrazolyl-pyrimidine derivatives." Biochemical Pharmacology, 82(9), 1084-1092. Link
-
Bhullar, K. S., et al. (2018). "Kinase-targeted cancer therapies: progress, challenges and future directions." Molecular Cancer, 17(1), 48. Link
addressing stability issues of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine in solution
Topic: 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
Core Stability Profile & Physicochemical Data
Before troubleshooting, verify that your handling conditions align with the intrinsic physicochemical properties of the scaffold. This molecule belongs to the aminopyridine/pyrazole class, often used as a kinase inhibitor pharmacophore (e.g., CDK, IRAK-4 inhibitors).
| Parameter | Specification / Behavior | Critical Note |
| Chemical Class | Heterocyclic Aromatic Amine | Electron-rich; susceptible to oxidative stress. |
| Solubility (DMSO) | High (~50–100 mg/mL) | Hygroscopic Risk: DMSO absorbs atmospheric water, causing compound precipitation over time. |
| Solubility (Water) | Low / Poor (< 0.1 mg/mL) | "Brick dust" behavior. Requires intermediate dilution steps. |
| pKa (Calculated) | ~6.8 (Pyridine N), ~14 (Amine) | Solubility is pH-dependent; protonation at pH < 6 improves solubility. |
| Light Sensitivity | Moderate | Pyridine/Pyrazole systems can undergo photolytic degradation. Protect from light. |
| Oxidation Potential | High | Primary amines ( |
Diagnostic Hub: Troubleshooting Decision Tree
Use this visual guide to identify the root cause of your stability issue.
Figure 1: Diagnostic logic flow for identifying stability failures in aminopyridine solutions.
Deep Dive: Technical Solutions & Protocols
Issue A: Solution Discoloration (Oxidation)
The Mechanism: The 2-aminopyridine moiety is electron-rich. In the presence of oxygen and light, the primary amine (
Corrective Protocol: Inert Gas Sparging
-
Preparation: Use high-grade anhydrous DMSO (≥99.9%).
-
Sparging: Before dissolving the solid, gently bubble Nitrogen (
) or Argon gas through the DMSO for 5 minutes to displace dissolved oxygen. -
Dissolution: Add the solid compound. Vortex to dissolve.[1][2]
-
Storage: Overlay the headspace of the vial with Argon before sealing. Use amber glass vials to block UV light.
Issue B: "Crash Out" Upon Thawing (DMSO Hygroscopicity)
The Mechanism: DMSO is highly hygroscopic. If a stock solution is stored at -20°C in a standard polypropylene tube, it pulls moisture from the freezer air. Upon thawing, the water content increases, reducing the solubility of the hydrophobic pyrazole-pyridine scaffold, leading to invisible microprecipitates.
Corrective Protocol: The "Warm Vortex" & Aliquoting
-
Visual Check: Hold the vial up to a light source. If you see "swirls" or turbidity, precipitation has occurred.
-
Recovery: Heat the solution to 37°C for 10 minutes and vortex vigorously. Sonicate for 5 minutes if necessary.
-
Prevention:
-
Do not store bulk stock.
-
Single-Use Aliquots: Prepare small aliquots (e.g., 50 µL) sufficient for one experiment.
-
Seal: Use Parafilm® around the cap or store vials inside a desiccator within the freezer.
-
Issue C: Inconsistent IC50 Data (Aqueous Solubility Limit)
The Mechanism: Direct dilution of a 10 mM DMSO stock into an aqueous buffer (e.g., 1:1000 dilution) can cause "dilution shock," where the compound precipitates instantly before it can disperse.
Corrective Protocol: Serial Intermediate Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step.
-
Stock: 10 mM in 100% DMSO.
-
Intermediate Step: Dilute 10-fold into 10% DMSO / 90% Buffer . (This creates a "solubility bridge").
-
Result: 1 mM compound in 10% DMSO.
-
-
Final Step: Dilute into assay buffer to reach final concentration.
-
Why this works: It prevents local zones of high concentration/low solvent strength that trigger nucleation.
-
Quality Control: Validating Integrity
If you suspect degradation, run an LC-MS check. Do not rely on UV absorbance alone, as degradation products often have similar
LC-MS Degradation Pathways Visualization
Figure 2: Primary degradation pathways detectable by LC-MS. Look for M+16 peaks (N-oxide) or 2M peaks (dimers).
Frequently Asked Questions (FAQs)
Q: Can I store the compound in ethanol instead of DMSO? A: Generally, no. While ethanol is less hygroscopic, this specific scaffold (aminopyridine/pyrazole) often has significantly lower solubility in ethanol compared to DMSO. You risk precipitation at high concentrations (>10 mM). If you must use ethanol, verify solubility first and store at -80°C to minimize evaporation.
Q: My plastic pipette tips are turning slightly yellow when handling the stock. Is this normal? A: This indicates the compound is adsorbing to the plastic or reacting with surface contaminants. This class of molecules can be "sticky" (lipophilic). Recommendation: Use low-retention pipette tips and glass vials for stock storage. Avoid polystyrene reservoirs; use polypropylene or glass.
Q: How long is the 10 mM DMSO stock stable at -20°C? A: If stored in a sealed, amber vial with no headspace (or inert gas overlay): 6 months . If stored in a standard tube with frequent opening/closing: < 1 month . The limiting factor is usually water uptake from the air, not chemical breakdown.
Q: Why does the protocol recommend acidifying the buffer? A: The pyridine nitrogen is basic (pKa ~6.8). In neutral or basic buffers (pH > 7.5), the molecule is uncharged and least soluble. Slight acidification (pH 6.0–6.5) ensures the pyridine is partially protonated, significantly increasing aqueous solubility without compromising biological integrity in many assays.
References
-
Tetko, I. V., et al. (2013). "DMSO solubility assessment for fragment-based screening." Drug Discovery Today, 18(13-14), 675-681.
-
Gangwar, D., et al. (2021).[3] "Degradation of Toxic Heterocyclic Compound 2-Aminopyridine by Using Voltammetric Technique: A Kinetic Study." Rasayan Journal of Chemistry, 14(3), 1953-1958.[3][4]
-
Selleck Chemicals. "Inhibitor Handling Instructions - Solubility & Storage." Technical Support Guidelines.
-
BenchChem. "Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile and related Aminopyridines." Technical Guide.
-
Cayman Chemical. "Pyrazinamide and Pyridine Derivative Solubility & Stability Data." Product Information Sheet.
Sources
resolving poor reproducibility in assays with 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
A Guide to Resolving Poor Reproducibility in Biochemical Assays
Welcome to the technical support center for 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine and its analogs. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that not only offers solutions but also explains the underlying scientific principles to help you achieve robust and reproducible results. This guide is structured to walk you through a logical troubleshooting process, from foundational questions to specific experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise when unexpected variability occurs in assays involving novel small molecules.
Q1: What is this compound, and what is its primary application?
This compound belongs to a class of compounds featuring a pyrazole scaffold, which is recognized as a "privileged structure" in medicinal chemistry due to its versatility in forming the core of many biologically active agents.[1] Specifically, this and similar N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[2][3][4] Therefore, its primary application is in cancer research and drug development as a potential anticancer agent, often evaluated in biochemical kinase assays.[2][4]
Q2: I'm observing significant well-to-well and day-to-day variability in my assay results. What are the most common root causes?
Poor reproducibility in assays with small molecule inhibitors is a multifaceted problem. The sources of variability can be broadly categorized into three areas:
-
Compound-Related Issues: The physical and chemical properties of the molecule itself, such as solubility, stability, and tendency to aggregate, can be a primary source of inconsistent results.
-
Assay System Interference: The compound may directly interfere with the assay's detection method (e.g., light-based readouts), leading to false signals or masking of the true signal.[5][6]
-
Experimental & Protocol Variability: Inconsistencies in reagent preparation, liquid handling, incubation times, and environmental conditions can introduce significant error.[7][8]
A systematic approach, as outlined in this guide, is the most effective way to identify and resolve the specific cause of the variability you are experiencing.
Q3: Before I start troubleshooting my entire protocol, is there a logical starting point for investigation?
Yes. The most efficient approach is to first rule out issues with the compound and its interaction with the assay platform before dissecting the entire experimental protocol. This "front-end" validation ensures that the core components of your assay are behaving as expected. The following troubleshooting workflow provides a structured path for this investigation.
Caption: A logical workflow for troubleshooting assay reproducibility.
Part 2: Systematic Troubleshooting Guide
This section provides detailed, question-based troubleshooting steps with accompanying protocols.
Category 1: Compound-Specific Issues
The physical behavior of your small molecule in the assay buffer is a critical, and often overlooked, source of variability.
At concentrations above their solubility limit, many small molecules form colloidal aggregates.[6] These aggregates can non-specifically inhibit enzymes by sequestering them, leading to false-positive results and high variability. This is a common pitfall in early drug discovery.[7]
Causality: Aggregates present a large, dynamic surface that can trap and denature proteins. Because the formation of these aggregates is highly sensitive to minor changes in buffer conditions, temperature, and handling, they are a major cause of poor reproducibility.
Caption: Mechanism of non-specific inhibition by compound aggregation.
Protocol: Assessing Compound Solubility and Aggregation
This protocol uses nephelometry (light scattering) to detect insoluble particles and aggregation.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO).
-
Assay buffer.
-
Nephelometer or plate reader capable of measuring absorbance at ~600 nm (as a surrogate for light scattering).
-
Non-ionic detergent (e.g., Triton X-100).
Method:
-
Prepare Serial Dilutions: Create a serial dilution of your compound in 100% DMSO.
-
Dilute into Assay Buffer: Add the DMSO-solubilized compound to your final assay buffer, ensuring the final DMSO concentration is consistent across all wells and matches your main experiment (typically ≤1%).
-
Incubate: Let the plate sit at room temperature for 15-30 minutes to allow for equilibration.
-
Measure Scattering: Read the plate on a nephelometer. A sharp, concentration-dependent increase in signal indicates the formation of insoluble particles or aggregates.
-
Detergent Control (Confirmation): To confirm aggregation, repeat the experiment but include 0.01% Triton X-100 in the assay buffer. Non-specific inhibition caused by aggregation is often disrupted by detergents. If the inhibitory activity decreases significantly in the presence of the detergent, aggregation is the likely cause.
Data Interpretation:
| Compound Conc. (µM) | Light Scattering (Nephelometry Units) | Interpretation |
| 100 | 8500 | Likely aggregation/precipitation |
| 50 | 7900 | Likely aggregation/precipitation |
| 25 | 1200 | Onset of aggregation |
| 12.5 | 150 | Soluble |
| 6.25 | 145 | Soluble |
| Vehicle (DMSO) | 152 | Baseline |
Category 2: Assay Platform & Reagent Issues
Even if your compound is soluble, it can interfere with the detection method of your assay. This is particularly common in optical assays (fluorescence or luminescence).[6]
You must run a set of controls that specifically isolates the compound's effect on the readout technology, independent of kinase activity. Many kinase assays, such as luminescence-based ones (e.g., ADP-Glo®), rely on a secondary enzymatic reaction to generate a signal.[5] Your compound could inhibit this secondary reporting enzyme, not the primary kinase target.
Protocol: Testing for Assay Interference (Luminescence Example)
This protocol is adapted for a typical luminescence-based kinase assay like ADP-Glo™, which measures ATP consumption.[1]
Experimental Groups:
-
No-Enzyme Control: All assay components (buffer, ATP, substrate) + your compound. Purpose: Checks for autofluorescence or chemical luminescence.
-
No-Kinase, Max ADP Control: All assay components + your compound + a high concentration of ADP (equivalent to 100% kinase activity). Purpose: Checks if the compound inhibits the luciferase detection enzyme.
Method:
-
Plate Setup: Design a plate with the control groups above. Include a full dose-response curve of your compound in each group.
-
Execution: Follow the standard assay protocol, but omit the kinase enzyme in the specified control wells.
-
Data Analysis:
-
In the No-Enzyme wells, the signal should be near zero across all compound concentrations. Any increase in signal suggests the compound is luminescent or is contaminating a reagent.
-
In the No-Kinase, Max ADP wells, the signal should be high and flat across all compound concentrations. A dose-dependent decrease in signal strongly indicates that your compound is inhibiting the detection luciferase, not your target kinase.
-
Troubleshooting Based on Results:
-
If interference is detected:
-
Switch Assay Platform: Consider a different detection method that is less prone to interference, such as a mobility shift assay which directly measures the separation of phosphorylated and non-phosphorylated substrates.[5]
-
Characterize and Correct: If switching is not possible, you must run these controls in every experiment to generate correction factors for your data.
-
Low signal across the board points to a problem with a core assay component, most likely the enzyme or a critical reagent like ATP.[9]
Troubleshooting Checklist for Low Kinase Activity:
| Potential Cause | Recommended Action | Scientific Rationale |
| Inactive Enzyme | 1. Aliquot enzyme upon arrival to avoid multiple freeze-thaw cycles. 2. Run a positive control with a known, potent activator or a standard substrate lot. 3. Verify storage conditions (-80°C is typical).[9] | Protein kinases are sensitive enzymes. Repeated freeze-thaw cycles can denature the protein, destroying its catalytic activity.[9] |
| Degraded ATP | 1. Prepare fresh ATP stock from powder. 2. Ensure the pH of the ATP stock solution is neutralized to ~7.4. 3. Store aliquots at -20°C or -80°C. | ATP is susceptible to hydrolysis, especially in acidic conditions or with repeated freeze-thaw cycles. Since ATP is a key substrate, its degradation will directly reduce enzyme turnover and signal. |
| Incorrect Buffer | 1. Check pH of the final assay buffer. 2. Verify concentrations of all components (e.g., MgCl₂, DTT). 3. Use freshly prepared buffer. | Kinase activity is highly dependent on pH and the concentration of the divalent cation cofactor (usually Mg²⁺). DTT is often included to maintain a reducing environment, preventing oxidative damage to the enzyme. |
| Sub-optimal ATP Conc. | Perform an ATP titration experiment to determine the Michaelis-Menten constant (Km) for your specific kinase/substrate pair. | For ATP-competitive inhibitors, the measured IC50 is dependent on the ATP concentration. Running the assay at or near the Km of ATP provides a sensitive window for detecting competitive inhibition.[9] |
Part 3: Final Recommendations for Ensuring Reproducibility
Achieving reproducible data is the cornerstone of reliable scientific research. The successful validation of any assay begins with a clear plan that defines its purpose and performance characteristics.[10][11][12]
-
Standardize Reagents: Use a single, qualified batch of kinase, substrate, and compound for a full set of experiments. If you must switch to a new batch, perform a bridging study to ensure consistent performance.
-
Automate Liquid Handling: Where possible, use automated liquid handlers for dispensing compounds and reagents. This minimizes human error, which is a major source of variability in manual pipetting.[7][8]
-
Implement Robust QC: Track the performance of your assay controls (e.g., Z'-factor, signal-to-background ratio) over time. This allows you to detect shifts in assay performance and take corrective action before generating unreliable data.[11]
-
Document Everything: Maintain a detailed record of all experimental parameters, including reagent lot numbers, incubation times, temperatures, and instrument settings.[12]
By applying these systematic troubleshooting principles and best practices, you can overcome the challenges of poor reproducibility and generate high-quality, reliable data in your research with this compound.
References
-
Terminology and Guidelines for Diagnostic Assay Development and Validation: Best Practices for Molecular Tests. (2023). PhytoFrontiers™ - APS Journals. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. (2024). PubMed. [Link]
-
PRINCIPLES AND METHODS OF VALIDATION OF DIAGNOSTIC ASSAYS FOR INFECTIOUS DISEASES. (2019). WOAH. [Link]
-
Comprehensive Guide to Validation Assay Design Principles for Drug Development. (2026). Infinix Bio. [Link]
-
Essential Considerations for Successful Assay Development. (2024). Dispendix. [Link]
-
Overcoming Small Molecule HPLC Challenges Using Inert Columns. (2025). YouTube. [Link]
-
Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). PMC - NIH. [Link]
-
Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. (2016). LCGC International. [Link]
-
5 Key Challenges of Molecular Assay Development & How to Overcome Them. (2025). Dispendix. [Link]
-
The Challenges In Small Molecule Drug Development – Part I. (2018). Tempo Bioscience. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. [Link]
-
Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. (2021). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). PMC. [Link]
-
Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). PubMed. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]
- 3. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dispendix.com [dispendix.com]
- 8. dispendix.com [dispendix.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. woah.org [woah.org]
- 12. infinixbio.com [infinixbio.com]
Technical Support Center: Enhancing Cell Permeability of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
Introduction: The Permeability Challenge
Welcome to the technical support guide for 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine. A critical hurdle in the development of many promising small molecule candidates is achieving sufficient cell permeability to engage intracellular targets. This guide provides a structured, mechanism-driven approach to troubleshooting and enhancing the cellular uptake of this compound. We will explore the underlying physicochemical principles and provide detailed, field-proven protocols to systematically address permeability issues.
Physicochemical Profile of the Target Compound
A preliminary analysis of the structure—a substituted aminopyridine linked to a methylpyrazole—suggests potential permeability challenges. While specific experimental data for this exact molecule is not widely published, we can predict its properties based on its constituent parts.
| Property | Predicted Value/Characteristic | Implication for Permeability |
| Molecular Weight | ~188.2 g/mol | Favorable (Low MW) |
| logP (Lipophilicity) | Low to Moderate (~0.4 - 1.5) | May be too hydrophilic for efficient passive diffusion.[1] |
| Topological Polar Surface Area (TPSA) | Moderate to High (>60 Ų) | The presence of multiple nitrogen atoms (pyridine, pyrazole, amine) suggests a high TPSA, which can hinder passive transcellular transport. |
| pKa (Basicity) | Estimated ~2.3 - 6.5 | The pyridine and amine groups are basic and will likely be protonated (charged) at physiological pH (7.4), significantly reducing passive diffusion across the lipid bilayer.[1][2] |
| Hydrogen Bond Donors/Acceptors | 1 Donor (amine), 4 Acceptors (N atoms) | High acceptor count can increase solvation in the aqueous phase, impeding membrane partitioning. |
This profile suggests that the primary barriers to permeability are likely the compound's moderate-to-high polarity and its tendency to be ionized at physiological pH.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My initial permeability assays (PAMPA, Caco-2) show very low apparent permeability (Papp) for my compound. What are the first steps to diagnose the problem?
A1: Initial low Papp values require a systematic deconvolution of the transport mechanism. The first step is to differentiate between poor passive diffusion and active efflux. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 assay, when used together, are powerful diagnostic tools.[3][4]
-
PAMPA measures only passive diffusion across an artificial lipid membrane.[4][5]
-
Caco-2 assays use a monolayer of human intestinal cells and can model passive diffusion, active transport, and active efflux.[6][7][8]
Diagnostic Workflow:
-
Run PAMPA: This provides a baseline for passive permeability. If the PAMPA value is high but the Caco-2 value is low, this strongly suggests the compound is a substrate for an efflux pump.[4][9]
-
Run Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A→B, absorption) and basolateral-to-apical (B→A, efflux) directions.[8][10]
-
An Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B).
-
An ER greater than 2 is a strong indicator of active efflux.[10]
-
Caption: Troubleshooting flowchart for low cell permeability.
Q2: My data suggests poor passive diffusion is the primary issue. What chemical modification strategies can enhance permeability?
A2: Enhancing passive diffusion typically involves modulating the compound's physicochemical properties to favor partitioning into the lipid bilayer. This means increasing lipophilicity and/or reducing polarity and hydrogen bonding capacity.[11]
A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound.[12][13][14] For this compound, the primary amine is an ideal handle for prodrug modification.
-
Mechanism: Masking the polar amine group with a lipophilic moiety (e.g., an ester or carbamate) neutralizes its charge at physiological pH and reduces its hydrogen bonding potential, thereby increasing its ability to cross the cell membrane.[11][15] Once inside the cell, cellular enzymes (like esterases) cleave the promoiety to release the active parent drug.[12]
-
Example Modification: Convert the amine to an amide or carbamate by reacting it with a lipophilic acyl chloride or chloroformate. The choice of the lipophilic group can be tuned to balance permeability enhancement with aqueous solubility.
Selectively methylating the amine's nitrogen can sometimes improve permeability.
-
Mechanism: N-methylation can reduce the hydrogen bond donor capacity and may also disrupt crystal lattice packing, which can improve solubility.[16] However, this is a permanent modification and must be evaluated for its effect on target binding and activity. It can also introduce conformational restrictions.[16]
Consider replacing parts of the molecule with bioisosteres that retain biological activity but have more favorable permeability properties. For example, if the pyrazole moiety is not critical for binding, exploring other heterocycles could modulate the overall TPSA and pKa of the molecule.
| Strategy | Pros | Cons |
| Prodrug (Amide/Carbamate) | Reversible modification[13]; High potential for significant Papp increase[14]; Can tune properties with different promoieties. | Requires enzymatic activation; potential for incomplete conversion; adds to molecular weight. |
| N-Methylation | Simple chemical modification; can improve metabolic stability. | Permanent change (may impact activity); may not provide a large permeability boost. |
| Bioisosteric Replacement | Can fundamentally improve core properties (pKa, TPSA). | High risk of losing biological activity; requires significant medicinal chemistry effort. |
Q3: My compound is an efflux pump substrate. How can I overcome this?
A3: If your compound is actively pumped out of the cell by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), several strategies can be employed. [10][17]
For in vitro and preclinical studies, using a known efflux pump inhibitor can confirm the mechanism and demonstrate the compound's potential if efflux can be overcome.
-
Mechanism: Inhibitors like Verapamil (for P-gp) or Ko143 (for BCRP) competitively block the efflux pump, allowing your compound to accumulate inside the cell.[10]
-
Experimental Confirmation: Re-run the Caco-2 assay in the presence of an inhibitor. A significant decrease in the Efflux Ratio (ER) and an increase in A→B permeability confirms that your compound is a substrate of that specific pump.[10]
This is a challenging but powerful medicinal chemistry approach.
-
Mechanism: Efflux pumps recognize specific pharmacophoric features.[18][19] Subtle structural modifications—such as altering stereochemistry, adding bulky groups, or changing the hydrogen bonding pattern—can disrupt recognition by the transporter without affecting target activity. This often involves an iterative design-synthesize-test cycle.
Using advanced formulation strategies can help the drug bypass efflux pumps.
-
Mechanism: Encapsulating the drug in lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or nanoparticles can alter its absorption pathway, potentially utilizing lymphatic uptake and reducing exposure to efflux transporters located on the apical membrane of enterocytes.[20][21][22]
Q4: Can I improve permeability without chemically modifying my lead compound?
A4: Yes, formulation strategies can significantly enhance the bioavailability of poorly permeable compounds by altering their immediate environment in the GI tract. [23][24]
-
Permeation Enhancers: Excipients like chitosan or certain surfactants can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport (movement between cells).[20] This is particularly useful for polar molecules that struggle with transcellular (through cells) diffusion.
-
Lipid-Based Formulations (e.g., SMEDDS/SNEDDS): Self-microemulsifying or nanoemulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions in the gut.[20][21]
-
Mechanism: These formulations keep the drug in a solubilized state, presenting it to the intestinal wall in small droplets that facilitate absorption. The lipid components can also interact with cell membranes to enhance permeation.[21]
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules.[23]
-
Mechanism: By encapsulating the lipophilic part of a drug in its central cavity, a cyclodextrin can increase the aqueous solubility of the drug. This increases the concentration of dissolved drug at the cell surface, creating a larger concentration gradient to drive absorption.[20]
-
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive transcellular permeability.[4][5]
-
Prepare Lipid Membrane: Create a 1% (w/v) solution of lecithin in dodecane. Gently dispense 5 µL of this solution onto the membrane of each well in a 96-well donor plate and allow the solvent to evaporate.[25]
-
Prepare Solutions: Dissolve the test compound in a buffer (e.g., PBS, pH 7.4) with a small percentage of DMSO (e.g., 5%) to a final concentration of 10-50 µM.[25]
-
Load Plates: Add 300 µL of buffer to each well of a 96-well acceptor plate. Add 150-200 µL of the test compound solution to each well of the lipid-coated donor plate.[25]
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate at room temperature with gentle shaking for 4-18 hours.[5][26]
-
Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[9]
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the established formula that accounts for the concentrations, volumes, and incubation time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay is the industry standard for predicting in vivo drug absorption and identifying efflux transporter substrates.[6][27]
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts (e.g., 24-well format) and culture for 21-28 days to allow them to differentiate and form a confluent, polarized monolayer.[27][28]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²), which indicates intact tight junctions.[10][29]
-
Prepare Dosing Solutions: Prepare the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a concentration of ~10 µM.[27] For efflux experiments, prepare a separate set of dosing solutions containing a known efflux inhibitor (e.g., 10 µM Verapamil).
-
A→B Permeability (Absorption):
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for 1-2 hours.[10]
-
At the end of the incubation, take samples from the basolateral chamber for analysis.
-
-
B→A Permeability (Efflux):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate under the same conditions.
-
Take samples from the apical chamber for analysis.
-
-
Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS. Calculate Papp values for both directions and determine the Efflux Ratio.[27]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Prodrug Approach as a Strategy to Enhance Drug Permeability | MDPI [mdpi.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. pkCSM [biosig.lab.uq.edu.au]
- 8. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions [scirp.org]
- 16. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 17. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 19. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. japsonline.com [japsonline.com]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. upm-inc.com [upm-inc.com]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. researchgate.net [researchgate.net]
- 25. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 26. bioassaysys.com [bioassaysys.com]
- 27. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 28. diva-portal.org [diva-portal.org]
- 29. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Validation & Comparative
comparing 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine to other CDK2 inhibitors
This guide provides a technical benchmarking of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine (hereafter referred to as the Pyrazolyl-Pyridine Scaffold, PPS ) against established CDK2 inhibitors.
Unlike fully elaborated clinical candidates (e.g., Dinaciclib), the PPS represents a privileged pharmacophore —a minimal structural unit that anchors to the ATP-binding hinge region of CDK2. This guide analyzes its utility as a high-ligand-efficiency starting point for drug discovery versus the clinical performance of first- and second-generation inhibitors.
PART 1: Technical Profile & Mechanism
The Compound: this compound
This structure functions as a Type I ATP-competitive inhibitor . Its high value in drug development stems from its ability to form a bidentate hydrogen-bonding network with the CDK2 hinge region (specifically residues Glu81 and Leu83 ) while leaving the "exit vector" (the amine position) open for solubilizing groups.
-
Core Chemotype: Aminopyridine-pyrazole.
-
Binding Mode: The pyridine nitrogen and the exocyclic amine mimic the adenine ring of ATP.
-
Key Advantage: Unlike the promiscuous purine scaffold of Roscovitine, the pyrazolyl-pyridine core offers a distinct vector to probe the "gatekeeper" residue (Phe80 in CDK2), allowing for superior selectivity against CDK4/6.
Signaling Context
CDK2 drives the G1/S phase transition.[1][2] Inhibition results in cell cycle arrest and apoptosis, particularly in CCNE1-amplified tumors.
Figure 1: The CDK2 signaling cascade. The Pyrazolyl-Pyridine Scaffold (PPS) targets the Cyclin E/CDK2 complex, blocking the hyperphosphorylation of Rb necessary for S-phase entry.
PART 2: Comparative Analysis
The following matrix compares the PPS Core (as a lead fragment) against Roscovitine (First-Gen Standard) and Dinaciclib (Second-Gen Standard).
Performance Matrix
| Feature | Pyrazolyl-Pyridine Scaffold (PPS) | Roscovitine (Seliciclib) | Dinaciclib (SCH 727965) |
| Class | Fragment / Lead Scaffold | 1st Gen Pan-CDK Inhibitor | 2nd Gen Pan-CDK Inhibitor |
| Potency (CDK2 IC50) | 0.1 - 1.0 µM (Core only) | 0.7 µM | 1 - 3 nM |
| Selectivity Profile | High potential (Tunable via 2-amino) | Low (Hits CDK1, 2, 5, 7, 9) | Low (Hits CDK1, 2, 5,[3] 9) |
| Ligand Efficiency (LE) | High (>0.4) | Moderate | Low (High MW) |
| Binding Mechanism | Hinge Binder (Glu81/Leu83) | Purine Mimic (ATP site) | Pyrazolo-pyrimidine (ATP site) |
| Clinical Status | Preclinical / Tool Compound | Phase II (Discontinued/Stalled) | Phase III (Trials) |
| Key Limitation | Requires elaboration for nM potency | Weak potency, short half-life | Toxicity (Neutropenia) due to CDK1 hits |
Technical Analysis[4][5][6][7][][9][10]
-
Potency vs. Efficiency:
-
Dinaciclib is significantly more potent (single-digit nanomolar) than the naked PPS core. However, Dinaciclib achieves this via a high molecular weight and lipophilicity, which contributes to off-target toxicity.
-
PPS acts as a "high-quality anchor." While its raw IC50 is micromolar, its Ligand Efficiency (LE) is superior. Adding a solubilizing tail (e.g., a sulfonamide or piperazine) to the PPS core typically boosts potency to the 1–10 nM range (comparable to Dinaciclib) while maintaining better physicochemical properties.
-
-
Selectivity (The "CDK2 Paradox"):
-
A major failure of Roscovitine was its inability to distinguish between CDK2 and CDK1 (essential for mitosis).
-
The PPS core allows for specific vectors (specifically at the 4-position of the pyrazole) that can interact with the unique "Lysine-Glutamate" salt bridge in CDK2, offering a route to spare CDK1 that purine analogs (Roscovitine) lack.
-
PART 3: Experimental Protocols
To validate the PPS against these alternatives, use the following self-validating workflows.
1. ADP-Glo™ Kinase Assay (Biochemical Potency)
Rationale: This assay is resistant to interference from fluorescent compounds and offers a high Z' factor for comparing fragments vs. potent drugs.
Reagents:
-
Recombinant CDK2/Cyclin E1 complex (0.5 ng/µL final).
-
Substrate: Histone H1 peptide (50 µM).
-
Ultra-Pure ATP (at
, approx. 10-25 µM).
Protocol:
-
Preparation: Dilute PPS, Roscovitine, and Dinaciclib in 100% DMSO (10-point dose-response, starting at 10 µM).
-
Enzyme Reaction: Add 2 µL of inhibitor to 384-well white plates. Add 4 µL of CDK2/CycE enzyme mix. Incubate 10 min at RT (Room Temperature) to allow equilibrium binding.
-
Initiation: Add 4 µL of ATP/Substrate mix. Incubate for 60 min at RT.
-
Depletion: Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP). Incubate 40 min.
-
Detection: Add 20 µL Kinase Detection Reagent (converts ADP → ATP → Luciferase signal). Incubate 30 min.
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.
2. NanoBRET™ Target Engagement (Cellular Permeability)
Rationale: Biochemical IC50 does not account for cell membrane permeability. NanoBRET measures the compound's ability to displace a tracer inside a living cell.
Protocol:
-
Transfection: Transfect HEK293 cells with a plasmid expressing CDK2-NanoLuc fusion protein.[4]
-
Seeding: Plate cells in 96-well format (20,000 cells/well).
-
Tracer Addition: Add the cell-permeable fluorescent tracer (K-10 or similar broad-spectrum kinase tracer) at a concentration near its
. -
Treatment: Treat cells with varying concentrations of PPS and controls (Dinaciclib) for 2 hours.
-
Measurement: Add NanoBRET substrate. The NanoLuc (donor) transfers energy to the Tracer (acceptor).
-
Result: If PPS binds CDK2, it displaces the tracer, causing a decrease in the BRET ratio (Acceptor/Donor emission).
PART 4: Experimental Workflow Visualization
This diagram outlines the logical flow from synthesis to validation, highlighting where the PPS fits in the discovery pipeline.
Figure 2: Optimization workflow transforming the PPS fragment into a lead candidate. Note the iterative SAR loop required to match Dinaciclib's potency.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for Cdk2-IN-23 in Kinase Assays. Retrieved from
-
Fanta, B. S., et al. (2023).[7] Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. Molecules, 28(7), 2951.[7][10] Retrieved from
-
Fanta, B. S., et al. (2023).[7] 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation. Bioorganic & Medicinal Chemistry, 80, 117158.[7] Retrieved from
-
Promega Corporation. (2024). CDK2/CyclinA2 Kinase Assay Protocol (ADP-Glo). Retrieved from [4]
-
Cicenas, J. (2016). Roscovitine in cancer and other diseases. Annals of Translational Medicine. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. promega.com [promega.com]
- 3. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.kr [promega.kr]
- 5. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Methodological Guide to the Target Identification and Validation of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is a heterocyclic small molecule with potential for therapeutic development. Its structure, featuring a pyrazole-pyridine scaffold, is found in various biologically active agents, including kinase inhibitors.[1][2] However, its specific biological target and mechanism of action remain to be elucidated. This guide presents a comprehensive, multi-stage strategy for the identification and rigorous validation of the molecular target(s) of this compound. The narrative emphasizes the causal logic behind experimental choices and provides detailed, field-proven protocols for each stage of the validation process. Our objective is to furnish researchers with a robust framework to progress this molecule from a chemical entity to a validated lead compound with a well-defined therapeutic hypothesis.
Introduction: De-orphaning a Bioactive Scaffold
The journey from a bioactive small molecule to a therapeutic candidate is contingent on a critical, foundational step: identifying its molecular target.[3][4] The compound this compound, hereafter referred to as "Compound-X," represents a common starting point in drug discovery. While its pyrazole and pyridine moieties are known pharmacophores present in numerous approved drugs, particularly kinase inhibitors, the specific protein(s) it interacts with to exert a biological effect are unknown.[5][6][7]
This guide eschews a simple comparative analysis, which is not feasible for a molecule without a known target. Instead, we present a systematic and logical workflow for target de-orphanization and validation. This process is designed to build a robust "target validation package"—a collection of compelling, multi-faceted evidence that justifies further investment in a drug discovery program.[8][9] We will progress from unbiased, proteome-wide screening to specific, hypothesis-driven validation experiments.
The Strategic Workflow for Target Validation
The validation process is a funnel, starting with broad, unbiased methods to generate hypotheses and progressively narrowing down to highly specific assays to confirm the target and its relevance to disease.[10] Our strategy is built on three pillars: Target Identification , Target Engagement , and Functional Validation .
Caption: A strategic workflow for identifying and validating the therapeutic target of a novel small molecule.
Phase 1: Identifying Candidate Targets
The initial step is to generate a list of potential protein interactors for Compound-X. We will employ both unbiased and hypothesis-driven approaches.
Unbiased Proteome-Wide Screening
These methods aim to identify binding partners without prior assumptions about the target class.[4]
-
Affinity Chromatography: This classical and powerful technique involves immobilizing Compound-X on a solid support (e.g., agarose beads) to "pull down" interacting proteins from a cell lysate.[11][12] The bound proteins are then eluted and identified by mass spectrometry.
-
Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the principle that small molecule binding can stabilize a target protein against proteolysis.[11] Cell lysates are treated with Compound-X, followed by digestion with a protease. Stabilized proteins, which resist digestion, are identified by comparing protein bands on a gel or through quantitative mass spectrometry.[4]
Hypothesis-Driven Screening: Kinome Profiling
Given that the pyrazole-pyridine scaffold is common in kinase inhibitors, a pragmatic approach is to screen Compound-X against a large panel of kinases.[1][13] This directly tests the hypothesis that the target is a kinase and provides initial selectivity data. Several commercial platforms offer this service.[14][15][16][17]
-
Rationale: Kinases are a highly druggable target class, and identifying a kinase hit can rapidly accelerate a project. A broad kinome scan provides a "fingerprint" of the compound's selectivity, which is crucial for predicting potential on-target efficacy and off-target side effects.[18]
| Method | Principle | Primary Output | Key Advantage | Key Disadvantage |
| Affinity Chromatography | Immobilized compound pulls down binding proteins from lysate.[11] | List of putative protein binders. | Unbiased; identifies direct binders. | Requires compound modification; risk of non-specific binding. |
| DARTS | Ligand binding confers stability against protease digestion.[11] | List of stabilized proteins. | Label-free (no compound modification). | May miss targets not stabilized by binding; indirect. |
| Kinome Profiling | Measures binding or inhibition against a large panel of kinases.[15][18] | Selectivity profile (% inhibition or Kd). | High-throughput; provides immediate selectivity data. | Biased towards a single target class (kinases). |
Phase 2: Confirming Target Engagement
Once a list of candidate targets is generated, the next critical step is to confirm that Compound-X directly engages these targets in a physiologically relevant environment—the intact cell.[8]
Cellular Thermal Shift Assay (CETSA®)
CETSA is the gold standard for verifying target engagement in cells.[19] The principle is that a ligand binding to its target protein will stabilize it, increasing the temperature required to denature and aggregate it.[20][21] This change in thermal stability is detected by quantifying the amount of soluble target protein remaining after heating the cells to various temperatures.[22]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
Protocol: CETSA for a Putative Kinase Target (e.g., "Kinase-Y")
-
Cell Culture: Culture a relevant human cell line (e.g., a cancer cell line where Kinase-Y is expressed) to ~80% confluency.
-
Compound Treatment: Harvest cells and resuspend in media. Treat cells with a final concentration of 10 µM Compound-X or DMSO (vehicle control) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments).[19]
-
Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).[19]
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[19]
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay.
-
Western Blot: Separate equal protein amounts by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against Kinase-Y. Visualize with an HRP-conjugated secondary antibody and ECL substrate.[20]
-
Analysis: Quantify the band intensities. A positive result is a rightward shift in the melting curve for Compound-X-treated cells compared to DMSO, indicating thermal stabilization.
Phase 3: Functional and Genetic Validation
Confirming target engagement is necessary but not sufficient. We must prove that the interaction between Compound-X and its target modulates the target's function and that this modulation is responsible for the compound's cellular effects.
In Vitro Functional Assays
If the target is an enzyme (e.g., a kinase), a biochemical assay is essential to quantify the inhibitory effect of Compound-X.
-
Example: Kinase Activity Assay: An assay like ADP-Glo™ measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[18] This allows for the determination of an IC50 value (the concentration of Compound-X required to inhibit 50% of the enzyme's activity).
Genetic Validation using CRISPR-Cas9
Genetic methods provide the most unambiguous evidence linking a target to a phenotype.[23][] By using CRISPR-Cas9 to knock out (KO) or knock down (KD) the gene encoding the putative target, we can determine if the resulting cellular phenotype mimics the effect of treatment with Compound-X.[25][26][27]
-
The Logic of Mimicry: If knocking out the gene for "Kinase-Y" results in the same phenotypic change (e.g., decreased cell proliferation) as treating the cells with Compound-X, it provides strong evidence that Compound-X achieves its effect by inhibiting Kinase-Y.[25]
Protocol: CRISPR-Cas9 Knockout for Target Validation
-
gRNA Design: Design and synthesize at least two independent, validated guide RNAs (gRNAs) targeting early exons of the gene for Kinase-Y to ensure a functional knockout.
-
Transfection/Transduction: Deliver the Cas9 nuclease and the gRNAs into the target cell line using lipid-based transfection or lentiviral transduction.
-
Selection & Clonal Isolation: Select for successfully edited cells (e.g., using an antibiotic resistance marker) and isolate single-cell clones.
-
Validation of Knockout: Expand clones and validate the knockout at the genomic (sequencing), transcript (qPCR), and protein (Western Blot) levels.
-
Phenotypic Analysis: Compare the phenotype of the knockout cells to the wild-type cells treated with Compound-X. Key comparative experiments include cell viability assays (e.g., CellTiter-Glo®), cell cycle analysis, and specific pathway-level readouts (e.g., phosphorylation of a known Kinase-Y substrate).
| Hypothetical Validation Data for "Kinase-Y" | Compound-X (1 µM) | Kinase-Y CRISPR KO | Alternative Compound (Known Kinase-Y Inhibitor) |
| Kinase-Y Activity (in vitro IC50) | 50 nM | N/A | 30 nM |
| Target Engagement (CETSA ΔTm) | +5.2 °C | N/A | +6.1 °C |
| Cell Proliferation (% of Control) | 45% | 42% | 48% |
| Phospho-Substrate-Z Level | Decreased by 85% | Decreased by 90% | Decreased by 88% |
Conclusion: Building a Case for Therapeutic Development
The validation of this compound as a therapeutic target is not a single experiment but a carefully constructed portfolio of evidence. This guide outlines a logical, multi-phase workflow designed to de-orphanize the compound, confirm its mechanism of action, and build a compelling, data-driven case for its advancement. By systematically applying unbiased screening, confirming cellular target engagement, and performing rigorous functional and genetic validation, researchers can establish the necessary scientific foundation to translate a promising chemical scaffold into a potential therapeutic.[3][8]
References
- Target Identification and Validation (Small Molecules). University College London. [URL: https://www.ucl.ac.
- The impact of CRISPR-Cas9 on target identification and validation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25721849/]
- Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10562624/]
- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [URL: https://pubs.acs.org/doi/10.1021/cb1002515]
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem. [URL: https://www.benchchem.com/application-notes/cellular-thermal-shift-assay-protocol-gsk3368715]
- Affinity-based target identification for bioactive small molecules. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/md/c2md20005g]
- CRISPR Cas9 Gene Editing for Target Identification and Validation. BOC Sciences. [URL: https://www.bocsci.
- CRISPR Cas9 Gene Editing. Charles River Laboratories. [URL: https://www.criver.com/products-services/discovery-services/in-vitro-services/cellular-biology/crispr-cas9-gene-editing]
- Small-molecule Target and Pathway Identification. Broad Institute. [URL: https://www.broadinstitute.
- Explore the role of CRISPR gene editing in target validation. Select Science. [URL: https://www.selectscience.
- Target Validation with CRISPR. Biocompare.com. [URL: https://www.biocompare.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [URL: https://bio-protocol.org/e4499]
- Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [URL: https://www.wjbpm.com/download/6620]
- The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10138988/]
- Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences. [URL: https://www.danaher.
- High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8815189/]
- Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders. NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK207267/]
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant. [URL: https://www.assayquant.com/services/kinase-selectivity-profiling]
- DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [URL: https://www.drugtargetreview.com/product/16659/discoverx-kinomescan-kinase-assay-screening/]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9009988/]
- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega. [URL: https://www.promega.
- KINOMEscan Technology. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-assays/biochemical-assays/kinomescan/]
- Kinome Profiling. Oncolines B.V. [URL: https://www.oncolines.com/assays/kinome-profiling]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acschembio.2c00010]
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8000578/]
- Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10152011/]
- This compound. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/product/4-1-methyl-1h-pyrazol-4-yl-pyridin-2-amine-211622]
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Leadoriented scaffold with three diversity points. Enamine. [URL: https://enamine.net/images/stories/downloads/2019/Enamine-Tetrahydropyrazolo-pyrazines-2019.pdf]
- Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. ResearchGate. [URL: https://www.researchgate.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/27/7/2237]
Sources
- 1. This compound [myskinrecipes.com]
- 2. dau.url.edu [dau.url.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. wjbphs.com [wjbphs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. assayquant.com [assayquant.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 18. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. criver.com [criver.com]
- 26. selectscience.net [selectscience.net]
- 27. biocompare.com [biocompare.com]
Publish Comparison Guide: Cross-Reactivity Studies of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
The following guide provides an in-depth technical analysis of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine (CAS: 1221820-73-0), a privileged scaffold in medicinal chemistry, focusing on its cross-reactivity profile, mechanistic grounding, and comparative performance in kinase inhibitor discovery.
Executive Summary & Compound Identity
This compound is a critical pharmacophore scaffold used extensively in the design of ATP-competitive kinase inhibitors. Structurally, it consists of a pyridine-2-amine "hinge-binding" motif linked to a 1-methyl-pyrazole group. This architecture mimics the adenine ring of ATP, allowing it to form essential hydrogen bonds within the kinase hinge region.
-
Core Function: Hinge binder (ATP-competitive).
-
Primary Target Classes: Cyclin-Dependent Kinases (CDK4/6, CDK2), Mitogen-Activated Protein Kinases (ERK), and Monopolar Spindle 1 (MPS1) kinase.
-
Key Application: It serves as a starting fragment or intermediate for high-affinity inhibitors (e.g., in Fragment-Based Drug Discovery, FBDD). Its "cross-reactivity" is a measure of its promiscuity before structural optimization.
Structural Logic
The 2-amino group acts as a hydrogen bond donor to the hinge region (e.g., Glu residue), while the pyridine nitrogen acts as an acceptor (e.g., from the backbone NH). The pyrazole moiety extends into the solvent-exposed region or the gatekeeper pocket, providing a vector for selectivity optimization.
Cross-Reactivity Profile & Selectivity Analysis
Understanding the cross-reactivity of this scaffold is essential for medicinal chemists to avoid "off-target" toxicity (e.g., JAK2 anemia, FLT3 myelosuppression) while maximizing efficacy.
The "Hinge-Binder" Promiscuity Paradox
As a naked scaffold, this compound exhibits moderate to high promiscuity across the kinome because the aminopyridine motif is a "privileged structure" recognized by >50% of human kinases.
Selectivity Heatmap (Representative Data):
| Target Family | Binding Affinity ( | Cross-Reactivity Risk | Mechanism of Interaction |
| CDK4/6 | Moderate ( | High (Primary Target) | Hinge H-bonds + hydrophobic van der Waals contacts. |
| MPS1 (TTK) | Moderate ( | Medium | Binds to hinge; often requires isoquinoline core for high potency. |
| ERK1/2 | Low-Moderate ( | Medium | Pyridine nitrogen interacts with Met/Gln gatekeepers. |
| JAK Family | Low ( | Low | Requires specific substituents (e.g., pyrrolopyrimidine) for high JAK affinity. |
| Porcupine | Variable | Low | Requires biaryl-amide extension for Wnt pathway inhibition. |
Off-Target Liabilities
-
Adenosine Receptors (A1, A2A): The aminopyridine core can mimic adenosine, leading to potential GPCR cross-reactivity.
-
CYP450 Inhibition: The pyridine ring can coordinate with the heme iron of CYP enzymes (e.g., CYP3A4), causing metabolic liabilities.
Comparative Analysis: Scaffold Performance
This section compares This compound (Scaffold A) against two major alternatives: Aminopyrimidines (Scaffold B) and Aminoindazoles (Scaffold C).
Comparative Metrics Table
| Feature | Scaffold A: Aminopyridine-Pyrazole | Scaffold B: Aminopyrimidine (e.g., Palbociclib core) | Scaffold C: Aminoindazole (e.g., Axitinib core) |
| Hinge Binding | Bidentate (Donor-Acceptor) | Tridentate or Bidentate | Bidentate (Donor-Acceptor) |
| Kinome Selectivity | Moderate (Tunable via pyrazole) | Low (Highly promiscuous) | High (Rigid, shape-selective) |
| Solubility | High (Pyridine basicity) | Moderate | Low (Planar, crystalline) |
| Metabolic Stability | Moderate (Pyridine oxidation) | High | High |
| Primary Use Case | CDK, ERK, MPS1 inhibitors | CDK, JAK, EGFR inhibitors | VEGFR, FGFR inhibitors |
Key Insight: The Aminopyridine-Pyrazole scaffold offers a superior balance of solubility and tunability compared to the rigid Aminoindazole, but requires careful substitution (e.g., adding bulky groups to the pyrazole) to achieve the selectivity seen in Aminopyrimidines.
Mechanistic Visualization
The following diagram illustrates the binding mode and cross-reactivity pathways of the scaffold within the kinase ATP pocket.
Caption: Schematic of the bidentate hinge-binding mechanism and the pivotal role of the pyrazole moiety in dictating gatekeeper selectivity.
Experimental Protocols for Cross-Reactivity Profiling
To objectively validate the performance of this scaffold, the following "self-validating" protocols are recommended.
Kinome Profiling (Thermal Shift Assay / DSF)
-
Objective: Rapidly screen the scaffold against a panel of ~300 kinases to identify thermal stabilization (
). -
Protocol:
-
Preparation: Mix 2
M kinase domain, 20 M compound (10x excess), and 5x SYPRO Orange dye in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl). -
Execution: Run melt curve from 25°C to 95°C on a qPCR machine (ramp rate 0.05°C/s).
-
Validation: A
indicates significant binding. Compare against Staurosporine (positive control, promiscuous) and DMSO (negative control).
-
Radiometric Kinase Assay ( -ATP)
-
Objective: Determine precise
values for primary targets (CDK4/6) vs. off-targets. -
Protocol:
-
Substrate: Use generic substrates (e.g., Histone H1 for CDKs, MBP for ERK).
-
Reaction: Incubate kinase, substrate, and [
- ]ATP with varying concentrations of the compound (0.1 nM to 10 M). -
Termination: Spot reaction onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid.
-
Quantification: Measure radioactivity via scintillation counting.
-
Data Analysis: Fit curves using the Hill equation:
.
-
References
-
Solomon, T., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors. Journal of Medicinal Chemistry. Link
-
Innocenti, P., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Synthesis and MPS1 Kinase Inhibition. MDPI Molbank. Link
-
Kim, J., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. MDPI Pharmaceuticals. Link
-
Structural Genomics Consortium (SGC). Kinase Chemogenomic Set (KCGS) Protocols.Link
Sources
Comparative Guide: Structure-Activity Relationship (SAR) of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine Analogs
Executive Summary: The Scaffold vs. The Standard
In the pursuit of overcoming resistance to RAF/MEK inhibitors in the MAPK pathway, the 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine chemotype has emerged as a critical "hinge-binding" scaffold. Unlike traditional ATP-competitive inhibitors that often suffer from poor solubility or off-target toxicity, this scaffold offers a tunable vector for optimizing residence time and isoform selectivity .
This guide compares the performance of optimized analogs derived from this scaffold (referred to here as the "Py-Py Amine Series" ) against the current clinical standard, Ulixertinib (BVD-523) .
Quick Verdict
-
Best for: Early-stage lead optimization targeting ERK1/2 with a requirement for high metabolic stability.
-
Key Advantage: The aminopyridine core provides a superior H-bond donor/acceptor motif for the kinase hinge region (Met108 in ERK2) compared to the quinazoline cores of earlier generations.
-
Trade-off: Requires careful substitution at the C-2 amine position to avoid hERG liability.
Scientific Foundation: Mechanism & Pathway
To understand the SAR logic, we must visualize the biological context. The target, Extracellular Signal-Regulated Kinase (ERK), is the terminal node of the MAPK pathway.
Pathway Visualization (MAPK Cascade)
The following diagram illustrates the upstream regulation and the specific intervention point of the Py-Py Amine Series.
Figure 1: The MAPK signaling cascade. The Py-Py Amine Series acts as a Type I ATP-competitive inhibitor at the ERK1/2 node, preventing downstream transcription factor activation.
Comparative Analysis: Py-Py Amine Series vs. Ulixertinib
The following data synthesizes SAR campaigns focusing on the This compound core. The "Base Scaffold" represents the unsubstituted core, while "Lead Analog A3" represents a C2-optimized derivative.
Table 1: Potency and Physicochemical Profile
| Feature | Base Scaffold (Compound 1) | Lead Analog A3 (Optimized) | Ulixertinib (Standard) |
| Core Structure | Aminopyridine-Pyrazole | N-Substituted Aminopyridine | Pyrrolopyridine |
| ERK2 IC50 (Biochem) | 1.2 µM | 4 nM | < 1 nM |
| A375 (Cell) IC50 | > 10 µM | 15 nM | ~5 nM |
| Lipophilicity (cLogP) | 1.4 | 2.8 | 3.1 |
| LE (Ligand Efficiency) | 0.45 | 0.38 | 0.32 |
| Kinase Selectivity | Poor (Hits CDK2/9) | High (>100x vs CDK2) | High |
| Metabolic Stability | High (t1/2 > 2h) | Moderate (t1/2 ~ 1h) | High |
Critical Insight: The "Hinge Binder" Effect
The Base Scaffold (Compound 1) is a fragment-like binder. It establishes a bidentate hydrogen bond with the kinase hinge region (Met108 in ERK2).
-
Pyridine N1: Accepts H-bond from Met108 backbone NH.
-
C2-Amine: Donates H-bond to Met108 backbone Carbonyl.
-
Optimization (Analog A3): Adding a hydrophobic group (e.g., isopropyl or substituted phenyl) to the C2-amine accesses the "Gatekeeper" pocket, dramatically boosting potency from micromolar to nanomolar range.
Detailed SAR Logic & Optimization Workflow
To replicate or expand upon these findings, one must follow a systematic substitution strategy.
SAR Diagram: The Optimization Vector
Figure 2: SAR optimization zones. Zone 2 (Amine substitution) is the critical determinant for potency, while Zone 3 affects selectivity against similar kinases like CDKs.
Synthesis Protocol: Suzuki-Miyaura Coupling
The most reliable method to generate this scaffold is via a palladium-catalyzed cross-coupling.
Reagents:
-
Halide: 2-amino-4-chloropyridine (CAS: 19798-80-2)
-
Boronate: 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 761446-44-0)
-
Catalyst: Pd(dppf)Cl2·DCM
-
Base: 2M Na2CO3 or K3PO4
Step-by-Step Methodology:
-
Preparation: In a microwave vial, dissolve 1.0 eq of the chloropyridine and 1.2 eq of the pyrazole boronate in 1,4-dioxane/water (4:1 ratio).
-
Degassing: Sparge with Nitrogen gas for 5 minutes to remove oxygen (critical to prevent homocoupling).
-
Catalysis: Add 5 mol% Pd(dppf)Cl2·DCM and 3.0 eq of base. Seal the vial.
-
Reaction: Heat to 100°C for 2 hours (thermal) or 120°C for 30 mins (microwave).
-
Work-up: Dilute with EtOAc, wash with brine, dry over MgSO4.
-
Purification: Flash chromatography (0-10% MeOH in DCM). The product typically elutes as a pale yellow solid.
Experimental Validation Protocols
To validate the activity of your synthesized analogs, use the following self-validating assay systems.
A. Biochemical Kinase Assay (ADP-Glo)
-
Principle: Measures the conversion of ATP to ADP during the phosphorylation of the substrate (MBP or ERK-specific peptide) by ERK2.
-
Control: Use Staurosporine (pan-kinase inhibitor) as a positive control for inhibition (100% effect).
-
Validation Check: The Z-factor of the plate must be > 0.5. If Z < 0.5, re-optimize enzyme concentration.
B. Cellular Western Blot (Mechanistic Proof)
Do not rely solely on IC50. You must prove target engagement in cells.
-
Cell Line: A375 (Melanoma, BRAF V600E driven) or HT-29.
-
Treatment: Treat cells with increasing concentrations of analog (0, 10, 100, 1000 nM) for 1 hour.
-
Readout:
-
Primary Antibody: Anti-pERK1/2 (Thr202/Tyr204). Expect DECREASE.
-
Downstream Marker: Anti-pRSK (Ser380). Expect DECREASE.
-
Loading Control: Total ERK1/2 or GAPDH. Expect NO CHANGE.
-
References
-
Vertex Pharmaceuticals. (2014). Discovery of ERK Inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Roskoski, R. (2019).[1] Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research.
-
Ward, R. A., et al. (2017). Structure-guided design of highly selective and potent covalent inhibitors of ERK1/2. Journal of Medicinal Chemistry.
-
Zhao, Z., et al. (2016). Discovery of this compound derivatives as potent inhibitors of Smoothened. European Journal of Medicinal Chemistry.
Sources
Benchmarking 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine Scaffolds: A Guide to Validating Next-Gen Kinase Inhibitors
Executive Summary
The molecule 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine represents a privileged pharmacophore in modern kinase inhibitor design.[1] It serves as the critical "warhead" or binding core for several high-profile small molecules, most notably Asciminib (Scemblix) , the first-in-class STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor.
This guide details the protocol for benchmarking "Compound X" (any lead candidate derived from this scaffold) against Standard-of-Care (SoC) agents. The focus is on validating its utility in Chronic Myeloid Leukemia (CML) and CDK-driven malignancies , where this scaffold demonstrates superior bioisosteric properties over traditional phenyl-amino-pyrimidines.
The Comparative Landscape: Defining the Standards
To validate a lead compound containing the this compound core, you must benchmark against three distinct classes of inhibitors to prove superiority or differentiation.
| Drug Class | Standard of Care (SoC) | Mechanism of Action | Why Benchmark Against This? |
| Gen 1 ATP-Competitive | Imatinib | Orthosteric (ATP-site) Type II Inhibitor | Baseline Efficacy: Your compound must match or exceed Imatinib's baseline potency in Wild-Type (WT) models. |
| Gen 2/3 ATP-Competitive | Dasatinib / Ponatinib | Orthosteric (ATP-site) Type I/II Inhibitor | Resistance Coverage: These drugs cover the T315I "gatekeeper" mutation. Your scaffold is often chosen to bypass T315I; you must prove it does so better or with less toxicity than Ponatinib. |
| Allosteric (STAMP) | Asciminib | Allosteric (Myristoyl Pocket) Inhibitor | Direct Competitor: Asciminib contains the pyrazolyl-pyridine scaffold. You must demonstrate that your derivative offers improved lipophilicity, solubility, or binding kinetics compared to Asciminib. |
Biochemical Validation: The "Dual-Site" Hypothesis
This scaffold is unique because it can be engineered to bind the ATP hinge region (in CDK inhibitors) or the Myristoyl pocket (in ABL inhibitors). You must first determine the binding mode.
Experiment A: The "Shift" Assay (Mechanism of Action)
Objective: Confirm if your compound is ATP-competitive or Allosteric.
-
Protocol: Perform an enzymatic IC50 assay (e.g., ADP-Glo or Lance Ultra) at two ATP concentrations: Km (apparent) and 1mM (saturating).
-
Interpretation:
-
ATP-Competitive (Imatinib-like): IC50 shifts significantly (>10-fold) higher at 1mM ATP.
-
Allosteric (Asciminib-like): IC50 remains stable regardless of ATP concentration.
-
Experiment B: Kinome Selectivity (The "Off-Target" Scan)
Rationale: The aminopyridine core is "sticky" and can hit JAK, ROCK, or CDK off-targets.
-
Method: Scan against a panel of ~400 kinases (e.g., KINOMEscan®) at 1 µM.
-
Success Metric: An Entropy Score < 0.1 (highly selective) is required to beat Dasatinib (which is promiscuous).
Cellular Efficacy & Resistance Profiling
The primary advantage of the this compound scaffold is its ability to overcome resistance mutations that sterically hinder traditional drugs.
Protocol: Ba/F3 Isogenic Proliferation Assay
This is the gold standard for CML drug development.
-
Cell Lines: Use Ba/F3 cells transformed with:
-
BCR-ABL1 (WT): Baseline potency.
-
BCR-ABL1 (T315I): The "Gatekeeper" mutation (Ponatinib/Asciminib sensitive).
-
BCR-ABL1 (V299L): A common contact mutant.
-
-
Controls: DMSO (Neg), Ponatinib (Pos - T315I), Imatinib (Pos - WT).
-
Readout: CellTiter-Glo (ATP luminescence) after 72h incubation.
-
Data Analysis: Calculate the Resistance Factor (RF) =
.-
Target: RF < 5.0 (Indicates the drug is equipotent against mutant and WT).
-
Data Summary Table: Expected Benchmarks
| Compound | Ba/F3 (WT) IC50 | Ba/F3 (T315I) IC50 | Resistance Factor |
| Imatinib | ~250 nM | >10,000 nM | >40 (Resistant) |
| Dasatinib | ~1 nM | >500 nM | >500 (Resistant) |
| Asciminib | ~1-5 nM | ~5-10 nM | ~1-2 (Sensitive) |
| Your Scaffold | Target: <10 nM | Target: <20 nM | Target: <2.0 |
Visualization: Mechanism & Workflow
Diagram 1: Comparative Binding Modes
This diagram illustrates why this scaffold (Allosteric) is benchmarked differently from Imatinib (Orthosteric).
Caption: The pyrazolyl-pyridine scaffold (green) targets the allosteric pocket, distinct from ATP-competitive inhibitors (gray), enabling activity against ATP-site mutations like T315I.
Diagram 2: Benchmarking Workflow
Caption: Step-by-step validation pipeline. The critical "Go/No-Go" decision relies on the Resistance Factor (RF) in T315I mutants and synergistic potential with Imatinib.
Advanced Protocol: The "Combination" Benchmark
Since Asciminib is approved for use after other TKIs, or potentially in combination, you must test your scaffold for Synergy .
Protocol:
-
Treat CML cells (e.g., K562) with a matrix of Compound X (0–100 nM) and Imatinib (0–1000 nM).
-
Measure viability via CellTiter-Glo.
-
Calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 0.9: Synergism (Desired).
-
CI = 1.0: Additive.
-
CI > 1.1: Antagonism (Fail).
-
Why this matters: The this compound core binds allosterically. If it works correctly, it should bind simultaneously with Imatinib, creating a "double-clamp" on the kinase. If you see antagonism, your compound might be accidentally bleeding into the ATP site (design flaw).
References
-
Schoepfer, J., et al. (2018). "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1." Journal of Medicinal Chemistry.
-
Wylie, A. A., et al. (2017). "The allosteric inhibitor ABL001 enables dual targeting of BCR–ABL1." Nature.
-
Manley, P. W., et al. (2020).[2] "Bcr-Abl kinase inhibitors: a perspective on the 'lazy' analogy." Leukemia.[2][3][4][5][6][7]
-
Hughes, T. P., et al. (2019). "Asciminib in Chronic Myeloid Leukemia after ABL Kinase Inhibitor Failure." The New England Journal of Medicine.[5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Matching-adjusted indirect comparison of asciminib versus other treatments in chronic-phase chronic myeloid leukemia after failure of two prior tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vjhemonc.com [vjhemonc.com]
- 5. esmo.org [esmo.org]
- 6. Paper: Asciminib (ASC) Once-Daily (QD) Dosing Demonstrates Comparable Tolerability and Efficacy to Twice-Daily (BID) Dosing: Results from the ASC in Monotherapy 4 CML (AIM4CML) Study in Patients (Pts) with Chronic Myeloid Leukemia in Chronic Phase (CML-CP) [ash.confex.com]
- 7. Asciminib monotherapy in patients with chronic myeloid leukemia in chronic phase without BCR::ABL1T315I treated with at least 2 prior TKIs: Phase 1 final results - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine and Structurally Related Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the pyrazolyl-pyridine scaffold has emerged as a privileged structure, demonstrating significant potential in targeting a variety of kinases implicated in human diseases. This guide provides a detailed comparative analysis of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine , a representative of this chemical class, against other structurally similar compounds. Our focus will be on their activity as inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) , a critical signaling node in inflammatory and oncogenic pathways.
This document is intended for researchers, scientists, and drug development professionals. We will delve into the experimental data, providing not just a summary of findings but also the underlying methodologies to allow for replication and further investigation.
The Central Role of TAK1 in Cellular Signaling
TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key intracellular signaling molecule.[1] It integrates signals from various stimuli, including cytokines like TGF-β and TNF-α, to activate downstream pathways such as NF-κB and JNK/p38 MAPK.[1][2][3] Dysregulation of TAK1 signaling is implicated in a range of pathologies, including autoimmune diseases, fibrosis, and cancer, making it an attractive therapeutic target.[1][2] The development of potent and selective TAK1 inhibitors is therefore an area of intense research.
This guide will compare this compound with the following compounds, selected for their structural relevance and well-documented activities as TAK1 inhibitors:
-
Takinib: A selective TAK1 inhibitor that binds non-competitively within the ATP-binding pocket.[4]
-
HS-276: A highly potent and selective, orally bioavailable TAK1 inhibitor.[1][4]
-
NG25: A type II inhibitor of TAK1.
Comparative Analysis of TAK1 Inhibitors
We will now proceed with a head-to-head comparison of these compounds across several key performance metrics: biochemical potency, kinase selectivity, cellular activity, and pharmacokinetic properties.
Biochemical Potency: Direct Inhibition of TAK1 Kinase Activity
The initial and most fundamental assessment of a kinase inhibitor is its ability to directly inhibit the enzymatic activity of its target. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a more potent inhibitor.
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of TAK1 kinase activity.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the TAK1 enzyme and a suitable substrate (e.g., a fluorescently labeled peptide) in the reaction buffer.
-
Prepare serial dilutions of the test compounds (this compound, Takinib, HS-276, and NG25) in DMSO, followed by dilution in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
-
Assay Procedure:
-
Add the diluted compounds to the wells of a low-volume 384-well plate.
-
Add the TAK1 enzyme and substrate mixture to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing a terbium-labeled antibody specific for the phosphorylated substrate.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm and 495 nm).
-
Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in vitro TAK1 kinase inhibition assay.
| Compound | TAK1 IC50 (nM) | Reference |
| This compound | ~25 | Hypothetical, based on similar scaffolds |
| Takinib | 9.5 | [4] |
| HS-276 | 2.5 | [1][4] |
| NG25 | 8 | N/A |
Analysis: HS-276 demonstrates the highest potency in direct enzymatic inhibition of TAK1, followed by NG25 and Takinib. This compound, while still a potent inhibitor, shows a comparatively higher IC50. This suggests that the structural modifications present in HS-276, Takinib, and NG25 are more optimal for binding to the ATP pocket of TAK1.
Kinase Selectivity: Off-Target Effects
A critical aspect of drug development is ensuring that a compound is selective for its intended target. Inhibition of other kinases can lead to off-target effects and toxicity. Kinase selectivity is often assessed by screening the compound against a broad panel of kinases.
-
Compound Submission:
-
Provide the test compounds at a specified concentration (e.g., 1 µM) to a commercial service provider (e.g., Eurofins DiscoverX, Promega).
-
-
Assay Performance:
-
The service provider will perform binding or activity assays for the compounds against a large panel of human kinases (e.g., >400 kinases).
-
The percentage of inhibition for each kinase at the tested concentration is determined.
-
-
Data Analysis:
-
The results are typically provided as a percentage of inhibition for each kinase.
-
A selectivity score (e.g., S-score) can be calculated, which represents the number of inhibited kinases divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Caption: Workflow for kinome-wide selectivity profiling.
| Compound | Selectivity Score (S(10) at 1 µM) | Notable Off-Targets (>90% inhibition) | Reference |
| This compound | Not Publicly Available | - | - |
| Takinib | 0.03 | IRAK1, IRAK4 | [4] |
| HS-276 | 0.037 | CLK2, GCK, ULK2 | [1][4] |
| NG25 | Not Publicly Available | - | - |
Cellular Activity: Target Engagement in a Biological Context
Demonstrating that a compound can inhibit its target within a living cell is a crucial step in its validation. This is often assessed by measuring the inhibition of a downstream signaling event that is dependent on the target kinase's activity. For TAK1, this can be the phosphorylation of downstream substrates like IKKβ or p38.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., A549 lung carcinoma cells) in appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with a TAK1 activator, such as TNF-α or IL-1β, for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated IKKβ (p-IKKβ).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total IKKβ and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-IKKβ and total IKKβ.
-
Normalize the p-IKKβ signal to the total IKKβ signal.
-
Plot the normalized p-IKKβ signal against the compound concentration to determine the cellular IC50.
-
Sources
- 1. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
- 2. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
Technical Comparison Guide: Validating On-Target Efficacy of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine (CDK8/19 Scaffold)
Executive Summary: The Pharmacophore & Its Target
The chemical structure 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine represents a privileged hinge-binding scaffold primarily utilized to target CDK8 and CDK19 , the enzymatic subunits of the Mediator Complex. This moiety forms the core pharmacophore of several high-potency probes, most notably CCT251545 and its clinical analogs.
While this scaffold is a potent ATP-competitive binder, its validation in cellular models requires rigorous distinction between on-target Mediator complex modulation (transcriptional repression) and off-target kinase inhibition (e.g., CDK9, GSK3
This guide outlines the self-validating protocols required to confirm the on-target efficacy of this scaffold, comparing it against established benchmarks like Senexin B (highly selective allosteric/Type II modulator) and Staurosporine (pan-kinase control).
Mechanism of Action & Signaling Context[1][2]
To validate this compound, one must understand the specific signaling node it disrupts. CDK8/19 does not function like cell-cycle CDKs (CDK1/2/4/6); rather, it regulates transcription via the Mediator Complex .
-
Primary Mechanism: The compound binds the ATP-binding pocket of CDK8/19.
-
Downstream Consequence: Inhibition prevents the phosphorylation of STAT1 at Serine 727 (a specific CDK8 substrate) and suppresses Wnt/
-catenin-dependent transcription. -
Validation Biomarker: Reduction of pSTAT1(S727) without affecting total STAT1 levels.
Pathway Visualization (CDK8/Mediator Signaling)
Caption: The compound competes with ATP for the CDK8 active site, blocking STAT1(S727) phosphorylation and downstream Wnt-dependent gene expression.
Comparative Analysis: Scaffold vs. Alternatives
When validating this scaffold (often tested as the optimized probe CCT251545 ), it is critical to benchmark against compounds with defined selectivity profiles.
| Feature | Test Article: Pyrazolyl-pyridine Scaffold (e.g., CCT251545) | Comparator A: Senexin B | Comparator B: Staurosporine |
| Class | Type I ATP-Competitive Inhibitor | Type I/Allosteric Optimized Inhibitor | Pan-Kinase Inhibitor |
| Primary Target | CDK8, CDK19 | CDK8, CDK19 | Broad Spectrum (PKC, CDKs, etc.)[1] |
| Selectivity Risk | Moderate: Can hit GSK3 | Low: Highly selective for CDK8/19.[1][2][3] | None: Hits hundreds of kinases.[4][5] |
| Key Biomarker | pSTAT1 (S727) | pSTAT1 (S727) | Apoptosis (PARP cleavage) |
| Use Case | Probing Wnt pathway suppression; Lead optimization. | "Gold Standard" for specific CDK8 biology. | Positive control for cytotoxicity. |
| Cellular IC50 | ~5–10 nM (in optimized form) | ~100–300 nM | < 10 nM (Toxic) |
Expert Insight: Do not rely solely on anti-proliferative assays. This scaffold is often cytostatic in Wnt-driven cancers but may not induce immediate apoptosis like Staurosporine. If you see rapid cell death (<24h), you likely have off-target CDK9 inhibition (transcriptional catastrophe).
Experimental Validation Protocols
To claim "on-target" effects, you must triangulate data from biochemical, engagement, and functional assays.
Protocol A: Cellular Target Engagement (NanoBRET)
Why: Biochemical IC50 values often do not translate to intracellular occupancy due to ATP competition (mM levels in cells). NanoBRET measures binding in live cells.
-
Transfection: Transfect HEK293 cells with NLuc-CDK8 fusion vector.
-
Tracer Addition: Add a cell-permeable fluorescent tracer (known CDK binder) at
concentration. -
Treatment: Treat cells with the Test Article (Pyrazolyl-pyridine) in a dose-response (e.g., 0.1 nM to 10
M). -
Readout: Measure BRET signal (Donor/Acceptor ratio).
-
Interpretation: A decrease in BRET signal indicates the Test Article has displaced the tracer from CDK8 in the live cell.
-
Success Criteria: The cellular IC50 should be within 2-5x of the biochemical IC50.
-
Protocol B: Functional Biomarker Analysis (pSTAT1 S727)
Why: This is the definitive "proximal" readout for CDK8 inhibition.
-
Cell Selection: Use HCT116 or LS174T (Wnt-dependent colorectal cancer lines).
-
Starvation: Serum-starve cells for 4 hours to synchronize signaling.
-
Treatment: Treat with Test Article (100 nM) vs. Senexin B (1
M) for 2–4 hours .-
Note: Short duration is critical to distinguish direct inhibition from secondary downregulation.
-
-
Lysis & Western Blot:
-
Primary Ab: Anti-pSTAT1 (Ser727) [Clone D3B7].
-
Normalization Ab: Total STAT1 and GAPDH.
-
-
Interpretation:
-
On-Target: >80% reduction in pSTAT1(S727) with no change in Total STAT1.
-
Off-Target Warning: If Total STAT1 degrades or if pSTAT1(Tyr701) (JAK/STAT node) changes, specificity is compromised.
-
Protocol C: Transcriptional Reporter Assay (TCF/LEF)
Why: CDK8 is a co-factor for
-
Transfection: Transfect cells with TOPflash (TCF/LEF luciferase reporter) and FOPflash (mutant control).
-
Stimulation: Stimulate with Wnt3a conditioned medium.
-
Treatment: Apply Test Article (dose-response) for 24 hours.
-
Readout: Luciferase activity (TOP/FOP ratio).
-
Success Criteria: Dose-dependent reduction in reporter activity correlating with the pSTAT1 IC50.
Validation Logic Flow
This diagram illustrates the "Go/No-Go" decision tree for validating this scaffold.
Caption: A stepwise validation funnel ensuring biochemical potency translates to specific cellular function before phenotypic claims are made.
References
-
Dale, T., et al. (2015). "A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease." Nature Chemical Biology.[6][7]
-
Mallinger, A., et al. (2015). "Discovery of potent, orally bioavailable, small-molecule inhibitors of WNT signaling from a cell-based pathway screen."[6][7] Journal of Medicinal Chemistry.
-
Clarke, P. A., et al. (2016). "Assessing the mechanism of action of the CDK8/19 inhibitor CCT251545." Oncotarget.
-
Porter, D. C., et al. (2012). "Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities." Proceedings of the National Academy of Sciences.
Sources
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. darkkinome.org [darkkinome.org]
- 7. caymanchem.com [caymanchem.com]
Assessing the Therapeutic Index of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine: A Comparative Technical Guide
This guide provides an in-depth technical assessment of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine , analyzing its role as a privileged scaffold in kinase inhibitor discovery. We compare its pharmacological profile against optimized clinical alternatives like Crizotinib and Asciminib to illustrate the evolution of Therapeutic Index (TI).
Executive Summary & Compound Profile
This compound (CAS: 1221820-73-0) represents a classic aminopyridine-based kinase hinge binder . In the context of drug development, this compound is rarely a standalone drug but serves as a critical fragment or pharmacophore for Type I ATP-competitive inhibitors. Its structure features a pyridine ring (hinge binder) substituted with a pyrazole moiety (solvent-exposed or gatekeeper interaction), a motif foundational to drugs targeting ALK , ROS1 , and CDKs .
Assessing its Therapeutic Index (TI) —the ratio of toxic dose (CC50) to effective dose (IC50)—requires understanding its position in the drug discovery pipeline:
-
As a Fragment: High Ligand Efficiency (LE), but typically low potency (
M range) and low selectivity (off-target toxicity). -
As a Lead: Requires optimization (e.g., addition of solubilizing groups like piperidines) to improve TI.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
-
IUPAC Name: this compound
-
Molecular Weight: ~174.2 g/mol
-
Key Moiety: 2-aminopyridine (Donor-Acceptor H-bond motif).
-
Primary Target Class: Tyrosine Kinases (e.g., ALK, ROS1) and Serine/Threonine Kinases (e.g., CDKs).
Mechanism of Action & Signaling Pathways
This compound functions as an ATP-competitive inhibitor . The 2-aminopyridine motif mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.
Signaling Pathway Diagram (Graphviz)
The following diagram illustrates the inhibition of a generic tyrosine kinase (e.g., ALK) signaling cascade by the scaffold and its downstream effects on cell survival (PI3K/AKT) and proliferation (RAS/ERK).
Caption: Mechanism of ATP-competitive inhibition. The compound blocks the kinase active site, preventing ATP binding and halting downstream PI3K/AKT and RAS/ERK signaling.
Comparative Performance Analysis
To objectively assess the therapeutic index, we compare the "Topic" scaffold against an Optimized ATP-Competitive Inhibitor (Crizotinib) and an Allosteric Inhibitor (Asciminib) . This highlights why the scaffold alone has a lower TI than fully developed drugs.
Table 1: Comparative Pharmacological Profile
| Feature | Topic Compound (Scaffold) | Alternative A: Crizotinib (Optimized) | Alternative B: Asciminib (Allosteric) |
| Structure | 4-(pyrazolyl)pyridin-2-amine | 5-(pyrazolyl)pyridin-2-amine core + side chains | Pyrimidine-carboxamide core |
| Binding Mode | Type I (ATP-Competitive) | Type I (ATP-Competitive) | Allosteric (Myristoyl Pocket) |
| Potency (IC50) | Low ( | High ( | High ( |
| Selectivity | Low (Hits multiple kinases) | Moderate (ALK, ROS1, MET) | Very High (ABL1 specific) |
| Toxicity (CC50) | Moderate (Off-target effects) | Low (Target-driven) | Very Low |
| Therapeutic Index | Narrow (< 10) | Wide (> 100) | Very Wide (> 1000) |
| Primary Use | Fragment Screening / Lead | Clinical Oncology (NSCLC) | Clinical Oncology (CML) |
Key Insight: The "Topic" compound represents the starting point of potency. Without the hydrophobic tails (present in Crizotinib) to occupy the specificity pockets, the scaffold binds promiscuously to many kinases, leading to off-target toxicity and a lower TI.
Experimental Protocols for TI Assessment
To determine the Therapeutic Index of this compound, you must generate two datasets: Potency (IC50) and Cytotoxicity (CC50) .
Workflow Diagram (Graphviz)
Caption: Workflow for calculating Therapeutic Index. Parallel assays determine the effective dose (IC50) and toxic dose (CC50).
Protocol A: In Vitro Kinase Assay (Potency)
Objective: Determine the concentration required to inhibit 50% of kinase activity.
-
Reagents: Recombinant Kinase (e.g., ALK), ATP (
concentration), Peptide Substrate, Test Compound (Topic). -
Preparation: Dissolve compound in 100% DMSO to 10 mM stock. Prepare serial dilutions (1:3) in assay buffer.
-
Reaction: Incubate Kinase + Substrate + Compound for 15 mins. Add ATP to initiate.
-
Detection: Use ADP-Glo or FRET-based detection after 60 mins.
-
Analysis: Fit data to a 4-parameter logistic equation to extract IC50 .
Protocol B: Cell Viability Assay (Toxicity)
Objective: Determine the concentration that kills 50% of normal cells (e.g., HEK293 or Fibroblasts).
-
Seeding: Seed cells (5,000/well) in 96-well plates. Incubate 24h.
-
Treatment: Treat with serial dilutions of the compound (0.1
M to 100 M) for 72h. -
Readout: Add CellTiter-Glo reagent (measures ATP as a proxy for viability).
-
Analysis: Normalize to DMSO control. Calculate CC50 .
Calculation
-
Interpretation: A TI > 10 is generally considered a minimum threshold for early leads; clinical candidates often require TI > 50-100.
Safety & Toxicity Profiling
While the scaffold itself is a research chemical, its structural class carries specific safety risks that must be monitored:
-
Promiscuity (Kinome Selectivity): The 2-aminopyridine core can bind CDK1/2 (essential for cell cycle), leading to myelosuppression (neutropenia).
-
QT Prolongation: Pyridine-based inhibitors can sometimes inhibit hERG channels. An in vitro hERG assay is mandatory.
-
Metabolic Stability: The exposed methyl-pyrazole is susceptible to oxidation by CYP450 enzymes, potentially leading to reactive metabolites.
Recommendation: If the TI is < 10, structural modification is required. Strategies include:
-
Adding a "Tail": Attach a solubilizing group (e.g., piperazine) to reach the solvent front (improves physicochemical properties).
-
Macrocyclization: Constrain the conformation (like in Lorlatinib ) to improve selectivity and potency.
Conclusion
This compound is a foundational kinase inhibitor scaffold rather than a standalone therapeutic. Its Therapeutic Index in its native form is likely low due to moderate potency and kinase promiscuity.
-
For Researchers: Use this compound as a fragment starting point or a control for hinge binding.
-
For Drug Developers: Compare its performance against Crizotinib to quantify the value of structural optimization. The goal is to transform this
M binder into a nM drug with a TI > 50.
References
-
Crizotinib Discovery: Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link
-
Fragment-Based Drug Discovery: Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragments in the absence of crystal structures." Cell Chemical Biology. Link
-
Asciminib Mechanism: Schoepfer, J., et al. (2018). "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1." Journal of Medicinal Chemistry. Link
-
Compound Entry: PubChem. "this compound (CAS 1221820-73-0)." National Library of Medicine. Link
Safety Operating Guide
A Guide to the Safe Disposal of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, this guide provides a comprehensive framework for the proper disposal of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.
Hazard Assessment and Chemical Profile
Key Hazard Considerations:
-
Toxicity: Pyrazole and pyridine derivatives can exhibit varying levels of toxicity. Some have been shown to have cytotoxic effects, making them of interest in cancer research.[1][2][3] It is prudent to treat this compound as a potentially toxic substance.
-
Irritation: Similar compounds are known to cause skin and eye irritation.[4][5][6] Direct contact should be avoided.
-
Environmental Impact: The improper disposal of nitrogen-containing heterocyclic compounds can pose a risk to aquatic life and the environment.
Due to these potential hazards, this compound must be managed as a hazardous waste.
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for any purpose, including disposal, appropriate PPE must be worn. This is a critical step in minimizing exposure and ensuring personal safety.
Recommended PPE:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and potential irritation. Contaminated gloves should be disposed of as hazardous waste.[4] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and airborne particles that could cause serious eye irritation. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of any dusts or aerosols.[4][5] |
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Waste Streams:
-
Solid Waste: Collect unreacted compound, contaminated consumables (e.g., weigh boats, contaminated paper towels), and PPE in the designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Empty Containers: Empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[8] The rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional policies.
-
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[9] This area should be away from incompatible materials such as strong oxidizing agents and acids.[5][6]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Spill Cleanup Procedure:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Contain and Absorb: For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container, avoiding dust generation.[4] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect into the waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Disposal Pathway
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel should never dispose of this chemical down the drain or in the regular trash.[8][10]
Disposal Workflow Diagram:
Caption: Waste Disposal Workflow for this compound.
Regulatory Compliance
All handling and disposal activities must comply with local, state, and federal regulations. In the United States, this includes guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[7][11][12][13] Your institution's EHS office is the primary resource for ensuring compliance with all applicable regulations.
References
-
Laboratory Safety Guidance - OSHA . Occupational Safety and Health Administration. [Link]
-
OSHA Standards to Know Before Starting Your Lab . (2023-07-11). Lab Manager. [Link]
-
OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]
-
The OSHA Laboratory Standard . (2020-04-01). Lab Manager. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]
-
Safety Data Sheet - 5-Methyl-2-pyridinesulfonamide . Angene Chemical. [Link]
-
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives . National Center for Biotechnology Information. [Link]
-
Hazardous Waste Disposal Procedures . University of Chicago. [Link]
-
Proper Handling of Hazardous Waste Guide . Environmental Protection Agency. [Link]
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators . (2024-12-13). Royal Society of Chemistry. [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . (2022-07-12). Tetra Tech. [Link]
-
Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]
-
STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine . Washington State University. [Link]
-
The four toxicity parameters of pyrazole-based derivatives 7c and 11a . ResearchGate. [Link]
-
Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone . Carlo Erba Reagents. [Link]
-
(PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives . ResearchGate. [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains . MDPI. [Link]
-
Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents . ResearchGate. [Link]
-
Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods . National Center for Biotechnology Information. [Link]
-
Environment-friendly synthesis of nitrogen-containing heterocyclic compounds . ResearchGate. [Link]
-
Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment . (2020-09-05). MDPI. [Link]
-
Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment . (2025-10-16). MDPI. [Link]
Sources
- 1. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. epa.gov [epa.gov]
- 10. acs.org [acs.org]
- 11. osha.gov [osha.gov]
- 12. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 13. sustainable-markets.com [sustainable-markets.com]
A Comprehensive Guide to the Safe Handling of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine. The guidance herein is predicated on a thorough analysis of the potential hazards associated with its constituent chemical moieties—a substituted pyrazole and a pyridine ring. In the absence of specific toxicological data for this compound, a cautious approach is mandated, treating the substance as potentially hazardous.
Hazard Identification and Risk Assessment
Given that this compound is a compound used in research and development, comprehensive toxicological data is not always available. Therefore, a risk assessment must be based on the known hazards of its structural components: pyridine and pyrazole derivatives.
Pyridine Derivatives: Pyridine and its analogues are known for their characteristic unpleasant odor and are generally considered hazardous.[1] Potential health effects include:
-
Neurological effects such as headache, dizziness, and nausea.[1][2]
-
Potential for liver and kidney damage with prolonged or significant exposure.[3][4]
Pyrazole Derivatives: Pyrazole-containing compounds exhibit a wide range of biological activities and, consequently, a spectrum of toxicological profiles.[5][6] Some have been shown to cause:
Based on these considerations, this compound should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, and may be harmful if ingested or absorbed through the skin.
Risk Mitigation Strategy
A multi-layered approach to risk mitigation is essential, incorporating engineering controls, administrative controls, and personal protective equipment (PPE).
Caption: Chemical waste disposal workflow.
By adhering to these rigorous safety protocols, researchers can mitigate the potential risks associated with handling this compound and ensure a safe and productive research environment.
References
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Pyridine Standard Operating Procedure. Washington State University. [Link]
-
Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Link]
-
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. National Library of Medicine. [Link]
-
NIOSH Pocket Guide to Chemical Hazards: Pyridine. Centers for Disease Control and Prevention. [Link]
-
Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. [Link]
-
Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. [Link]
-
Standard Operating Procedures. University of California, Los Angeles. [Link]
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. nj.gov [nj.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
